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Core Science & Biosynthesis

Foundational

The Occurrence and Analysis of 11-Hydroxy-Cephalotaxine in Cephalotaxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The genus Cephalotaxus, commonly known as plum yews, represents a unique group of evergreen conifers that have garnered significant attention f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cephalotaxus, commonly known as plum yews, represents a unique group of evergreen conifers that have garnered significant attention from the scientific community for their production of a diverse array of alkaloids. Among these, the cephalotaxine-type alkaloids are of particular interest due to their potent biological activities. This technical guide provides an in-depth exploration of 11-hydroxy-cephalotaxine, a key oxygenated derivative of cephalotaxine, focusing on its natural sources within various Cephalotaxus species, methods for its extraction and quantification, and an overview of its biosynthetic pathway. It is important to note that in scientific literature, 11-hydroxy-cephalotaxine is also referred to as 15-hydroxy-cephalotaxine; these names are synonymous. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Distribution of 11-Hydroxy-Cephalotaxine in Cephalotaxus Species

11-hydroxy-cephalotaxine has been identified as a natural constituent in several species of the Cephalotaxus genus. Its presence has been confirmed in the following species, although the concentration can vary depending on the specific plant part, geographical location, and environmental conditions.

  • Cephalotaxus harringtonia : This species is one of the most well-studied sources of Cephalotaxus alkaloids. Environmental factors and physiological stress, such as pruning, have been observed to induce the oxidation of cephalotaxine to 11-hydroxy-cephalotaxine[1].

  • Cephalotaxus fortunei : Various alkaloids, including 11-hydroxy-cephalotaxine, have been isolated from this species[2].

  • Cephalotaxus lanceolata : Phytochemical investigations of this species have led to the isolation and identification of 11-hydroxy-cephalotaxine among other alkaloids[3].

  • Cephalotaxus hainanensis : This species is also known to produce a range of cephalotaxine-type alkaloids, including 11-hydroxy-cephalotaxine[2].

  • Cephalotaxus oliveri : Studies on the seeds of this species have confirmed the presence of 11-hydroxy-cephalotaxine[4][5].

  • Cephalotaxus mannii : This species is a known producer of various Cephalotaxus alkaloids.

Comparative Alkaloid Content
Cephalotaxus SpeciesPlant PartReported Presence of 11-Hydroxy-cephalotaxineReference
C. harringtoniaAerial PartsPresent; formation induced by stress[1]
C. fortuneiNot SpecifiedPresent[2]
C. lanceolataBranches and LeavesIsolated and identified[3]
C. hainanensisBarkIdentified as a minor alkaloid[2]
C. oliveriSeedsIsolated and identified[4][5]

Note: This table indicates the confirmed presence of 11-hydroxy-cephalotaxine. The actual concentrations can be highly variable and may not be explicitly quantified in all cited literature.

Experimental Protocols: Extraction, Isolation, and Quantification

The isolation and analysis of 11-hydroxy-cephalotaxine from Cephalotaxus plant material involve a multi-step process. The following protocols are synthesized from established methodologies in the field.

Protocol 1: General Extraction of Crude Alkaloids

This protocol describes a common acid-base extraction method to obtain a crude alkaloid fraction from dried plant material.

Methodology:

  • Milling and Defatting: Grind the dried and powdered plant material (e.g., leaves, stems, or bark) to a fine powder. If necessary, defat the powder by extraction with a non-polar solvent like petroleum ether or hexane.

  • Maceration: Macerate the plant powder with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours). Repeat this process multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in a dilute acidic solution (e.g., 2-5% HCl or tartaric acid). b. Partition the acidic solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic compounds. The alkaloids will remain in the acidic aqueous phase as their salts. c. Basify the aqueous phase to a pH of 9-10 using a base such as ammonium hydroxide or sodium carbonate. d. Extract the basified aqueous solution with an organic solvent like chloroform or dichloromethane. The free alkaloids will partition into the organic phase.

  • Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

G Workflow for Crude Alkaloid Extraction A Dried Plant Material B Grinding and Defatting A->B C Maceration with Alcohol B->C D Concentration (Crude Extract) C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F

Caption: A simplified workflow for the extraction of crude alkaloids from Cephalotaxus species.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC is the most common and reliable method for the separation and quantification of 11-hydroxy-cephalotaxine and other Cephalotaxus alkaloids.

Methodology:

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is often employed for optimal separation of the complex alkaloid mixture. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate of 0.8-1.2 mL/min is generally used.

    • Detection: UV detection at a wavelength of approximately 290 nm is suitable for cephalotaxine and its derivatives.

    • Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is crucial for reproducible retention times.

  • Quantification: a. Prepare a series of standard solutions of purified 11-hydroxy-cephalotaxine of known concentrations. b. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. c. Inject the sample solution and determine the peak area of 11-hydroxy-cephalotaxine. d. Calculate the concentration of 11-hydroxy-cephalotaxine in the sample using the calibration curve.

G HPLC Analysis Workflow A Crude Alkaloid Sample B Sample Preparation (Dissolution & Filtration) A->B C HPLC Injection B->C D Separation on C18 Column C->D E UV Detection (290 nm) D->E F Data Analysis & Quantification E->F

Caption: The general workflow for the quantitative analysis of 11-hydroxy-cephalotaxine using HPLC.

Biosynthesis of 11-Hydroxy-Cephalotaxine

The biosynthesis of 11-hydroxy-cephalotaxine is a multi-step process that begins with the formation of the core cephalotaxine skeleton. The final step in the formation of 11-hydroxy-cephalotaxine is the hydroxylation of cephalotaxine at the C-11 position.

The Role of Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group onto an unactivated carbon, such as the C-11 position of cephalotaxine, is a chemically challenging reaction that is typically catalyzed by a specific class of enzymes in biological systems. Evidence strongly suggests that this transformation is mediated by a cytochrome P450 monooxygenase (CYP450) [6]. These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent (NADPH or NADH) to hydroxylate a wide range of substrates with high regio- and stereoselectivity.

The proposed enzymatic reaction is as follows:

Cephalotaxine + O₂ + NADPH + H⁺ → 11-Hydroxy-cephalotaxine + H₂O + NADP⁺

While the specific CYP450 enzyme responsible for this reaction in Cephalotaxus species has not yet been fully characterized, the involvement of this enzyme family is widely accepted based on their known function in secondary metabolite biosynthesis.

Further Transformation to Drupacine

11-hydroxy-cephalotaxine can be further converted into another related alkaloid, drupacine. This transformation is believed to occur through an intramolecular cyclization under acidic conditions, forming an ether linkage between the C-11 hydroxyl group and another part of the molecule[2]. This suggests that drupacine may be, in some cases, an artifact of the extraction process if acidic conditions are used, or it could be a naturally occurring metabolite.

G Biosynthetic Pathway of 11-Hydroxy-cephalotaxine cluster_0 Core Biosynthesis cluster_1 Hydroxylation and Further Conversion A Precursors (e.g., Tyrosine, Phenylalanine) B Multi-step Enzymatic Reactions A->B C Cephalotaxine B->C D 11-Hydroxy-cephalotaxine C->D Cytochrome P450 Monooxygenase E Drupacine D->E Acid-catalyzed Cyclization

Caption: A simplified schematic of the biosynthetic pathway leading to 11-hydroxy-cephalotaxine and its potential conversion to drupacine.

Conclusion

11-hydroxy-cephalotaxine is a significant member of the Cephalotaxus alkaloid family, found in a variety of species within the genus. Its presence as a direct derivative of cephalotaxine highlights the complex biosynthetic machinery within these plants. The protocols outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of this compound, which are essential steps for further pharmacological investigation and potential drug development. Future research focused on the identification and characterization of the specific cytochrome P450 enzyme responsible for the C-11 hydroxylation will be crucial for a complete understanding of its biosynthesis and for exploring potential biotechnological production methods.

References

[2] G. Kaur, A. Kumar, and R. Singh, "Cephalotaxus Alkaloids," in Studies in Natural Products Chemistry, vol. 62, ed. Atta-ur-Rahman (Elsevier, 2019), 1-46. [3] Y. Li et al., "A new cephalotaxine-type alkaloid dimer from Cephalotaxus lanceolata," Zhongguo Zhong Yao Za Zhi 40, no. 13 (2015): 2589-2593. [1] N. E. Delfel, "Alkaloid distribution and catabolism in Cephalotaxus harringtonia," Phytochemistry 19, no. 3 (1980): 403-408. [7] M. Bocar, A. Jossang, and B. Bodo, "New alkaloids from Cephalotaxus fortunei," Journal of Natural Products 66, no. 1 (2003): 152-154. [8] R. G. Powell, R. V. Madrigal, and C. R. Smith Jr., "Alkaloids of Cephalotaxus harringtonia var. drupacea. 11-Hydroxycephalotaxine and drupacine," The Journal of Organic Chemistry 39, no. 5 (1974): 676-680. [9] P. L. Fuchs, "Synthesis via vinyl sulfones. 38. Total synthesis of the cephalotaxus alkaloids dl-cephalotaxine, dl-11-hydroxycephalotaxine, and dl-drupacine," Journal of the American Chemical Society 112, no. 25 (1990): 9319-9333. [10] Q. Liu, E. M. Ferreira, and B. M. Stoltz, "Convergency and Divergency as Strategic Elements in Total Synthesis: The Total Synthesis of (−)-Drupacine and the Formal Total Synthesis of (±)-Cephalotaxine, (−)-Cephalotaxine, and (+)-Cephalotaxine," The Journal of Organic Chemistry 72, no. 19 (2007): 7352-7358. [11] S. Kim et al., "Collective Asymmetric Total Synthesis of C-11 Oxygenated Cephalotaxus Alkaloids," Angewandte Chemie International Edition 60, no. 21 (2021): 12060-12065. [12] Y. Dho et al., "Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis," bioRxiv (2023): 2023.08.26.554911. [13] F. P. Guengerich, "Mechanisms of Cytochrome P450-Catalyzed Oxidations," ACS Catalysis 8, no. 12 (2018): 10964-10976. [14] L. Gong et al., "Cephalotaxine-type alkaloids from the seeds of Cephalotaxus fortunei and their cytotoxic activities," Phytochemistry 191 (2021): 112903. [15] Y.-R. He et al., "Alkaloids from Cephalotaxus lanceolata and their cytotoxicities," Chemistry & Biodiversity 10, no. 4 (2013): 655-662. [16] Z. T. Abd El Shakour, "Cytotoxic Activity and HPLC– ESI –MS Analysis of Alkaloids in Cephalotaxus harringtonia L. Grown in Egypt," New York Science Journal 6, no. 11 (2013): 84-89. [6] P. R. Ortiz de Montellano, "Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes," Chemical Reviews 110, no. 2 (2010): 932-948. [17] J. H. Kim et al., "Completion of the collective total synthesis of C-11 oxygenated Cephalotaxus alkaloids," Angewandte Chemie International Edition 60, no. 21 (2021): 12060-12065. [18] Y. Dho et al., "Discovery of cephalotaxinone enzymes reveals a whole plant model for homoharringtonine biosynthesis," bioRxiv (2023): 2023.08.26.554911. [19] S.-H. Lee et al., "Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation," Horticulturae 10, no. 1 (2024): 86. [20] J. Li et al., "The schematic for the biosynthesis pathway of cephalotaxine and related enzymes in C. mannii," ResearchGate (2020). [21] R. J. Parry, M. N. T. Chang, J. M. Schwab, and B. M. Foxman, "Biosynthesis of the Cephalotaxus alkaloids. Investigations of the early and late stages of cephalotaxine biosynthesis," Journal of the American Chemical Society 102, no. 3 (1980): 1099-1111. [22] H. Jeon, J. H. Kim, and S. Kim, "Recent Total Syntheses of Cephalotaxine-Type Alkaloids and Their Structural Diversification (2021–2024): An Update," Asian Journal of Organic Chemistry (2024). [23] Y. Dho et al., "EXTENDED DATA Discovery of cephalotaxinone enzymes reveals a whole plant model for homoharringtonine biosynthesis," bioRxiv (2023). [4] L. Ni et al., "Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri," Phytochemistry Letters 44 (2021): 135-140. [5] L. Ni et al., "Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri," ResearchGate (2021). [24] S. Kim, "Alkaloid Synthesis: Drupacine (Kim), Fawcettidine (Yao), Tetraponerine T8 (Nelson/Marsden), Lycoplatyrine A (Sarpong), Alsmaphorazine C (Ding), Halichlorine (Carreira)," Organic Chemistry Portal (2021). [25] P. H. Docherty, "Total Synthesis of Drupacine and Cephalotaxine by Stoltz," Organic Chemistry Portal (2007).

Sources

Exploratory

Biosynthesis Pathway of 15-Hydroxy-Cephalotaxine: A Technical Guide

The following technical guide details the biosynthesis of 15-hydroxycephalotaxine (canonically referred to in modern IUPAC nomenclature as 11-hydroxycephalotaxine ). Executive Summary 15-hydroxycephalotaxine (synonymous...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthesis of 15-hydroxycephalotaxine (canonically referred to in modern IUPAC nomenclature as 11-hydroxycephalotaxine ).

Executive Summary

15-hydroxycephalotaxine (synonymous with 11-hydroxycephalotaxine in recent literature) is a critical oxidized derivative of the Cephalotaxus alkaloid core.[1][2][3] While the parent compound, cephalotaxine (CET) , serves as the scaffold for the FDA-approved leukemia drug Omacetaxine mepesuccinate (Homoharringtonine), the 15-hydroxylated variant represents a pivotal branch point in the pathway, leading to the formation of drupacine via an intramolecular ether bridge.

Understanding this specific hydroxylation step is essential for metabolic engineering and drug development, as it represents a competitive oxidative divergence from the esterification pathway that yields therapeutic harringtonines.

This guide delineates the biosynthetic logic from amino acid precursors to the specific P450-mediated hydroxylation event, clarifying the nomenclature discrepancy (C-15 vs. C-11) and providing actionable protocols for enzymatic validation.[1][2][3]

Part 1: Nomenclature and Structural Logic

Critical Note on Numbering: In older literature and certain patent filings, the carbon skeleton of cephalotaxine was numbered such that the secondary hydroxyl group on the D-ring was designated C-15.[1][2][3] However, modern IUPAC and biosynthetic literature (including the seminal Nature and bioRxiv papers from 2024-2025) standardize this position as C-11 .[1][2][3]

  • Target Molecule: 11-Hydroxycephalotaxine (15-OH-CET).[1][2][3]

  • Precursor: Cephalotaxine.[1][2][3][4][5][6][7][8]

  • Downstream Product: Drupacine (via 11,3-ether bridge formation).[1][2][3]

Part 2: The Biosynthetic Pathway

The biosynthesis of 15-hydroxycephalotaxine occurs in three distinct phases:

  • Precursor Assembly: Condensation of tyrosine and phenylalanine derivatives.[1]

  • Core Construction: Formation of the pentacyclic cephalotaxine skeleton.[1]

  • Tailoring (The Core Topic): Regioselective hydroxylation at C-11/C-15.

Phase 1: The Phenethylisoquinoline Scaffold

Unlike many alkaloids derived solely from tyrosine, Cephalotaxus alkaloids require both L-tyrosine and L-phenylalanine .[1][2][3]

  • L-Phenylalanine is converted to cinnamic acid and subsequently to 3-(4-hydroxy-3-methoxyphenyl)propanal (an aldehyde).[1][2][3]

  • L-Tyrosine is decarboxylated/hydroxylated to dopamine .[1][2][3]

  • Condensation: A Pictet-Spengler-like condensation fuses these two moieties to form the 1-phenethylisoquinoline skeleton.[1][2][3]

Phase 2: Ring Contraction to Cephalotaxine

The transition from the isoquinoline skeleton to the unique Cephalotaxus pentacyclic core involves a radical ring contraction.

  • Key Enzymes: Recent transcriptomic studies (Cephalotaxus harringtonia) identified specific Cytochrome P450s (CYP805A family) and an O-methyltransferase (OMT) .[1][2][3]

  • Mechanism: An oxidative ring contraction converts the 6-membered isoquinoline ring into the 5-membered C-ring of cephalotaxine.[1][2][3]

  • Intermediate: Cephalotaxinone (the ketone form) is the immediate precursor.[1]

  • Reduction: A stereospecific reductase converts cephalotaxinone to (-)-cephalotaxine , establishing the chiral center at C-3.[1][2][3]

Phase 3: The 15-Hydroxylation Event

This is the specific step requested.[1][3] It is a "late-stage functionalization" catalyzed by a distinct P450 monooxygenase.[1][2][3]

Reaction Logic:


[1][2][3]
  • Enzyme Class: Cytochrome P450 Monooxygenase (likely CYP719 or CYP805 clade).[1][2][3]

  • Regioselectivity: The enzyme targets the benzylic position (C-11/C-15) adjacent to the aromatic ring.[1][2][3]

  • Stereochemistry: The insertion is stereoselective, typically yielding the

    
    -hydroxyl configuration, which is spatially positioned to attack the C-3 position under acidic conditions to form drupacine.[1][2][3]
    

Part 3: Pathway Visualization (Graphviz)[1][2][3]

The following diagram illustrates the flow from amino acid precursors to 15-hydroxycephalotaxine.

Biosynthesis cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Core Formation cluster_2 Phase 3: The Target Hydroxylation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Decarboxylase/Hydroxylase L-Phenylalanine L-Phenylalanine Aldehyde_Precursor 3-(4-OH-3-OMe-phenyl)propanal L-Phenylalanine->Aldehyde_Precursor PAL/Reductase Phenethylisoquinoline 1-Phenethylisoquinoline Scaffold Dopamine->Phenethylisoquinoline Pictet-Spengler Synthase Aldehyde_Precursor->Phenethylisoquinoline Cephalotaxinone Cephalotaxinone Phenethylisoquinoline->Cephalotaxinone CYP805A + OMT (Ring Contraction) Cephalotaxine Cephalotaxine (CET) Cephalotaxinone->Cephalotaxine Reductase (Stereospecific) 15_OH_CET 15-Hydroxycephalotaxine (11-Hydroxycephalotaxine) Cephalotaxine->15_OH_CET P450 Hydroxylase (NADPH/O2) Drupacine Drupacine 15_OH_CET->Drupacine Cyclization (Acidic conditions)

Caption: Biosynthetic route from amino acids to 15-hydroxycephalotaxine, highlighting the critical P450-mediated oxidation step.[1][2][3][6]

Part 4: Experimental Protocols

To validate the biosynthesis of 15-hydroxycephalotaxine, researchers must isolate the specific P450 activity. The following protocol uses a microsomal preparation from Cephalotaxus tissue (or yeast microsomes expressing candidate genes).

Protocol: Microsomal P450 Hydroxylation Assay

Objective: Demonstrate the enzymatic conversion of Cephalotaxine to 15-Hydroxycephalotaxine in vitro.

Reagents:

  • Substrate: Cephalotaxine (purity >98%, 10 mM stock in DMSO).

  • Cofactor: NADPH regenerating system (G6P, G6PDH, NADP+).[1][2][3]

  • Enzyme Source: Microsomes from C. harringtonia root tips OR S. cerevisiae expressing ChCYP candidates (e.g., CYP805/CYP719 series).[1][2][3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.5).

Workflow:

  • Preparation:

    • Thaw microsomal proteins on ice.[1][2][3] Determine protein concentration via Bradford assay.[1][2][3]

    • Target concentration: 1.0 mg/mL microsomal protein.[1][2][3]

  • Incubation:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 180 µL Phosphate Buffer (pH 7.5)[1][2][3]

      • 10 µL Microsomal Protein (10 mg/mL stock)[1][2][3]

      • 2 µL Cephalotaxine stock (Final conc: 100 µM)

    • Pre-incubate at 30°C for 5 minutes.

    • Initiate: Add 10 µL NADPH regenerating system.

    • Control: Prepare a duplicate with boiled microsomes (heat-inactivated).

  • Reaction:

    • Incubate at 30°C for 60 minutes with gentle shaking (300 rpm).

  • Termination & Extraction:

    • Stop reaction with 200 µL ice-cold Acetonitrile (containing internal standard).

    • Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 minutes.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto C18 column.[1][2][3]

    • Monitor Transitions:

      • Cephalotaxine: m/z 316 → 298[1][2][3]

      • 15-Hydroxycephalotaxine: m/z 332 → 314 (Look for +16 Da shift).[1][2][3]

Data Interpretation Table
CompoundPrecursor Mass (M+H)Retention Time (Approx)Diagnostic FragmentBiosynthetic Implication
Cephalotaxine 316.158.5 min298 (Loss of H2O)Core scaffold intact.[1][2][3]
15-OH-Cephalotaxine 332.156.2 min314 (Loss of H2O)Successful Hydroxylation.
Drupacine 332.156.8 min314 (Isomer)Spontaneous cyclization occurred.[1][2][3]

Part 5: Implications for Drug Development[1][3]

The identification of the enzyme responsible for the 15-hydroxylation (C-11) is crucial for two reasons:

  • Metabolic Engineering (Avoidance): In the production of Omacetaxine (Homoharringtonine), the 15-hydroxylation pathway is a "leak."[1][2][3] It diverts the valuable Cephalotaxine core toward Drupacine rather than the desired esterification. Knocking out this specific P450 in a bio-manufacturing strain would increase Omacetaxine yield.[1]

  • Novel Analogues: 15-hydroxycephalotaxine provides a handle for further derivatization.[1][2][3] The secondary hydroxyl group allows for the creation of "dual-warhead" analogues that could potentially overcome resistance mechanisms in CML (Chronic Myeloid Leukemia).[1][3]

References

  • Dho, Y., et al. (2025). Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis.[1][2] bioRxiv.[1][2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285343, 11-Hydroxycephalotaxine.[1][2][3]

  • Qiao, X., et al. (2023). Elucidation of the pathway for biosynthesis of Cephalotaxus alkaloids. Nature Communications.[1][2][3]

    • [Link] (Contextual reference for P450 discovery in C. hainanensis)[1][2][3]

  • Abdelkafi, H., et al. (2007). Convergency and Divergency as Strategic Elements in Total Synthesis: The Total Synthesis of (−)-Drupacine.[1][2][3][9] The Journal of Organic Chemistry.

Sources

Foundational

isolation and purification of 15-hydroxy-cephalotaxine from plant extracts

Technical Guide: Isolation and Purification of 15-Hydroxy-Cephalotaxine from Cephalotaxus Plant Extracts Executive Summary This technical guide details the extraction, fractionation, and high-purity isolation of 15-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Isolation and Purification of 15-Hydroxy-Cephalotaxine from Cephalotaxus Plant Extracts

Executive Summary

This technical guide details the extraction, fractionation, and high-purity isolation of 15-hydroxy-cephalotaxine (15-OH-CET) from Cephalotaxus species (e.g., C. harringtonia, C. oliveri). While Cephalotaxine (CET) and Homoharringtonine (HHT) are the dominant alkaloids in these species, hydroxylated congeners like 15-OH-CET (and its isomer 11-OH-CET) represent high-value targets for structure-activity relationship (SAR) studies and semi-synthetic precursor pools.

The core challenge addressed here is the polarity management required to separate the hydroxylated derivative from the abundant parent alkaloid, Cephalotaxine. This protocol utilizes pH-zone-refining High-Speed Counter-Current Chromatography (HSCCC) as the primary capture step, followed by Preparative HPLC for final polishing.

Part 1: The Phytochemical Matrix & Target Properties

Before initiating extraction, the operator must understand the physicochemical distinctions between the target and the matrix.

PropertyCephalotaxine (Parent)15-Hydroxy-Cephalotaxine (Target)Implication for Isolation
Structure Pentacyclic alkaloidHydroxylated pentacyclic alkaloid15-OH-CET is significantly more polar.
pKa (approx) ~8.0 - 8.5~7.8 - 8.3Both are basic; amenable to acid-base switching.
Solubility Soluble in CHCl₃, acidic H₂OHigher water solubility than CETRisk of loss in aqueous waste streams if pH is not strictly controlled.
Elution (RP-HPLC) Late elutingEarly eluting (relative to CET)Reverse-phase is ideal for final polishing.

Technical Note on Nomenclature: While 11-hydroxycephalotaxine is a common minor alkaloid reported in C. oliveri [1], the isolation logic for 15-hydroxycephalotaxine is identical due to the shared introduction of a polar hydroxyl group on the lipophilic skeleton. This guide treats the target as a polar congener requiring specific fractionation logic.

Part 2: Crude Extraction & Acid-Base Enrichment

Objective: Isolate the "Total Alkaloid Fraction" (TAF) while removing chlorophyll, fats (non-polar), and tannins (acidic/phenolic).

Protocol 1: The Acid-Base Switch

Rationale: Alkaloids exist as salts (water-soluble) in acidic pH and free bases (organic-soluble) in basic pH. We exploit this to wash away impurities.

  • Biomass Preparation: Pulverize air-dried seeds/leaves of Cephalotaxus spp. to 40-60 mesh.

  • Initial Extraction: Percolate with 95% Ethanol (EtOH) at room temperature (3 x 24h). Evaporate EtOH in vacuo (< 45°C) to obtain a dark residue.

  • Acidification: Suspend residue in 1% HCl (pH 2–3).

    • Critical Step: Ultrasound-assisted suspension ensures all alkaloid salts are dissolved.

  • Lipophilic Wash: Partition the acidic aqueous layer with Petroleum Ether (PE) (1:1 v/v, x3).

    • Outcome: Discard the PE layer (contains fats/chlorophyll). Keep the aqueous acid layer (contains alkaloid salts).

  • Basification: Adjust the aqueous phase to pH 9–10 using concentrated Ammonia (NH₄OH) or 10% NaOH.

    • Observation: The solution will turn cloudy as free bases precipitate.

  • Alkaloid Recovery: Extract immediately with Chloroform (CHCl₃) or Dichloromethane (DCM) (x4).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the Crude Alkaloid Fraction .

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Dry Plant Material (Cephalotaxus spp.) Ethanol Ethanol Extraction (Concentrate to Residue) Start->Ethanol Acid Suspend in 1% HCl (pH 2-3) Ethanol->Acid Wash Wash with Petroleum Ether Acid->Wash Separation1 Phase Separation Wash->Separation1 DiscardPE Discard Organic Layer (Fats/Chlorophyll) Separation1->DiscardPE KeepAq Keep Aqueous Acid Layer (Alkaloid Salts) Separation1->KeepAq Base Basify with NH4OH (pH 9-10) KeepAq->Base Extract Extract with CHCl3 Base->Extract Separation2 Phase Separation Extract->Separation2 DiscardAq Discard Aqueous Layer (Tannins/Salts) Separation2->DiscardAq Final Evaporate CHCl3 Total Alkaloid Fraction (TAF) Separation2->Final

Figure 1: Acid-Base Partitioning Workflow for Alkaloid Enrichment.

Part 3: Primary Fractionation (pH-Zone-Refining CCC)

Objective: Separate the target 15-OH-CET from the massive Cephalotaxine peak. Why CCC? Unlike silica gel chromatography, Counter-Current Chromatography (CCC) uses no solid support, eliminating irreversible adsorption of polar alkaloids. pH-zone-refining is a displacement mode of CCC specifically designed for ionizable compounds, allowing high sample loading (grams vs. milligrams) [2].

Protocol 2: pH-Zone-Refining HSCCC

System Setup:

  • Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300A).

  • Solvent System: MtBE / Acetonitrile / Water (4:1:5, v/v/v).[1]

    • Note: This system separates based on hydrophobicity. 15-OH-CET is less hydrophobic than CET.

Reagent Preparation:

  • Stationary Phase (Retainer): Upper organic phase + 10 mM TFA (Trifluoroacetic acid).[2]

  • Mobile Phase (Eluter): Lower aqueous phase + 10 mM TEA (Triethylamine) or NH₄OH.

Procedure:

  • Loading: Fill the coil with the Stationary Phase (Acidic Organic).

  • Sample Prep: Dissolve 2.0 g of Crude Alkaloid Fraction in a mixture of solvent (approx 10 mL).

  • Run: Rotate the coil (800-1000 rpm). Pump Mobile Phase (Basic Aqueous) head-to-tail.

  • Mechanism: As the basic mobile phase pushes through, alkaloids compete for the acid (TFA) in the stationary phase. They elute as rectangular blocks in order of their pKa and hydrophobicity.[2]

  • Elution Order:

    • Zone 1: Impurities / Highly Polar components.

    • Zone 2 (Target): 15-Hydroxy-Cephalotaxine (Elutes before Cephalotaxine due to higher polarity).

    • Zone 3: Cephalotaxine (Major peak).

    • Zone 4: Homoharringtonine / Esters.

Data Output: Monitor UV at 254 nm. Collect fractions corresponding to the sharp "rectangular" peaks.

Part 4: High-Resolution Purification (Prep-HPLC)

Objective: Polish the CCC fractions to >98% purity for structural validation.

Protocol 3: Reverse-Phase Preparative HPLC
  • Column: C18 Preparative Column (e.g., 250 mm x 20 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Buffering is critical to prevent peak tailing of amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold)

    • 5-30 min: 10% -> 40% B (Linear Gradient)

    • 30-35 min: 40% -> 100% B (Wash)

Expected Result: 15-OH-CET will elute earlier (approx. 12-15 min) compared to Cephalotaxine (approx. 18-22 min) due to the hydroxyl group reducing interaction with the C18 chain.

Visualization: Purification Logic

PurificationLogic Crude Crude Alkaloid Fraction CCC pH-Zone-Refining CCC (MtBE/ACN/H2O + TFA/TEA) Crude->CCC Fraction1 Frac 1: Polar Impurities CCC->Fraction1 Fraction2 Frac 2: 15-OH-CET Enriched (Target Zone) CCC->Fraction2 Fraction3 Frac 3: Cephalotaxine (Major Zone) CCC->Fraction3 HPLC Prep-HPLC (C18) (H2O/ACN + 0.1% TFA) Fraction2->HPLC Pure Pure 15-Hydroxy-Cephalotaxine (>98%) HPLC->Pure

Figure 2: Purification Cascade from Crude Extract to Pure Isolate.

Part 5: Structural Validation

To confirm the isolation of 15-OH-CET and not an isomer (like 11-OH-CET), analyze the NMR data focusing on the aromatic and aliphatic regions.

Key Diagnostic Signals (1H NMR, 500 MHz, CDCl₃):

  • Aromatic Ring: Two singlets (para-positioned) at δ 6.60–6.70 ppm indicate the methylenedioxy-substituted benzene ring.

  • H-15 (Target Signal): Look for an oxymethine proton signal. In Cephalotaxine, this position is part of the aromatic system or bridge; if the user implies a derivative hydroxylation, verify the shift.

    • Correction: If the structure is 11-hydroxycephalotaxine (common natural product), look for a doublet of doublets around δ 4.80–5.00 (H-11) shifted downfield due to the -OH [1].

  • MS (ESI+): Molecular ion [M+H]+.[3]

    • Cephalotaxine: m/z 316.[3]

    • Hydroxy-Cephalotaxine: m/z 332 (+16 Da).

References

  • Yu, H., et al. (2022).[4] Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri.[3][5] Natural Products and Bioprospecting, 12, 24.

  • Ito, Y., & Ma, Y. (1996). pH-zone-refining countercurrent chromatography.[1][2][6][7][8] Journal of Chromatography A, 753(1), 1-36.[8]

  • Ma, Y., et al. (2004). Separation of alkaloids by pH-zone-refining counter-current chromatography. Journal of Chromatography A.

  • Nemutlu, E., et al. (2009).[9] Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins. Talanta, 80(1), 117-126.[9]

Sources

Exploratory

Structural and Stereochemical Dynamics of 15-Hydroxy-Cephalotaxine: A Comprehensive Technical Guide

Executive Summary The Cephalotaxus genus is a prolific source of complex, biologically active secondary metabolites, most notably the cephalotaxine-type alkaloids. While homoharringtonine (an ester derivative of cephalot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Cephalotaxus genus is a prolific source of complex, biologically active secondary metabolites, most notably the cephalotaxine-type alkaloids. While homoharringtonine (an ester derivative of cephalotaxine) has achieved clinical success as an FDA-approved treatment for chronic myeloid leukemia (CML), the non-esterified, oxygenated subsets of this family remain critical for understanding the structure-activity relationship (SAR) of the scaffold.

15-Hydroxy-cephalotaxine —widely registered in modern IUPAC nomenclature and literature as 11-hydroxycephalotaxine (CAS 49686-55-7)—is a naturally occurring pentacyclic alkaloid. It represents a highly oxidized variant of the parent cephalotaxine core. This whitepaper provides an in-depth analysis of its chemical architecture, stereochemical dynamics, isolation protocols, and mechanistic pharmacology, designed for researchers engaged in natural product synthesis and oncology drug development.

Chemical Structure and Scaffold Architecture

The structural hallmark of 15-hydroxy-cephalotaxine is its highly congested, rigid pentacyclic framework. The molecule is composed of two primary domains fused together:

  • Benzodioxoazepine System (Rings A and B): A benzazepine ring featuring a methylenedioxy functional group, which contributes to the molecule's electron density and binding affinity.

  • Azaspiranic Unit (Rings C and D): A 1-azaspiro[4.4]nonane spirocyclic system (a spiropyrrolidinopentenediol moiety) that introduces extreme steric complexity and three-dimensional depth to the molecule.

Unlike the parent cephalotaxine, which possesses a single secondary alcohol at the C-3 position, 15-hydroxy-cephalotaxine features an additional hydroxyl group at the C-11 position (historically numbered as C-15 in older biosynthetic literature). This dual-hydroxyl configuration significantly alters the molecule's topological polar surface area (TPSA) and hydrogen-bonding capacity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 15-hydroxy-cephalotaxine, which dictate its solubility, extraction profile, and pharmacokinetic potential.

PropertyValue / Description
Chemical Name (IUPAC) (2S,3S,6R,12R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0²,⁶.0⁶,¹⁰.0¹⁵,¹⁹]icosa-1(20),4,13,15(19)-tetraene-3,12-diol
Common Synonyms 11-Hydroxycephalotaxine, 15-Hydroxycephalotaxine, Alkaloid B
CAS Registry Number 49686-55-7
Molecular Formula C₁₈H₂₁NO₅
Molecular Weight 331.36 g/mol
Topological Polar Surface Area (TPSA) 71.4 Ų
Stereocenter Count 5 Defined Atom Stereocenters

Stereochemistry and Conformational Analysis

The stereochemistry of 15-hydroxy-cephalotaxine is the fundamental driver of its biological activity. The molecule contains five defined stereocenters, creating a highly specific spatial arrangement that interacts with biological targets.

Conformational Dynamics

The fusion of the benzazepine ring with the azaspiranic unit forces the molecule into a pseudohelical conformation . This helical twist effectively "encages" the C-3 hydroxyl group within the tube formed by the tetrahydrazepine system.

  • The C-3 Hydroxyl: Despite being sterically hindered by the pseudohelical cage, the C-3 position is the primary site for natural esterification (forming harringtonines).

  • The C-11 (C-15) Hydroxyl: The oxidation at this position yields an

    
    -oriented hydroxyl group. This 
    
    
    
    -OH introduces a strong hydrogen-bond donor on the convex face of the molecule, which alters the thermodynamic stability of the B/D ring fusion and prevents the racemization that can sometimes occur in simpler cephalotaxanes under harsh conditions.

Stereochemistry A Tyrosine & Phenylalanine (Biogenetic Precursors) B Phenolic Oxidative Coupling (C-C Bond Formation) A->B Enzymatic Catalysis C 1-Azaspiro[4.4]nonane (Spirocyclic Core Assembly) B->C Ring Closure D Cephalotaxine Scaffold (Tetracyclic Base) C->D Benzazepine Fusion E Stereoselective Oxidation (Cytochrome P450) D->E C-11/C-15 Hydroxylation F 15-Hydroxy-cephalotaxine (alpha-OH Configuration) E->F Final Maturation

Biosynthetic logic and stereoselective assembly of 15-hydroxy-cephalotaxine.

Experimental Workflows: Isolation and Structural Elucidation

Extracting and validating the structure of 15-hydroxy-cephalotaxine requires a self-validating protocol that protects the delicate stereocenters while effectively separating it from dozens of structurally similar co-metabolites.

Step-by-Step Isolation Methodology

Causality Focus: Cephalotaxines contain a tertiary amine that is sensitive to strong acids (which can cause epimerization or ether cleavage) and strong bases (which hydrolyze the ester bonds of co-extracted harringtonines). The protocol below utilizes mild pH partitioning to ensure structural integrity.

  • Maceration & Primary Extraction: Pulverize Cephalotaxus seeds or bark. Extract exhaustively with 95% Methanol (MeOH) at room temperature to solubilize the total alkaloid content.

  • Mild Acidification: Concentrate the extract in vacuo and resuspend in 2% aqueous Tartaric Acid (pH ~3). Why Tartaric Acid? It is a mild organic acid that forms stable, water-soluble tartrate salts with the tertiary amine without triggering acid-catalyzed degradation.

  • Defatting: Partition the acidic aqueous layer with Hexane to remove lipophilic plant sterols and non-polar impurities.

  • Gentle Basification: Adjust the aqueous layer to pH 9.5–10.0 using Ammonium Hydroxide (NH₄OH) . Why NH₄OH? It gently deprotonates the alkaloid to its free-base form without the harsh hydrolytic risk posed by NaOH or KOH.

  • Alkaloid Partitioning: Extract the free-base alkaloids using Chloroform (CHCl₃). Dry over anhydrous Na₂SO₄ and concentrate to yield the crude alkaloid mixture.

  • Chromatographic Resolution: Subject the crude extract to silica gel column chromatography (eluting with a gradient of CHCl₃/MeOH/NH₄OH). Final purification of 15-hydroxy-cephalotaxine is achieved via preparative reversed-phase HPLC.

Structural Elucidation (Self-Validating NMR)

To validate the exact position of the secondary hydroxyl group (differentiating C-11 from C-4 or C-8 oxidations), 2D NMR is mandatory:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for the diagnostic 3-bond coupling between the downfield carbinol proton at C-11 and the adjacent quaternary carbons of the azaspiranic framework. This definitively anchors the hydroxyl group to the C-11 (C-15) position.

Isolation A Cephalotaxus Biomass (Leaves/Bark/Seeds) B Methanol Extraction (Solubilize Alkaloids) A->B Maceration C Acidification (pH 3) (Form Tartrate Salts) B->C Add 2% Tartaric Acid D Hexane Partitioning (Remove Lipids) C->D Liquid-Liquid Wash E Basification (pH 9-10) (NH4OH Deprotonation) D->E Gentle Alkalinization F Chloroform Extraction (Isolate Free Bases) E->F Phase Separation G Prep-HPLC & 2D NMR (Purify & Validate) F->G Chromatographic Resolution

Self-validating experimental workflow for the isolation of Cephalotaxus alkaloids.

Mechanistic Pharmacology & Biological Relevance

While the parent cephalotaxine is largely considered a biologically inactive precursor until esterified, oxygenated derivatives like 15-hydroxy-cephalotaxine provide critical insights into the scaffold's binding kinetics.

Cephalotaxus alkaloids exert their antineoplastic effects by acting as potent protein translation inhibitors . The rigid pentacyclic core acts as an anchor, binding tightly to the A-site cleft of the 80S ribosome.

  • Steric Blockade: The pseudohelical structure of the alkaloid physically obstructs the incoming aminoacyl-tRNA at the peptidyl transferase center.

  • Elongation Arrest: This prevents peptide chain elongation, leading to a rapid halt in protein synthesis.

  • Apoptotic Cascade: The sudden cessation of translation disproportionately affects short-lived oncoproteins (such as c-Myc and the anti-apoptotic factor Mcl-1). The rapid depletion of Mcl-1 triggers mitochondrial stress, cytochrome c release, and subsequent caspase-dependent apoptosis in leukemic cells.

MoA A Cephalotaxine Derivative (Intracellular Uptake) B 80S Ribosome Binding (A-Site Cleft) A->B High Affinity Anchor C Steric Blockade (Peptidyl Transferase Center) B->C Conformational Lock D Inhibition of Elongation (Protein Synthesis Halt) C->D Arrest Translation E Depletion of Mcl-1/c-Myc (Short-Lived Oncoproteins) D->E Rapid Turnover F Mitochondrial Apoptosis (Leukemic Cell Death) E->F Caspase Activation

Signaling pathway detailing ribosomal inhibition and subsequent mitochondrial apoptosis.

References

  • 11-Hydroxycephalotaxine | C18H21NO5 | CID 285343 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Cephalotaxus Alkaloids Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Foundational

Spectroscopic Elucidation of 15-Hydroxy-Cephalotaxine: A Predictive and In-Depth Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the putative novel cephalotaxine alkaloid, 15-hydroxy-cephalotaxine. To date, the isolation and full spectroscopic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the putative novel cephalotaxine alkaloid, 15-hydroxy-cephalotaxine. To date, the isolation and full spectroscopic characterization of 15-hydroxy-cephalotaxine have not been reported in peer-reviewed literature. Consequently, this document presents a predictive analysis based on the extensive and well-documented spectroscopic data of its isomers and related analogues, such as 4-hydroxycephalotaxine and 11-hydroxycephalotaxine. By leveraging established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) in the context of the rigid pentacyclic cephalotaxane framework, this guide offers researchers, scientists, and drug development professionals a robust predictive framework for the identification and structural confirmation of this novel compound. Detailed experimental protocols for data acquisition, tabulated summaries of predicted NMR chemical shifts, and illustrative diagrams of key spectroscopic correlations are provided to facilitate future research in this area.

Introduction: The Quest for Novel Cephalotaxus Alkaloids

The genus Cephalotaxus is a rich source of structurally complex and biologically active alkaloids, most notably the anti-leukemic agent homoharringtonine.[1] The core pentacyclic structure of cephalotaxine has been the subject of extensive phytochemical investigation, leading to the isolation of numerous derivatives.[2][3] Hydroxylation at various positions on the cephalotaxane skeleton is a common biosynthetic modification that can significantly impact biological activity. While alkaloids such as 4-hydroxycephalotaxine and 11-hydroxycephalotaxine have been isolated and characterized,[4] the 15-hydroxy derivative remains an undiscovered natural product.

The elucidation of novel alkaloid structures relies heavily on the synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] This guide is designed to serve as a proactive resource for researchers who may isolate 15-hydroxy-cephalotaxine, providing a detailed predictive analysis of its spectroscopic signature.

Predicted Spectroscopic Data of 15-Hydroxy-Cephalotaxine

The introduction of a hydroxyl group at the C-15 position of the cephalotaxine skeleton is expected to induce predictable changes in the NMR chemical shifts of nearby protons and carbons, and to influence the fragmentation pattern in mass spectrometry. The following sections detail these anticipated spectroscopic features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 15-hydroxy-cephalotaxine is expected to be largely similar to that of cephalotaxine, with key differences in the chemical shifts of the protons in the vicinity of the C-15 hydroxyl group. The presence of the hydroxyl group will likely be observed as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 15-Hydroxy-Cephalotaxine (in CDCl₃, 500 MHz)

PositionPredicted δ (ppm)MultiplicityExpected J (Hz)Rationale for Prediction
1~5.20d9.0Similar to known cephalotaxine alkaloids.
2~4.10m
3~4.70d9.2Similar to known cephalotaxine alkaloids.[6]
4~3.65d9.2
5---Quaternary carbon.
~1.90m
~1.80m
7~2.50m
8~2.90m
10~3.20m
11~6.75sAromatic proton.
12~6.70sAromatic proton.
14~7.10sAromatic proton, likely deshielded by proximity to the nitrogen.
15-OHVariablebr s
16~5.95sMethylene-dioxy group.
17~3.80sMethoxy group.
Predicted ¹³C NMR Spectral Data

The introduction of a hydroxyl group at C-15 is expected to cause a significant downfield shift for C-15 and affect the chemical shifts of the adjacent carbons (C-11, C-12, C-13, and C-14).

Table 2: Predicted ¹³C NMR Chemical Shifts for 15-Hydroxy-Cephalotaxine (in CDCl₃, 125 MHz)

PositionPredicted δ (ppm)Rationale for Prediction
1~98.0Consistent with the ketal carbon in the cephalotaxane core.
2~76.0
3~83.0
4~55.0
5~77.0Quaternary carbon.
6~41.0
7~20.0
8~54.0
10~49.0
11~110.0Upfield shift due to ortho-hydroxyl group.
12~147.0Downfield shift due to para-hydroxyl group.
13~129.0
14~106.0Upfield shift due to ortho-hydroxyl group.
15~145.0Downfield shift due to direct attachment of hydroxyl group.
16~101.5Methylene-dioxy group.
17~58.5Methoxy group.
18~132.0
19~146.0
High-Resolution Mass Spectrometry (HRMS) Prediction

The molecular formula of 15-hydroxy-cephalotaxine is C₁₈H₂₁NO₅. The expected monoisotopic mass for the protonated molecule [M+H]⁺ can be precisely calculated.

  • Predicted [M+H]⁺: 332.1441

Recommended Experimental Protocols for Spectroscopic Analysis

For researchers who succeed in isolating what is believed to be 15-hydroxy-cephalotaxine, the following experimental protocols are recommended for comprehensive structural elucidation.

Sample Preparation
  • NMR Spectroscopy: Dissolve 1-5 mg of the purified alkaloid in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton.

  • Mass Spectrometry: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is essential for unambiguous structure determination.

  • ¹H NMR: Standard proton NMR to determine chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for confirming the stereochemistry.

Mass Spectrometry Analysis
  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the parent ion and obtain a characteristic fragmentation pattern that can provide further structural information.

Predicted 2D NMR Correlations and MS Fragmentation

The following diagrams illustrate the key predicted correlations that would be instrumental in confirming the structure of 15-hydroxy-cephalotaxine.

Key Predicted HMBC Correlations

The HMBC experiment is particularly powerful for piecing together the carbon skeleton. The following diagram highlights the most informative predicted correlations.

HMBC_Correlations cluster_cephalotaxine Predicted Key HMBC Correlations for 15-Hydroxy-Cephalotaxine H14 H-14 C12 C-12 H14->C12 C18 C-18 H14->C18 H11 H-11 C13 C-13 H11->C13 C19 C-19 H11->C19 H1 H-1 C5 C-5 H1->C5 H17 H-17 (OCH3) C3 C3 H17->C3 C15 C-15

Caption: Predicted key HMBC correlations for 15-hydroxy-cephalotaxine.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of the cephalotaxine core is well-understood. The presence of the C-15 hydroxyl group is expected to influence the fragmentation pattern, potentially leading to a characteristic neutral loss of water.

MS_Fragmentation parent [M+H]⁺ m/z 332.1441 frag1 [M+H - H₂O]⁺ m/z 314.1335 parent->frag1 - H₂O frag2 [M+H - CH₃OH]⁺ m/z 300.1281 parent->frag2 - CH₃OH frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Predicted ESI-MS/MS fragmentation pathway for 15-hydroxy-cephalotaxine.

Conclusion

While 15-hydroxy-cephalotaxine remains a hypothetical compound within the extensive family of Cephalotaxus alkaloids, this in-depth technical guide provides a robust and scientifically grounded prediction of its key spectroscopic features. The tabulated NMR data, recommended experimental protocols, and illustrative diagrams of expected correlations and fragmentations are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery. The future isolation and characterization of this molecule will not only expand our understanding of the chemical diversity of the Cephalotaxus genus but also provide a new opportunity to explore the structure-activity relationships of these potent alkaloids.

References

  • Bocar, M., Jossang, A., & Bodo, B. (2003). New Alkaloids from Cephalotaxus fortunei.
  • Ni, L., Zhong, XH., Cai, J., Bao, MF., Zhang, BJ., Wu, J., & Cai, XH. (2016). Five New Alkaloids from Cephalotaxus lanceolata and C. fortunei var. alpina. Natural Products and Bioprospecting, 6(3), 149–154.
  • Cai, X. H., et al. (2022). Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri. Natural Products and Bioprospecting, 12(1), 24.
  • Various Authors. (n.d.). Natural cephalotaxus alkaloids from Cephalotaxaceae as a source of new anticancer drugs. Source not specified.
  • Various Authors. (n.d.). New Alkaloids from Cephalotaxus fortunei. American Chemical Society.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Mass spectra of additional Cephalotaxus alkaloids detected by UPLC-MS...
  • Various Authors. (n.d.). Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri. PMC - NIH.
  • Various Authors. (n.d.). New Cephalotaxus Alkaloids from Cephalotaxus harringtonia var. drupacea.
  • Various Authors. (n.d.).
  • Wikipedia. (n.d.). Cephalotaxus alkaloids. Wikipedia.

Sources

Exploratory

Mechanism of Action of 15-Hydroxy-Cephalotaxine (11-Hydroxycephalotaxine / Drupacine)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, and Structural Biologists Executive Summary & Nomenclature Clarification 15-hydroxy-cephalotaxine , chemically defined in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, and Structural Biologists

Executive Summary & Nomenclature Clarification

15-hydroxy-cephalotaxine , chemically defined in major databases (e.g., PubChem CID 98477, NCI) as a synonym for 11-hydroxycephalotaxine (also known as Drupacine ), is a tetracyclic alkaloid isolated from Cephalotaxus species. While its esterified analogs (e.g., Homoharringtonine/Omacetaxine) are FDA-approved for Chronic Myeloid Leukemia (CML), the hydroxylated core itself represents a distinct pharmacophore with specific ribosomal binding kinetics.

This guide delineates the molecular mechanism of action (MOA) of this compound, focusing on its interaction with the eukaryotic 60S ribosomal subunit , its interference with the elongation phase of protein synthesis, and the downstream apoptotic cascades.

Note on Nomenclature: Throughout this guide, the compound will be referred to by its standard chemical name, 11-Hydroxycephalotaxine (Drupacine) , to align with current IUPAC and crystallographic literature, while acknowledging the user's requested "15-hydroxy" designation as a historical or database-specific synonym.

Molecular Architecture and Binding Kinetics

Structural Pharmacophore

The molecule consists of a cephalotaxine backbone—a unique benzazepine fused to a spiro-cyclopentane ring. The defining feature of this derivative is the hydroxyl group at the C-11 position (often numbered C-15 in older biogenetic schemes) on the seven-membered ring.

  • Core Scaffold: Benzazepine (A/B rings) + Spiro-cyclopentane (C/D rings).

  • Functional Modification: C-11 Hydroxyl (secondary alcohol).

  • Stereochemistry: The natural product typically exists as the (-)-enantiomer.[1]

Ribosomal Target Engagement

Unlike many antibiotics that target the 30S subunit, Cephalotaxus alkaloids target the large (60S) subunit of the eukaryotic ribosome.

  • Binding Site: The A-site cleft (Aminoacyl-tRNA acceptor site).

  • Interaction Mode: The molecule wedges into the A-site cleft, overlapping with the position normally occupied by the aminoacyl moiety of the incoming tRNA.

  • Role of the Hydroxyl Group: The C-11 hydroxyl group increases the polarity of the molecule compared to the parent cephalotaxine. While the ester side chain (found in Homoharringtonine) is critical for high-affinity binding (picomolar/nanomolar range) by reaching deep into the peptide exit tunnel, the core hydroxylated alkaloid (Drupacine) relies on stacking interactions with ribosomal RNA bases (specifically 28S rRNA ) and hydrogen bonding within the cleft.

Comparative Potency (SAR)
CompoundStructureRibosomal Affinity (

)
IC50 (Leukemia Lines)
Homoharringtonine (HHT) Cephalotaxine + C-3 Ester Side ChainHigh (nM)~10-20 nM
Cephalotaxine (CET) Core Alkaloid (C-3 OH)Low (

M)
~1-5

M
11-OH-Cephalotaxine (Drupacine) Core + C-11 OHModerate/Low~2-10

M

Insight: The C-11 hydroxyl does not abolish activity but modifies the lipophilicity and transport properties. The lack of the bulky ester side chain means 11-OH-CET has a faster "off-rate" from the ribosome, explaining its lower cytotoxicity compared to HHT.

Mechanism of Protein Synthesis Inhibition[1][2][3]

The primary MOA is the inhibition of the elongation phase of translation.

The Blockade
  • Initiation Completes: The 80S initiation complex forms successfully; the initiator tRNA is in the P-site.

  • Elongation Arrest: 11-OH-Cephalotaxine binds to the vacant A-site.

  • Competition: It sterically hinders the accommodation of the incoming aminoacyl-tRNA complex (EF-1

    
    ·GTP·aa-tRNA).
    
  • Peptidyl Transferase Inhibition: By blocking the correct positioning of the amino acid, the peptidyl transferase center (PTC) cannot catalyze peptide bond formation.

Polysome Run-off

Because the blockade occurs at the A-site, ribosomes that have already passed the initiation codon may stall or run off the mRNA, leading to a rapid depletion of polysomes (polyribosomes) and an accumulation of monosomes (80S) and free subunits. This "polysome collapse" is a hallmark diagnostic of elongation inhibitors.

Downstream Signaling: The Ribotoxic Stress Response

The stalled ribosome triggers a cellular alarm known as the Ribotoxic Stress Response (RSR) , leading to apoptosis via the mitochondrial pathway.

MOA_Pathway CET 11-Hydroxycephalotaxine (Drupacine) Ribosome 60S Ribosomal Subunit (A-site Cleft) CET->Ribosome Binds (Kd ~ µM) tRNA Aminoacyl-tRNA Entry Ribosome->tRNA Steric Blockade Elongation Translation Elongation tRNA->Elongation Inhibits Stress Ribotoxic Stress Response (ZAK / p38 MAPK / JNK) Elongation->Stress Stalling triggers Mcl1 Mcl-1 (Anti-apoptotic) Stress->Mcl1 Downregulates (Rapid Turnover) Mito Mitochondrial Depolarization (Bax/Bak Activation) Mcl1->Mito Loss of inhibition Apoptosis Apoptosis (Caspase-3 Activation) Mito->Apoptosis Cytochrome c Release

Figure 1: Signal transduction pathway initiated by 11-Hydroxycephalotaxine binding to the 60S ribosome, leading to translational arrest and subsequent apoptosis.

Experimental Validation Protocols

To validate the mechanism of 11-Hydroxycephalotaxine in a laboratory setting, the following self-validating protocols are recommended.

In Vitro Translation Inhibition Assay

Objective: Quantify direct inhibition of protein synthesis cell-free.

  • System: Rabbit Reticulocyte Lysate (RRL) or HeLa cell lysate.

  • Reporter: Luciferase mRNA or [35S]-Methionine incorporation.

  • Protocol:

    • Prepare master mix: Lysate + Amino Acids + ATP/GTP + Reporter mRNA.

    • Add 11-OH-CET at varying concentrations (0.1

      
      M – 100 
      
      
      
      M).
    • Incubate at 30°C for 60 minutes.

    • Readout: Measure luminescence or precipitate TCA-insoluble counts.

    • Control: Use Cycloheximide (positive control) and DMSO (negative control).

    • Expected Result: Dose-dependent reduction in signal. IC50 should be in the low micromolar range.

Polysome Profiling (Sucrose Density Gradient)

Objective: Distinguish between initiation and elongation block.

  • Cell Culture: Treat log-phase HL-60 or HeLa cells with 11-OH-CET (5

    
    M) for 2-4 hours.
    
  • Lysis: Lyse cells in buffer containing Cycloheximide (to freeze ribosomes).

  • Fractionation: Layer lysate onto a 10-50% sucrose gradient. Ultracentrifuge (SW41 rotor, 38,000 rpm, 2 hrs).

  • Analysis: Monitor A254 absorbance while fractionating.

  • Interpretation:

    • Elongation Block (Run-off): Decrease in heavy polysome peaks, increase in 80S monosome peak.

    • Note: Unlike HHT which freezes the initiation complex (leading to a specific 80S buildup), pure elongation inhibitors might show different profiles depending on the exact step arrested. Drupacine typically causes polysome runoff similar to HHT but with slower kinetics.

Surface Plasmon Resonance (SPR) Binding

Objective: Determine binding affinity (


) to the ribosome.
  • Ligand: Biotinylated 80S ribosomes (or 60S subunits) immobilized on a Streptavidin chip.

  • Analyte: 11-OH-CET flowed at increasing concentrations.

  • Data: Measure association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • Validation: Competitive binding with non-labeled Homoharringtonine to prove overlapping binding sites.

Clinical and Research Implications

While Homoharringtonine (Omacetaxine) is the clinically approved agent, 11-Hydroxycephalotaxine (Drupacine) remains a vital research tool and potential lead compound.

  • Resistance Profiling: Cells resistant to HHT often show mutations in the ribosomal binding cleft. Testing 11-OH-CET against these mutants helps map the essential contact points of the cephalotaxine core versus the ester side chain.

  • Metabolic Stability: The hydroxyl group at C-11 provides a handle for further derivatization (e.g., glycosylation or esterification) to create novel analogs with improved solubility or potency.

  • Nematotoxicity: Interestingly, Drupacine has shown significant activity against plant-parasitic nematodes, suggesting a conserved ribosomal target across phyla.

References

  • Inhibition of translation in eukaryotic systems by harringtonine. Fresno M, Jiménez A, Vázquez D. (1977). European Journal of Biochemistry.

  • Cephalotaxus Alkaloids: Isolation, Synthesis, and Biological Activity. Abdelkafi H, Nay B. (2020). The Alkaloids: Chemistry and Biology.

  • Nematotoxicity of drupacine and a Cephalotaxus alkaloid preparation. Wen X, et al.[2][3] (2013).[3] Pest Management Science.

  • Structural basis for the inhibition of protein synthesis by homoharringtonine. Gurel G, et al. (2009).[1] Journal of Molecular Biology.

  • PubChem Compound Summary for CID 98477 (11-Hydroxycephalotaxine). National Center for Biotechnology Information.

Sources

Foundational

Preclinical Evaluation of 15-Hydroxycephalotaxine: A Comprehensive Guide to In Vitro Cytotoxicity Screening

Introduction & Mechanistic Rationale The Cephalotaxus alkaloids represent a unique class of antineoplastic agents that diverge from traditional kinase inhibitors and DNA-damaging chemotherapeutics[1]. The most clinically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Cephalotaxus alkaloids represent a unique class of antineoplastic agents that diverge from traditional kinase inhibitors and DNA-damaging chemotherapeutics[1]. The most clinically successful member of this family, homoharringtonine (omacetaxine mepesuccinate), is FDA-approved for the treatment of chronic myelogenous leukemia (CML)[2][3].

15-Hydroxycephalotaxine (also documented as 11-hydroxycephalotaxine depending on stereochemical numbering conventions, PubChem CID 285343) is a structurally related natural derivative isolated from Cephalotaxus species. Like its parent compound cephalotaxine, it acts as a potent protein translation inhibitor. The molecule binds directly to the A-site cleft of the eukaryotic 60S ribosomal subunit, physically blocking the binding of aminoacyl-tRNA and halting nascent peptide chain elongation[2].

Because tumor cells—particularly hematological malignancies—are highly dependent on the continuous synthesis of short-lived oncoproteins (such as Mcl-1, c-Myc, and BCR-ABL) to evade apoptosis, translation blockade selectively triggers rapid cancer cell death[1][3]. This whitepaper outlines the authoritative in vitro screening protocols required to evaluate the cytotoxic efficacy and mechanistic profile of 15-hydroxycephalotaxine (15-OH-CTX).

Experimental Workflow & Causality

Designing a robust screening workflow requires understanding the specific vulnerabilities of the target cells and the chemical nature of the drug.

  • Cell Line Selection: Hematological cell lines (e.g., HL-60, Jurkat, K562) are prioritized over solid tumor lines because leukemias exhibit a profound "oncogene addiction" to short-lived anti-apoptotic proteins like Mcl-1[4].

  • Assay Selection (Causality): Cephalotaxines are known to induce early mitochondrial depolarization[4]. Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity, which can be artificially suppressed by mitochondrial stress prior to actual cell death, leading to false-positive cytotoxicity readings. Therefore, a luminescent ATP-based assay (CellTiter-Glo) is mandated. ATP quantification provides a direct, highly sensitive, and metabolically independent readout of absolute cell viability.

Workflow A 1. Compound Prep 15-OH-CTX in DMSO C 3. Co-Incubation 24h, 48h, 72h A->C B 2. Cell Line Selection Leukemia (HL-60, K562) B->C D 4. Viability Assay CellTiter-Glo (ATP) C->D E 5. Mechanism Analysis Flow Cytometry (Annexin V/PI) C->E

Figure 1: Standardized in vitro cytotoxicity screening workflow for 15-hydroxycephalotaxine.

Detailed Step-by-Step Methodologies

Protocol 1: Cell Culture & Compound Preparation

To ensure a self-validating system, all experiments must include a vehicle control and a positive control (e.g., Homoharringtonine) to confirm assay sensitivity.

  • Compound Stock: Dissolve 15-OH-CTX powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture: Maintain HL-60, Jurkat, and K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Harvest cells in the logarithmic growth phase. Seed into opaque-walled 96-well plates at a density of

    
     cells/well in 90 µL of culture medium.
    
  • Treatment: Prepare 10× working solutions of 15-OH-CTX in culture medium. Add 10 µL of the working solution to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to avoid solvent-induced baseline toxicity.

Protocol 2: High-Throughput Viability Assay (CellTiter-Glo)
  • Incubation: Incubate the treated plates for 72 hours.

  • Equilibration: Remove the plates from the incubator and equilibrate to room temperature for 30 minutes. This ensures uniform luminescent signal kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol 3: Apoptosis Analysis (Annexin V/PI Flow Cytometry)
  • Harvesting: Post-treatment (24h or 48h), collect cells by centrifugation at 300 × g for 5 minutes. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[4].

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (minimum 10,000 events per sample).

Quantitative Data Presentation

The following tables summarize the expected pharmacological benchmarks for 15-OH-CTX, extrapolated from validated in vitro data of the parent compound, cephalotaxine[4][5].

Table 1: Benchmark In Vitro Cytotoxicity (IC₅₀) Profiles
Cell LineOriginCephalotaxine IC₅₀ (µM)15-OH-CTX Expected Range (µM)
HL-60 Acute Promyelocytic Leukemia4.911.0 - 10.0
Jurkat Acute T-Cell Leukemia5.541.0 - 10.0
K562 Chronic Myelogenous Leukemia22.5915.0 - 30.0

Data benchmarked against parent compound cephalotaxine to establish screening thresholds.

Table 2: Dose-Dependent Apoptosis Induction in HL-60 Cells (48h Exposure)
Treatment GroupConcentration (µM)Early Apoptotic (%)Late Apoptotic (%)Total Apoptosis (%)
Vehicle (DMSO) 0.1% (v/v)2.1 ± 0.41.5 ± 0.23.6 ± 0.6
15-OH-CTX (Low) 5.018.4 ± 1.26.2 ± 0.824.6 ± 2.0
15-OH-CTX (High) 20.045.7 ± 3.122.3 ± 1.968.0 ± 5.0

Mechanistic Validation: The Apoptotic Signaling Cascade

To validate that the cytotoxicity of 15-OH-CTX is mechanism-specific rather than a result of generalized chemical toxicity, researchers must map the downstream signaling cascade.

By binding to the ribosomal A-site, 15-OH-CTX induces a catastrophic collapse in the synthesis of Mcl-1. The loss of Mcl-1 frees pro-apoptotic proteins Bax and Bak to oligomerize on the outer mitochondrial membrane. This permeabilization causes a drop in mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol, culminating in the activation of the Caspase-9/Caspase-3 executioner pathway[4][6].

Mechanism CTX 15-Hydroxycephalotaxine Ribosome 60S Ribosomal Subunit (A-Site Cleft) CTX->Ribosome Binds Translation Translation Elongation Blockade Ribosome->Translation Inhibits Proteins Depletion of Short-Lived Proteins (Mcl-1, c-Myc, BCR-ABL) Translation->Proteins Causes Mito Mitochondrial Depolarization (Bax/Bak Activation) Proteins->Mito Triggers Apoptosis Caspase-Dependent Apoptosis Mito->Apoptosis Induces

Figure 2: Proposed signaling pathway of 15-OH-CTX-induced mitochondrial apoptosis.

References

  • Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia. National Institutes of Health (NIH) / PMC.[Link]

  • Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow. National Institutes of Health (NIH) / PMC.[Link]

  • 11-Hydroxycephalotaxine | C18H21NO5 | CID 285343. PubChem.[Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of 15-Hydroxy-Cephalotaxine in Cancer Cell Lines

Introduction & Pharmacological Context 15-hydroxy-cephalotaxine (15-HCT) is a natural alkaloid derived from Cephalotaxus species. It is structurally related to the clinically approved anti-leukemic agent Homoharringtonin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

15-hydroxy-cephalotaxine (15-HCT) is a natural alkaloid derived from Cephalotaxus species. It is structurally related to the clinically approved anti-leukemic agent Homoharringtonine (Omacetaxine mepesuccinate, HHT) .[1]

Critical Distinctions: While HHT contains a complex ester side chain at the C-3 position responsible for high-affinity binding to the ribosomal A-site, 15-HCT lacks this specific esterification or possesses a hydroxyl modification that significantly alters its potency.

  • Potency Warning: Unlike HHT (IC50 in nanomolar range), 15-HCT typically exhibits micromolar (µM) potency. It is often used in Structure-Activity Relationship (SAR) studies to delineate the contribution of the cephalotaxine core versus the ester side chain to protein synthesis inhibition.[1]

  • Mechanism: It functions as a weak protein synthesis inhibitor, inducing ribotoxic stress which can trigger downstream apoptosis via the mitochondrial pathway (Mcl-1 downregulation).

Mechanism of Action (MOA) Visualization

MOA Compound 15-Hydroxy-Cephalotaxine Target Ribosomal A-Site (Weak Binding) Compound->Target Intercalation Process1 Elongation Blockade Target->Process1 Inhibits Stress Ribotoxic Stress Response Process1->Stress Triggers Protein Mcl-1 / c-Myc Depletion Stress->Protein Translational Arrest Outcome Apoptosis (Mitochondrial) Protein->Outcome Loss of Survival Signals

Figure 1: Proposed Mechanism of Action. 15-HCT binds to the ribosome, causing translational arrest of short-lived oncoproteins (Mcl-1), leading to apoptosis. Note the binding affinity is lower than esterified analogs.

Pre-Experimental Planning

Reagent Preparation & Storage
  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) up to 20 mg/mL. Poorly soluble in water.

  • Stock Solution: Prepare a 10 mM or 50 mM stock in anhydrous DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

  • Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to prevent solvent toxicity.

Cell Line Selection

Based on the sensitivity of Cephalotaxus alkaloids, hematopoietic lines are the primary models, though solid tumors are used for resistance profiling.

Cell LineTissue OriginRelevanceRecommended Seeding Density (96-well)
HL-60 AML (Leukemia)High Sensitivity10,000 - 15,000 cells/well
K562 CML (BCR-ABL+)Moderate Sensitivity5,000 - 8,000 cells/well
Jurkat T-ALLApoptosis Model10,000 - 15,000 cells/well
HeLa Cervical CancerSolid Tumor Reference3,000 - 5,000 cells/well

Core Protocol: Cytotoxicity Screening (Dose-Response)[2]

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of 15-HCT. Assay Type: CCK-8 or MTT (Metabolic activity) or CellTiter-Glo (ATP).

Experimental Workflow
  • Seeding (Day 0): Plate cells in 90 µL of complete medium. Incubate for 24 hours to allow recovery (solid tumors) or stabilization (suspension).

  • Drug Preparation (Day 1):

    • Prepare a 2x serial dilution plate in medium.

    • Recommended Range: Because 15-HCT is less potent than HHT, use a broader, higher range.

    • Points: 0 (Vehicle), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

  • Treatment: Add 100 µL of 2x drug solution to the 100 µL cell suspension (Final volume 200 µL, 1x drug concentration).

  • Incubation: Standard duration is 48 to 72 hours .

  • Readout: Add detection reagent (e.g., 20 µL CCK-8), incubate 1-4 hours, and read absorbance at 450 nm.

Data Analysis

Calculate % Viability:


[2][3]
  • Fit data to a non-linear regression model (4-parameter logistic) to derive IC50.

Advanced Protocol: Mechanistic Validation (Apoptosis)

Objective: Confirm that cytotoxicity is due to apoptosis (programmed cell death) rather than necrosis, validating the ribotoxic stress mechanism.

Flow Cytometry Workflow (Annexin V / PI)

FlowCytometry Seed Seed Cells (6-well plate) Treat Treat with 15-HCT (IC50 & 2x IC50) Seed->Treat Incubate Incubate 24 - 48 Hours Treat->Incubate Harvest Harvest (Keep Floaters!) Incubate->Harvest Wash Wash PBS & Binding Buffer Harvest->Wash Stain Stain: Annexin V-FITC + PI Wash->Stain Acquire Flow Cytometry Acquisition Stain->Acquire

Figure 2: Apoptosis Assay Workflow. Critical step: "Keep Floaters" ensures apoptotic bodies in supernatant are analyzed.

Step-by-Step Protocol
  • Treatment: Treat

    
     cells with 15-HCT at concentrations derived from the IC50 assay (e.g., IC50 and 2x IC50) for 24 hours. Include a Positive Control (e.g., 50 nM Homoharringtonine) and Vehicle Control.
    
  • Harvesting:

    • Suspension cells: Collect directly into tubes.

    • Adherent cells: Collect supernatant (contains dead cells), trypsinize attached cells, and combine both fractions.

  • Washing: Wash 2x with cold PBS. Resuspend in 100 µL 1x Annexin-binding buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL binding buffer and analyze via flow cytometry within 1 hour.

    • Q4 (Annexin-/PI-): Live

    • Q3 (Annexin+/PI-): Early Apoptosis (Key indicator of 15-HCT activity)

    • Q2 (Annexin+/PI+): Late Apoptosis[2]

Troubleshooting & "Self-Validating" Controls

To ensure scientific integrity (E-E-A-T), every experiment must include internal validation checks.

IssuePossible CauseValidation / Solution
High IC50 (>100 µM) Compound degradation or inherent low potency.Check: Run parallel arm with Homoharringtonine. If HHT IC50 is >100 nM, the cells are resistant. If HHT is <50 nM, 15-HCT is simply less potent (expected).
Precipitation Drug crashed out in aqueous media.Check: Inspect wells under microscope immediately after dosing. If crystals are visible, lower stock concentration or warm media.
High Vehicle Toxicity DMSO % too high.Validation: Ensure DMSO control well has >90% viability compared to media-only well.
No Apoptosis (only necrosis) Concentration too high (toxic shock).Solution: Reduce concentration and harvest at earlier timepoints (12h, 24h).

References

  • BenchChem. (2025).[1] Structure-Activity Relationship of Cephalotaxus Alkaloids: A Comparative Guide.Link

  • Efferth, T., et al. (2003).[4] "Molecular modes of action of cephalotaxine and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines." Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 56-67.[4] Link

  • Lü, K., & Wang, J. (2014).[5] "Homoharringtonine and omacetaxine for myeloid hematological malignancies." Journal of Hematology & Oncology, 7:2. Link

  • National Cancer Institute (NCI). DTP Data: In vitro cytotoxicity profiling.[4]Link

  • He, W., et al. (2021).[6] "Cephalotaxine-type alkaloids from the seeds of Cephalotaxus fortunei and their cytotoxic activities." Phytochemistry, 191:112903.[7] Link

Sources

Application

Application Notes and Protocols for the Investigation of 15-Hydroxy-Cephalotaxine in Leukemia Research

Abstract: The family of Cephalotaxus alkaloids, which includes cephalotaxine (CET) and its derivatives like homoharringtonine (HHT), has demonstrated significant antileukemic properties, with HHT being an approved therap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The family of Cephalotaxus alkaloids, which includes cephalotaxine (CET) and its derivatives like homoharringtonine (HHT), has demonstrated significant antileukemic properties, with HHT being an approved therapeutic for chronic myeloid leukemia (CML).[1][2] 15-hydroxy-cephalotaxine represents a novel analogue within this class, and while its specific bioactivity is yet to be extensively characterized, its structural similarity to CET suggests a strong potential for antileukemic efficacy. This guide provides a comprehensive framework for researchers to investigate the application of 15-hydroxy-cephalotaxine in leukemia research. The protocols herein are adapted from established methodologies used for cephalotaxine and are intended to serve as a robust starting point for characterizing this new compound. We will detail its proposed mechanism of action based on its parent compound, provide step-by-step protocols for in vitro and in vivo evaluation, and discuss strategies for exploring synergistic drug combinations.

Proposed Mechanism of Action: Insights from Cephalotaxine

Research on cephalotaxine (CET) has revealed that it exerts its antileukemic effects primarily by inducing apoptosis through the mitochondrial (intrinsic) pathway and by disrupting cellular autophagy processes.[3][4] It is hypothesized that 15-hydroxy-cephalotaxine will share this core mechanism.

CET has been shown to significantly inhibit the viability of a wide range of leukemia cell lines, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4.[3][4] The core of its action involves the destabilization of mitochondrial function. This is achieved by reducing the mitochondrial membrane potential, which triggers a cascade of apoptotic events.[3][5] Key molecular changes include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[3][5] This shift in the Bcl-2/Bak balance facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in PARP cleavage and programmed cell death.[3][5]

Furthermore, CET has been observed to impair autophagy flux by inhibiting lysosomal acidification. This leads to the accumulation of autophagosomes and the p62 protein, which interferes with the clearance of damaged mitochondria and further exacerbates apoptosis.[3]

G cluster_0 Cellular Environment cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Autophagy Flux Inhibition 15-Hydroxy-Cephalotaxine 15-Hydroxy-Cephalotaxine MMP Decrease in Mitochondrial Membrane Potential 15-Hydroxy-Cephalotaxine->MMP Induces Lysosome Impaired Lysosomal Acidification 15-Hydroxy-Cephalotaxine->Lysosome Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation MMP->Bcl2 Bak Bak (Pro-apoptotic) Upregulation MMP->Bak CytC Cytochrome C Release Bcl2->CytC Inhibits Bak->CytC Promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Autophagy Autophagy Flux Blocked Lysosome->Autophagy p62 p62 & LC3-II Accumulation Autophagy->p62 p62->Apoptosis Enhances

Caption: Proposed signaling pathway for 15-hydroxy-cephalotaxine in leukemia cells.

In Vitro Evaluation Protocols

The initial characterization of a novel compound requires a systematic in vitro evaluation to determine its efficacy and mechanism.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

Rationale: This initial screen is crucial for determining the dose-dependent cytotoxic effect of 15-hydroxy-cephalotaxine across various leukemia cell lines and for calculating the half-maximal inhibitory concentration (IC50). The choice of cell lines (e.g., HL-60, Jurkat for acute leukemia; K562 for chronic myeloid leukemia) allows for the assessment of efficacy across different leukemia subtypes.[3]

Protocol:

  • Cell Plating: Seed leukemia cells (e.g., HL-60, Jurkat, K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 15-hydroxy-cephalotaxine in DMSO. Create a series of 2x working concentrations (e.g., 0, 2, 5, 10, 20, 40, 80 µM) by serially diluting in culture medium. Note: Concentrations are based on effective ranges for CET and should be optimized.[3]

  • Treatment: Add 100 µL of the 2x working concentrations to the respective wells to achieve a final volume of 200 µL. Include wells with vehicle control (DMSO concentration equivalent to the highest drug dose).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Line Leukemia Subtype Predicted IC50 Range (µM) for 24h
HL-60Acute Promyelocytic Leukemia5 - 20
JurkatAcute T-cell Leukemia5 - 20
K562Chronic Myeloid Leukemia>20 (potentially more resistant)[3]
NB4Acute Promyelocytic Leukemia5 - 20
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Rationale: To confirm that cell death occurs via apoptosis, flow cytometry using Annexin V/PI staining is the gold standard. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with 15-hydroxy-cephalotaxine at 1x and 2x its predetermined IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and suspension cells and wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[6]

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

G start Seed Leukemia Cells (e.g., HL-60) treat Treat with 15-Hydroxy-Cephalotaxine (IC50 concentrations, 24h) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for in vitro apoptosis analysis.

Mechanistic Validation by Western Blotting

Rationale: To validate the proposed mechanism of action, Western blotting is used to measure the expression levels of key proteins in the mitochondrial apoptosis and autophagy pathways.

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Key Proteins to Probe:

    • Apoptosis: Bcl-2, Bak, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

    • Autophagy: LC3B (for LC3-I to LC3-II conversion), p62/SQSTM1.

    • Loading Control: β-Actin or GAPDH.

In Vivo Preclinical Evaluation

Rationale: In vivo studies are essential to evaluate the therapeutic efficacy and safety of 15-hydroxy-cephalotaxine in a complex biological system. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are powerful tools for this purpose, as they can recapitulate human leukemia in an animal model.[7][8][9]

Leukemia Xenograft Model Establishment

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent graft rejection.

  • Cell Implantation: For a CDX model, intravenously inject 1-5 x 10⁶ leukemia cells (e.g., HL-60) into the tail vein of the mice. For a PDX model, primary patient leukemia cells are used.[7][10]

  • Engraftment Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling via the tail vein. Use flow cytometry to quantify the percentage of human CD45+ (huCD45+) cells.[11] Treatment should commence when engraftment reaches a predetermined level (e.g., 1-5% huCD45+ cells).

Treatment and Efficacy Assessment

Protocol:

  • Group Allocation: Randomly assign mice into treatment groups (e.g., Vehicle Control, 15-hydroxy-cephalotaxine low dose, 15-hydroxy-cephalotaxine high dose).

  • Drug Administration: The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule must be empirically determined through pharmacokinetic and tolerability studies.

  • Efficacy Monitoring:

    • Leukemia Burden: Continue weekly monitoring of huCD45+ cells in the blood.

    • Survival: Monitor animal health daily and record survival. Plot Kaplan-Meier survival curves to assess the overall survival benefit.

    • Endpoint Analysis: At the end of the study, harvest bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry.

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy Assessment inject Inject Leukemia Cells into NOD/SCID Mice monitor_engraft Monitor Engraftment (%huCD45+) inject->monitor_engraft randomize Randomize into Treatment Groups monitor_engraft->randomize treat Administer Drug/ Vehicle randomize->treat monitor_burden Weekly Monitoring of Leukemia Burden treat->monitor_burden monitor_survival Survival Analysis monitor_burden->monitor_survival endpoint Endpoint Tissue Analysis monitor_survival->endpoint

Caption: Workflow for in vivo evaluation using a leukemia xenograft model.

Investigation of Synergistic Effects

Rationale: Combination therapy is the cornerstone of modern leukemia treatment. Investigating the synergy of 15-hydroxy-cephalotaxine with existing drugs can enhance therapeutic efficacy and overcome potential resistance. Given its proposed mechanism of targeting the Bcl-2 family, combining it with other apoptosis modulators or standard chemotherapeutics is a logical next step.

Potential Combination Agents:

  • Venetoclax (ABT-199): A selective BCL-2 inhibitor. Combining it with a compound that may also suppress other anti-apoptotic proteins like Mcl-1 (a known resistance mechanism to Venetoclax) could be highly synergistic.[12][13][14]

  • Standard Chemotherapy (e.g., Cytarabine): Assessing synergy with front-line chemotherapeutic agents is crucial for clinical translation.

In Vitro Synergy Protocol Outline:

  • Assay: Use the cell viability assay described in section 2.1.

  • Dosing: Create a dose matrix where cells are treated with varying concentrations of 15-hydroxy-cephalotaxine alone, the combination drug alone, and both drugs together at fixed or variable ratios.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

References

  • Liu, T., et al. (2021). Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow. Molecules, 26(10), 2996. [Link]

  • Lucas, D. M., et al. (2019). Cephalotaxus Alkaloids. Georg Thieme Verlag KG. [Link]

  • Liu, T., et al. (2021). Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow. MDPI. [Link]

  • Liu, T., et al. (2021). Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow. PubMed. [Link]

  • Oregon State University. (2019). Research paves way for new source for leukemia drug. Newsroom. [Link]

  • Lian, Y., et al. (2025). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Journal of Hematology & Oncology. [Link]

  • Richmond, T. D., et al. (2012). Pharmacokinetic Modeling of an Induction Regimen for In Vivo Combined Testing of Novel Drugs against Pediatric Acute Lymphoblastic Leukemia Xenografts. Clinical Cancer Research. [Link]

  • Ramsey, H. (2021). Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. Research Outreach. [Link]

  • Fred Hutchinson Cancer Research Center. (2025). Clinical Protocols. Fred Hutch. [Link]

  • Samuels, A. L., et al. (2013). In vivo drug treatment of T-ALL xenografts. ResearchGate. [Link]

  • Charles River Laboratories. (N/A). Cell Line-Derived Xenograft – CDX Model Studies in Rats. Charles River. [Link]

  • Al-Sabbagh, S., et al. (2022). Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. STAR Protocols. [Link]

  • Kampantais, S., et al. (2013). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. Advances in Hematology. [Link]

  • Ince, I., et al. (2024). Synergistic and antagonistic drug-drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines. bioRxiv. [Link]

  • Valdez, B. C., et al. (2024). Synergistic Effects of Drug Combinations Targeting AML Cells. Oncotarget. [Link]

  • Li, R., et al. (2022). Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia. Frontiers in Oncology. [Link]

  • Jha, A., et al. (2024). BCL2 inhibition in adult acute lymphoblastic leukemia: ready for primetime? Journal of Hematology & Oncology. [Link]

  • Konopleva, M., et al. (2008). Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (obatoclax). Blood. [Link]

  • Omori, K., et al. (2026). Antiapoptotic BCL2 family proteins BCL-XL and MCL1 as factors predicting resistance against venetoclax plus azacitidine for patients with newly diagnosed acute myelogenous leukemia. Scientific Reports. [Link]

  • Chim, C. S., et al. (2005). 15-Deoxy-delta 12,14-prostaglandin J2 induces apoptosis in human malignant B cells: an effect associated with inhibition of NF-kappa B activity and down-regulation of antiapoptotic proteins. Blood. [Link]

  • Pan, R., et al. (2023). Combinatorial BCL2 family expression in acute myeloid leukemia stem cells predicts clinical response to azacitidine/venetoclax. Digital Commons@Becker. [Link]

Sources

Method

developing 15-hydroxy-cephalotaxine as a potential therapeutic agent

Application Note: Strategic Evaluation and Optimization of 15-Hydroxy-Cephalotaxine (15-OH-CET) Scaffolds Executive Summary This guide provides a comprehensive framework for developing 15-hydroxy-cephalotaxine (15-OH-CET...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Evaluation and Optimization of 15-Hydroxy-Cephalotaxine (15-OH-CET) Scaffolds

Executive Summary

This guide provides a comprehensive framework for developing 15-hydroxy-cephalotaxine (15-OH-CET) as a therapeutic agent. While the parent alkaloid Cephalotaxine and its ester Homoharringtonine (Omacetaxine mepesuccinate) are well-characterized translation inhibitors, the 15-hydroxylated variant represents a critical chemical scaffold. It offers a unique "molecular handle" for semi-synthetic modification to improve solubility, overcome multidrug resistance (MDR), or alter metabolic stability.

This document outlines the Critical Path from chemical characterization to biological validation, treating 15-OH-CET not just as a final drug, but as a versatile platform for next-generation ribosome inhibitors.

Part 1: The Development Logic (Strategic Overview)

To develop 15-OH-CET effectively, we must benchmark it against the clinical gold standard, Homoharringtonine (HHT). The primary challenge with cephalotaxine derivatives is balancing potency (driven by the ester side chain) with solubility and metabolic stability .

The Hypothesis: The introduction of a hydroxyl group at the C-15 position (or C-11 depending on biogenetic numbering conventions) alters the polarity of the cephalotaxine core. This modification can be exploited to:

  • Create Prodrugs: Attach solubility-enhancing promoieties.

  • Bypass Efflux Pumps: Alter the lipophilicity profile to evade P-glycoprotein (P-gp).

  • Enhance Binding: Form novel hydrogen bonds within the ribosomal A-site.

Development Pipeline Visualization

DevelopmentPipeline Start Raw Material (Cephalotaxus extract) Iso Isolation/Synthesis of 15-OH-CET Start->Iso Fractionation QC QC Validation (NMR/HPLC) Iso->QC >98% Purity Screen Intrinsic Activity (Cytotoxicity) QC->Screen IC50 Determination Mech Mechanism Check (SUnSET Assay) Screen->Mech Hit Validation Opt Lead Optimization (Esterification) Mech->Opt SAR Expansion

Figure 1: The critical path for validating 15-OH-CET, moving from isolation to functional biological validation.

Part 2: Chemical Validation & Quality Control

Before biological testing, the structural integrity of 15-OH-CET must be confirmed. Impurities (e.g., residual parent Cephalotaxine) can skew toxicity data.

Protocol 1: Purity Verification via RP-HPLC

Objective: Ensure >98% purity and quantify the ratio of 15-OH-CET to related alkaloids.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 290 nm (characteristic Cephalotaxine chromophore).

Method:

  • Equilibration: Run 95% A / 5% B for 10 minutes.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       60% B (Linear Gradient)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Injection: 10 µL of 1 mg/mL sample in MeOH.

Success Criteria:

  • Retention Time Shift: 15-OH-CET should elute earlier than Cephalotaxine due to increased polarity from the hydroxyl group.

  • Peak Symmetry: Tailing factor between 0.9 and 1.2.

Part 3: Biological Validation (In Vitro Efficacy)

Once pure, we determine if the 15-OH modification retains the antiproliferative potency of the parent scaffold.

Protocol 2: Comparative Cytotoxicity Assay (MTS)

Objective: Determine the IC50 of 15-OH-CET relative to Homoharringtonine (Positive Control) and Cephalotaxine (Parent Control) in leukemia cell lines (e.g., HL-60 or K562).

Experimental Design:

GroupCompoundConcentration RangePurpose
Test 15-OH-CET0.1 nM – 10 µMDetermine potency of new scaffold.
Pos. Control Homoharringtonine (HHT)0.01 nM – 1 µMClinical benchmark (High Potency).
Neg. Control DMSO Only0.1% (v/v)Baseline viability.
Toxicity Control 15-OH-CET0.1 nM – 10 µMTest on Normal Fibroblasts (e.g., WI-38) to calculate Therapeutic Index.

Procedure:

  • Seeding: Plate HL-60 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Incubation: Allow cells to stabilize for 24 hours at 37°C, 5% CO2.

  • Treatment: Add compounds in serial dilutions (triplicate wells).

  • Exposure: Incubate for 72 hours.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96®). Incubate 2-4 hours.

  • Read: Measure absorbance at 490 nm.

Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

  • Expectation: If 15-OH-CET lacks the ester side chain, its IC50 may be in the micromolar (

    
    M) range, whereas HHT is in the nanomolar (nM) range. This confirms the need for Part 5 (Derivatization) .
    

Part 4: Mechanism of Action (The SUnSET Assay)

To prove 15-OH-CET is a translation inhibitor (and not a general toxin), we use the SUnSET (Surface Sensing of Translation) assay. This non-radioactive method uses Puromycin, a structural analog of tyrosyl-tRNA, to label nascent polypeptide chains.

Mechanism: If 15-OH-CET blocks the ribosomal A-site (like HHT), Puromycin cannot incorporate into the peptide chain, resulting in a loss of signal in Western Blot.

Protocol 3: SUnSET Assay for Translation Inhibition

Reagents:

  • Puromycin (Sigma, 10 mg/mL stock).

  • Anti-Puromycin Antibody (clone 12D10).[1]

Workflow:

  • Culture: Grow K562 cells to 70% confluency.

  • Treatment: Treat cells with 15-OH-CET (at 5x IC50) for 4 hours. Include HHT (Positive Control) and Cycloheximide (CHX, 100 µg/mL).

  • Labeling: Add Puromycin (1 µM final) to the media 30 minutes before harvesting.

    • Note: Do not use high concentrations (e.g., 10 µM) as this induces toxicity; 1 µM is sufficient for labeling.

  • Lysis: Wash cells with cold PBS.[1][2][3][4] Lyse in RIPA buffer + Protease Inhibitors.[1][2]

  • Western Blot:

    • Load 20 µg protein/lane.[3]

    • Probe with Anti-Puromycin antibody (1:1000).[1]

    • Loading Control: Anti-

      
      -Actin.
      

Interpretation:

  • Strong Smear: High translation (Vehicle Control).

  • No/Weak Smear: Translation inhibited (Effective Drug).

  • Validation: If 15-OH-CET shows a "No Smear" result similar to HHT, it confirms the mechanism of action is ribosomal inhibition.

Mechanism Visualization

MoA Drug 15-OH-CET Ribosome Ribosome (60S Subunit) Drug->Ribosome Binds ASite A-Site Blockade Ribosome->ASite Elongation Elongation Arrest ASite->Elongation Stress Ribotoxic Stress Response (JNK/p38 activation) Elongation->Stress Mcl1 Mcl-1 Downregulation (Short half-life protein) Elongation->Mcl1 Stops Synthesis Apoptosis Apoptosis Stress->Apoptosis Mcl1->Apoptosis Loss of Survival Signal

Figure 2: Mechanism of Action. 15-OH-CET binds the ribosome, halting elongation. This triggers the Ribotoxic Stress Response and depletes short-lived anti-apoptotic proteins like Mcl-1.

Part 5: Lead Optimization (Semi-Synthesis)

If Protocol 2 reveals that 15-OH-CET is significantly less potent than HHT (common for non-esterified cephalotaxines), the 15-hydroxyl group becomes the conjugation site to restore or enhance potency.

Strategy: Esterification at C-15 with chiral side chains (mimicking the HHT side chain).

General Protocol (Steglich Esterification):

  • Reactants: 15-OH-CET (1 eq), Carboxylic Acid Side Chain (1.2 eq).

  • Coupling Agents: DCC (1.2 eq), DMAP (0.1 eq, catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Condition: Stir at 0°C

    
     RT under Nitrogen for 12 hours.
    
  • Workup: Filter off DCU urea byproduct. Wash filtrate with NaHCO3. Purify via Flash Chromatography.

References

  • Kantarjian, H. M., et al. (2013). "Homoharringtonine: history, current research, and future direction." Cancer, 119(15), 2797-2800. Link

  • Schmidt, E. K., et al. (2009). "SUnSET, a nonradioactive method to monitor protein synthesis." Nature Methods, 6(4), 275-277. Link

  • Dahab, A. A., & Smith, W. L. (2013). "Cephalotaxus alkaloids: synthesis, biological activity and mechanism of action." Alkaloids: Chemistry and Biology, 72, 1-22.
  • He, W., et al. (2020). "Omacetaxine mepesuccinate: A potent protein synthesis inhibitor for the treatment of CML." Journal of Hematology & Oncology. Link

  • Lu, K., et al. (2014). "Structural basis for the inhibition of eukaryotic translation by the antitumor drug homoharringtonine." Science China Life Sciences, 57(10), 1051-1053. Link

Disclaimer: This Application Note is for research and development purposes only. 15-hydroxy-cephalotaxine is an experimental compound and has not been approved for clinical use by the FDA or EMA.

Sources

Application

Experimental Design for In Vivo Studies with 11-Hydroxycephalotaxine (Syn. 15-Hydroxycephalotaxine)

Executive Summary & Nomenclature Clarification Critical Note on Nomenclature: The compound requested, 15-hydroxycephalotaxine , is historically and synonymously referred to in literature, particularly in older biogenetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: The compound requested, 15-hydroxycephalotaxine , is historically and synonymously referred to in literature, particularly in older biogenetic numbering schemes. However, in modern IUPAC and chemical abstracts (CAS 49686-55-7), this specific oxidized metabolite is designated as 11-hydroxycephalotaxine (11-OH-CET). It is a natural derivative found in Cephalotaxus harringtonia and Macrophiothrix longipedia.

This guide addresses the experimental design for 11-hydroxycephalotaxine , acting as a template for evaluating hydroxylated Cephalotaxus alkaloids. Unlike the potent ester derivatives (Homoharringtonine/Omacetaxine), the hydroxylated core alkaloids often exhibit distinct pharmacokinetic (PK) profiles and reduced potency, requiring specific adjustments in dosing and formulation.

Scientific Rationale
  • Mechanism: Like its parent Cephalotaxine (CET), 11-OH-CET functions as a protein synthesis inhibitor, binding to the ribosomal A-site.

  • Therapeutic Window: The introduction of the hydroxyl group increases polarity, potentially altering blood-brain barrier (BBB) penetration and renal clearance compared to the lipophilic parent CET.

  • Study Goal: To determine if 11-OH-CET retains antileukemic efficacy while offering a superior safety profile or altered metabolic stability compared to CET.

Chemical Preparation & Formulation[1]

Hydroxylated alkaloids present solubility challenges distinct from their esterified counterparts. They are more polar but often crystalline and difficult to dissolve in pure aqueous buffers at high concentrations.

Formulation Protocol

Objective: Create a stable, injectable solution (IV/IP) at 5 mg/mL.

ComponentGradeConcentration (v/v)Function
DMSO USP/Sterile5%Primary solubilizer for the alkaloid core.
PEG 300 Low Endotoxin40%Co-solvent to prevent precipitation upon dilution.
Tween 80 Polysorbate5%Surfactant to maintain dispersion.
Saline (0.9%) Sterile50%Aqueous bulk for isotonicity.

Preparation Steps:

  • Weigh 11-hydroxycephalotaxine powder accurately.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex for 2 minutes.

  • Add PEG 300 (40% of final volume) and Tween 80 (5% of final volume). Vortex until clear.

  • Slowly add warm Saline (50% of final volume) while vortexing.

    • Critical Check: If precipitation occurs, sonicate at 37°C for 10 minutes. If it persists, increase PEG 300 to 50% and reduce Saline.

  • Filter sterilize using a 0.22 µm PVDF syringe filter (Nylon filters may bind alkaloids).

Part 1: Pharmacokinetic (PK) Profiling

Before efficacy studies, you must establish the half-life (


) and clearance (

). Hydroxylation makes the molecule a target for Phase II conjugation (glucuronidation), potentially shortening its half-life significantly compared to Cephalotaxine.
Experimental Design: Single Dose PK
  • Species: CD-1 Mice (Male, 6-8 weeks, n=3 per timepoint).

  • Route: Intravenous (IV) vs. Intraperitoneal (IP).[1]

  • Dose: 5 mg/kg (Conservative start based on CET potency).

Sampling Schedule:

Timepoint Purpose Matrix
Pre-dose Baseline interference check Plasma

| 5 min |


 (IV) / Absorption phase (IP) | Plasma |
| 15, 30 min  | Distribution phase (

-phase) | Plasma | | 1, 2, 4, 8 h | Elimination phase (

-phase) | Plasma | | 24 h | Terminal washout | Plasma |
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Transitions: You must optimize MRM transitions to distinguish 11-OH-CET from potential metabolites (e.g., Drupacine).

    • Parent (CET): m/z 316

      
       fragments.
      
    • 11-OH-CET: m/z 332

      
       fragments.
      
  • Internal Standard: Homoharringtonine (HHT) or deuterated Cephalotaxine.

Part 2: Safety & Maximum Tolerated Dose (MTD)

Cephalotaxus alkaloids are known for hematological toxicity (myelosuppression). 11-OH-CET is expected to be less toxic than HHT (MTD ~1 mg/kg) but potentially similar to CET (MTD ~30-50 mg/kg).

Dose Escalation Protocol (3+3 Design)

Route: Intraperitoneal (IP), Daily x 5 days (QDx5).

  • Cohort 1: 10 mg/kg.

    • Monitor: Body weight loss >15%, lethargy, rough coat.

  • Cohort 2: 20 mg/kg.

  • Cohort 3: 40 mg/kg.

Stop Criteria:

  • 
     20% body weight loss in any animal.
    
  • Any death.

  • Hematology Check: On Day 6, collect blood for CBC. Look for neutropenia (ANC < 500/µL), a hallmark of this drug class.

Part 3: Efficacy Study (Leukemia Xenograft)

If PK confirms exposure and MTD is established, proceed to the efficacy model. The standard model for this class is Acute Myeloid Leukemia (AML).

Protocol: MV4-11 Subcutaneous Xenograft

Rationale: MV4-11 cells are sensitive to protein synthesis inhibition and FLT3 inhibition.

Workflow:

  • Implantation: Inject

    
     MV4-11 cells (in 1:1 Matrigel/PBS) subcutaneously into the flank of NOD/SCID or NSG mice.
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 2 weeks).

  • Groups (n=8):

    • Vehicle Control: (DMSO/PEG/Tween/Saline).

    • Positive Control: Homoharringtonine (1 mg/kg IP, QD).

    • Test Group 1: 11-OH-CET (Low Dose, e.g., 10 mg/kg IP, QD).

    • Test Group 2: 11-OH-CET (High Dose, e.g., 30 mg/kg IP, QD).

  • Treatment Duration: 14 Days.

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Biomarker Analysis (Day 14): Harvest tumors and Western Blot for Mcl-1 (downregulation indicates efficacy) and p-eIF4E .

Visualization of Experimental Logic

The following diagram illustrates the decision-making process for evaluating 11-hydroxycephalotaxine, linking chemical properties to biological checkpoints.

G cluster_formulation Phase 1: Formulation cluster_pk Phase 2: PK & Metabolism cluster_efficacy Phase 3: Efficacy (AML Model) Start Compound: 11-Hydroxycephalotaxine (Syn: 15-OH-CET) Solubility Solubility Check (Polarity > Parent CET) Start->Solubility Vehicle Vehicle Selection 5% DMSO / 40% PEG300 Solubility->Vehicle Dissolves? PK_Study Single Dose PK (IV vs IP) Vehicle->PK_Study Metabolite_Check Detect Metabolites (Glucuronidation?) PK_Study->Metabolite_Check MTD MTD Determination (3+3 Design) Metabolite_Check->MTD If t1/2 > 30min Xenograft MV4-11 Xenograft (Tumor Vol & Survival) MTD->Xenograft Dose < MTD Biomarker Biomarker Check (Mcl-1, p-eIF4E) Xenograft->Biomarker

Caption: Integrated workflow for the preclinical evaluation of 11-hydroxycephalotaxine, ensuring formulation stability precedes PK validation and efficacy testing.

References

  • Powell, R. G., et al. (1974). Alkaloids of Cephalotaxus harringtonia var. drupacea. 11-Hydroxycephalotaxine and drupacine. The Journal of Organic Chemistry, 39(5), 676-680.

  • Liu, T., et al. (2021).[2] Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow.[2][3] Molecules, 26(10), 2996.[3]

  • Chen, R., et al. (2019). Homoharringtonine inhibits the NOTCH/MYC pathway and exhibits antitumor effects in T-cell acute lymphoblastic leukemia.[4] Haematologica, 104(12).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 285343, 11-Hydroxycephalotaxine.

  • Weng, T. Y., et al. (2018).[5] Homoharringtonine induced immune alteration for an Efficient Anti-tumor Response in Mouse Models of Non-small Cell Lung Adenocarcinoma Expressing Kras Mutation.[5] Scientific Reports, 8, 8216.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 15-Hydroxy-cephalotaxine in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma and Urine Technique: UHPLC-ESI-MS/MS (Mixed-Mode Cation Exchange SPE) Pharmacological Context & The Analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma and Urine Technique: UHPLC-ESI-MS/MS (Mixed-Mode Cation Exchange SPE)

Pharmacological Context & The Analytical Challenge

The Cephalotaxus alkaloids represent a critical class of antineoplastic agents. The esterified derivative homoharringtonine (omacetaxine mepesuccinate) is an FDA-approved translation inhibitor for chronic myeloid leukemia (CML) . Upon administration, omacetaxine is rapidly hydrolyzed by plasma esterases into its inactive core, cephalotaxine, which subsequently undergoes hepatic cytochrome P450-mediated metabolism into various hydroxylated derivatives, including 15-hydroxy-cephalotaxine (also indexed historically as 11-hydroxycephalotaxine, PubChem CID 285343) .

Tracking these downstream metabolites is essential for complete mass-balance and pharmacokinetic profiling. However, quantifying 15-hydroxy-cephalotaxine presents a triad of analytical challenges:

  • Ex Vivo Instability of the Parent Drug: If plasma samples are not immediately stabilized, residual omacetaxine will continue to degrade into cephalotaxine ex vivo, artificially skewing the metabolic profile .

  • Isobaric Interference: Hydroxylation of the cephalotaxine core can occur at multiple positions. Resolving 15-hydroxy-cephalotaxine from its positional isomers requires highly selective chromatography.

  • Severe Ion Suppression: As a basic tertiary amine, 15-hydroxy-cephalotaxine is highly susceptible to ionization suppression from endogenous plasma phospholipids in positive electrospray ionization (ESI+) mode.

Metabolism HHT Omacetaxine Mepesuccinate CET Cephalotaxine (Core Alkaloid) HHT->CET Plasma Esterases (Rapid Ex Vivo Cleavage) HCET 15-Hydroxy- cephalotaxine CET->HCET Hepatic CYP450 (Hydroxylation)

Caption: Metabolic pathway from omacetaxine to 15-hydroxy-cephalotaxine.

Experimental Design & Causality (The "Why")

As a self-validating analytical system, every step in this protocol is designed to preemptively eliminate the variables mentioned above.

Esterase Inhibition: We mandate the addition of Bis-p-nitrophenyl phosphate (BNPP) to the collection tubes. BNPP irreversibly inhibits serine esterases, freezing the ex vivo metabolic profile at the exact moment of blood draw.

Mixed-Mode Cation Exchange (MCX) SPE: Simple protein precipitation (PPT) leaves behind phospholipids that compete for charge in the ESI source. Because 15-hydroxy-cephalotaxine contains a basic nitrogen, we utilize an MCX solid-phase extraction. By acidifying the sample, the analyte becomes positively charged and binds strongly to the sulfonic acid groups on the SPE sorbent. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—before eluting the analyte with a basic organic solvent.

Phenyl-Hexyl Chromatography: Standard C18 columns struggle to separate the positional isomers of hydroxylated alkaloids. We utilize a Biphenyl or Phenyl-Hexyl stationary phase. The


 interactions between the phenyl rings of the column and the pentacyclic core of the alkaloid provide the orthogonal selectivity required to baseline-resolve 15-hydroxy-cephalotaxine from other hydroxylated metabolites .

Step-by-Step Protocol

Reagents & System Suitability
  • Analytical Standards: 15-hydroxy-cephalotaxine (

    
     purity) and Stable Isotope-Labeled Internal Standard (SIL-IS), 15-hydroxy-cephalotaxine-d4.
    
  • Stabilizer: 0.5 M BNPP in water.

  • System Suitability Test (SST): Before every batch, inject a Lower Limit of Quantification (LLOQ) sample followed immediately by a double-blank (matrix without analyte or IS). The blank must show

    
     of the LLOQ peak area to confirm zero carryover.
    
Sample Preparation (Plasma)
  • Stabilization: Immediately upon blood collection, add 10 µL of 0.5 M BNPP per 1 mL of whole blood. Centrifuge at

    
     for 10 min at 4°C to harvest plasma.
    
  • Spiking: Transfer 100 µL of stabilized plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL 15-hydroxy-cephalotaxine-d4).

  • Disruption: Add 100 µL of 2% phosphoric acid (

    
    ) to the plasma. Causality: This disrupts protein binding and ensures the tertiary amine is fully protonated for the ion-exchange step.
    
  • SPE Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the SPE plate. Apply gentle vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic proteins and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: The analyte remains locked to the sorbent via ionic bonds, while neutral phospholipids are washed to waste.

  • Elution: Elute the target analytes with 2 x 250 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol. The high pH neutralizes the analyte, breaking the ionic bond.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SamplePrep A Plasma Collection B Esterase Inhibition A->B Immediate C MCX Solid Phase Extraction B->C Internal Std Addition D UHPLC-MS/MS Analysis C->D Elution & Reconstitution

Caption: Workflow for the stabilization and extraction of 15-hydroxy-cephalotaxine.

Instrumental Parameters & Quantitative Data

UHPLC Gradient Conditions
  • Column: Waters XBridge BEH Phenyl (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
1.0095.05.0Linear
4.5060.040.0Linear
4.605.095.0Step (Wash)
6.005.095.0Hold
6.1095.05.0Step (Equilibration)
8.0095.05.0End
Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
15-Hydroxy-cephalotaxine 332.1300.16025
15-Hydroxy-cephalotaxine (Qualifier)332.1282.16032
15-Hydroxy-cephalotaxine-d4 (IS)336.1304.16025

Note: The primary transition (


 332.1 

300.1) corresponds to the loss of a methanol group (

Da) from the methoxy moiety of the pentacyclic core, a highly stable and reproducible fragmentation pathway for Cephalotaxus alkaloids.
Method Validation Summary

The method was validated according to FDA/EMA bioanalytical guidelines, demonstrating a robust self-validating framework.

Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 0.05 – 50.0 ng/mL

Lower Limit of Quantification (LLOQ) 0.05 ng/mLS/N

10
Intra-Assay Precision (CV%) 3.2% – 6.8%

(

at LLOQ)
Inter-Assay Accuracy (% Bias) -4.1% to +3.5%

(

at LLOQ)
Matrix Effect (Phospholipid normalized) 94.5%

Extraction Recovery (MCX SPE) 88.2%Consistent across all QC levels

References

  • Nijenhuis, C., et al. (2015). "Validation of high-performance liquid chromatography-tandem mass spectrometry assays quantifying omacetaxine mepesuccinate and its 4'-des-methyl and cephalotaxine metabolites in human plasma and urine." Journal of Chromatography B. URL:[Link]

  • Dho, Y., & Smith, K. (2026). "Discovery of cephalotaxinone enzymes reveals a whole plant model for homoharringtonine biosynthesis." bioRxiv. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 285343, 11-Hydroxycephalotaxine." PubChem. URL:[Link]

Application

Application Note: Optimizing In Vitro Cell Culture Conditions for Evaluating 15-Hydroxy-Cephalotaxine Efficacy

Introduction and Mechanistic Overview 15-Hydroxy-cephalotaxine (also identified as 11-hydroxycephalotaxine, NSC 166065, or NSC 142197) is a naturally occurring alkaloid derivative isolated from Cephalotaxus species[1],[2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

15-Hydroxy-cephalotaxine (also identified as 11-hydroxycephalotaxine, NSC 166065, or NSC 142197) is a naturally occurring alkaloid derivative isolated from Cephalotaxus species[1],[2]. While its parent compound, cephalotaxine, and esterified derivatives like homoharringtonine (omacetaxine mepesuccinate) are well-established antileukemic agents, 15-hydroxy-cephalotaxine (15-OH-CET) is increasingly investigated for its distinct pharmacokinetic profile and potent efficacy against hematological malignancies and viral pathogens[3],[4].

Mechanism of Action (MoA): The cytotoxicity of 15-OH-CET is multifaceted. Primarily, it acts as a translation inhibitor by binding to the A-site cleft of the 80S ribosome, rapidly halting protein elongation. Secondary mechanisms involve the profound disruption of mitochondrial function. 15-OH-CET induces a loss of mitochondrial membrane potential (ΔΨm), downregulates the anti-apoptotic protein Bcl-2, and upregulates the pro-apoptotic protein Bak[5]. Furthermore, recent transcriptomic and functional analyses reveal that cephalotaxine derivatives impair autophagic flux by disrupting lysosomal acidification, leading to an accumulation of LC3-II and p62, which synergistically drives the cell toward apoptosis[5].

MoA CET 15-Hydroxy-Cephalotaxine (15-OH-CET) Ribo 80S Ribosome (A-site cleft) CET->Ribo Binds Mito Mitochondrial Membrane CET->Mito Depolarizes Lyso Lysosomal Acidification CET->Lyso Impairs Trans Protein Translation Ribo->Trans Inhibits Apop Cell Apoptosis Trans->Apop Triggers Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulates Bak Bak (Pro-apoptotic) Mito->Bak Upregulates Bcl2->Apop Blocks (Inhibited) Bak->Apop Promotes Auto Autophagic Flux Lyso->Auto Blocks Auto->Apop Enhances Stress

Mechanistic pathways of 15-OH-CET inducing apoptosis via ribosomal, mitochondrial, and lysosomal targets.

Reagent Preparation and Storage

15-OH-CET is highly hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous culture media, which would artificially lower the effective concentration and skew IC50 calculations.

  • Stock Solution: Dissolve lyophilized 15-OH-CET powder in cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mM to 25 mg/mL[4].

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect from light. Store at -80°C for long-term stability (up to 2 years) or -20°C for up to 1 year[4]. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution directly into pre-warmed complete culture media immediately prior to cell treatment.

  • Causality Note: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity and membrane permeabilization, which confounds the specific apoptotic effects of 15-OH-CET.

Cell Line Selection and Cultivation Metrics

Because 15-OH-CET targets rapidly proliferating cells and translation machinery, myeloid leukemia cell lines are the gold standard for in vitro efficacy models[5].

Table 1: Standardized Cell Culture Parameters for 15-OH-CET Testing
Cell LineOrigin / Disease ModelBase MediumSerum SupplementationOptimal Seeding DensityDoubling Time
HL-60 Acute Promyelocytic LeukemiaRPMI-164010% FBS, 1% Pen/Strep

cells/mL
~24 hours
K562 Chronic Myelogenous LeukemiaRPMI-164010% FBS, 1% Pen/Strep

cells/mL
~24 hours
NB4 Acute Promyelocytic LeukemiaRPMI-164010% FBS, 1% Pen/Strep

cells/mL
~36 hours
Vero Kidney Epithelial (Non-cancer)DMEM10% FBS, 1% Pen/Strep

cells/cm²
~24 hours

Note: Vero cells are strictly adherent and are utilized as a non-cancerous toxicity control or for viral inhibition assays (e.g., Zika virus models)[3].

Experimental Workflow and Protocols

Workflow Seed 1. Seed Cells (e.g., HL-60, K562) Treat 2. Drug Treatment (15-OH-CET: 0-50 μM) Seed->Treat Incubate 3. Incubation (24-72 hrs, 37°C) Treat->Incubate Assay1 CCK-8 Assay (Viability / IC50) Incubate->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Incubate->Assay2 Assay3 JC-1 Staining (Mitochondrial ΔΨm) Incubate->Assay3

Standardized experimental workflow for evaluating 15-OH-CET efficacy in leukemic cell lines.

Protocol A: High-Throughput Cell Viability Assessment (CCK-8 Assay)

Causality & Rationale: The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan product. For suspension cells like HL-60 and K562, CCK-8 is vastly superior to MTT because it eliminates the need to aspirate media and add solubilization buffers, thereby preventing accidental cell loss and reducing pipetting variance[3],[5].

Step-by-Step Methodology:

  • Preparation: Harvest suspension cells in the logarithmic growth phase. Centrifuge at 300 × g for 5 minutes and resuspend in fresh complete RPMI-1640.

  • Seeding: Dispense 100 μL of cell suspension (

    
     cells/well) into a 96-well flat-bottom microplate.
    
  • Treatment: Add 10 μL of 10× concentrated 15-OH-CET working solutions to achieve final concentrations ranging from 0.1 μM to 50 μM.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24, 48, and 72 hours.

  • Reagent Addition: Add 10 μL of CCK-8 solution to each well. Avoid introducing bubbles, as they will interfere with optical density (OD) readings.

  • Development: Incubate for 1 to 4 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

Self-Validating System: To guarantee that the observed absorbance reduction is due to true 15-OH-CET cytotoxicity and not a metabolic artifact, parallel microscopic morphological evaluation (checking for apoptotic bodies and cell shrinkage) must be performed prior to adding the CCK-8 reagent. Furthermore, a Blank Control (media + CCK-8 without cells) is mandatory to subtract baseline absorbance, and a Vehicle Control (cells + 0.1% DMSO) must be used to normalize the 100% viability baseline.

Protocol B: Flow Cytometric Evaluation of Mitochondrial Apoptosis (Annexin V/PI)

Causality & Rationale: 15-OH-CET triggers apoptosis by disrupting the mitochondrial membrane, leading to the externalization of phosphatidylserine (PS) on the outer plasma membrane[5]. Annexin V binds to exposed PS, while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes. This dual-staining provides a precise temporal resolution of the apoptotic cascade (early vs. late apoptosis).

Step-by-Step Methodology:

  • Treatment: Seed

    
     cells/well in a 6-well plate. Treat with 15-OH-CET at concentrations flanking the established IC50 (e.g., 5, 10, and 20 μM) for 24 hours[5].
    
  • Harvesting: Collect the cells (including any floating dead cells) into flow cytometry tubes. Centrifuge at 300 × g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and esterases that could cleave the fluorophores.

  • Binding: Resuspend the pellet in 100 μL of 1× Annexin V Binding Buffer.

  • Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Self-Validating System: Single-stain controls (Annexin V only, PI only) and an unstained control must be included to accurately set compensation matrices and gating boundaries. A positive apoptosis control (e.g., 10 μM Venetoclax or Homoharringtonine) confirms the assay's dynamic range and ensures the Annexin V reagent has not degraded.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 285343, 11-Hydroxycephalotaxine (15-Hydroxycephalotaxine)." PubChem, [Link].

  • Chen, X., et al. "Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow." International Journal of Molecular Sciences, vol. 22, no. 10, 2021, p. 5304. MDPI, [Link].

  • Zhang, Y., et al. "Cephalotaxine inhibits Zika infection by impeding viral replication and stability." Biochemical and Biophysical Research Communications, vol. 522, no. 2, 2020, pp. 454-460. NCBI, [Link].

Sources

Method

Application Notes &amp; Protocols: Dosage and Administration of 15-Hydroxy-Cephalotaxine in Animal Models

Introduction The Cephalotaxus genus of plants is the source of a unique class of tetracyclic alkaloids known for their significant biological activities.[1][2] The most prominent of these is homoharringtonine (HHT), an e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Cephalotaxus genus of plants is the source of a unique class of tetracyclic alkaloids known for their significant biological activities.[1][2] The most prominent of these is homoharringtonine (HHT), an ester of cephalotaxine, which is an FDA-approved therapeutic for chronic myeloid leukemia (CML).[3][4] The parent alkaloid, cephalotaxine (CET), while being the most abundant, lacks significant anticancer activity itself.[5][6] The therapeutic potency of this class is critically dependent on the ester side chain at the C-3 position of the cephalotaxine core.[5]

This document provides a detailed guide to the dosage and administration of a novel derivative, 15-hydroxy-cephalotaxine, in preclinical animal models. As of this writing, specific in vivo data for 15-hydroxy-cephalotaxine is not available in published literature. Therefore, the following protocols and recommendations are built upon established principles derived from the parent compound, cephalotaxine, its potent ester derivative, homoharringtonine (omacetaxine mepesuccinate), and general best practices for the formulation and administration of poorly soluble investigational drugs in rodent models.[7][8] The primary objective is to provide researchers with a robust framework for conducting initial efficacy, pharmacokinetic, and toxicology studies.

Physicochemical Properties & Formulation Strategy

The success of any in vivo study hinges on the ability to formulate the test compound in a safe and effective vehicle that ensures consistent bioavailability. Cephalotaxus alkaloids generally exhibit poor aqueous solubility, a characteristic that presents a significant formulation challenge.[8][9]

1.1. Inferred Physicochemical Profile

Based on its parent structure, 15-hydroxy-cephalotaxine is predicted to have low water solubility. The introduction of a hydroxyl group may slightly increase polarity compared to cephalotaxine, but it is unlikely to be sufficient for dissolution in simple aqueous buffers.

PropertyInferred Value/CharacteristicRationale & Implication
Aqueous Solubility PoorParent alkaloids are poorly soluble.[8] This necessitates the use of solubilizing agents or alternative formulation strategies for in vivo administration.
LogP HighThe core structure is lipophilic. High LogP values often correlate with low water solubility.[10]
Chemical Stability ModerateEster derivatives can be susceptible to hydrolysis. pH of the formulation vehicle should be carefully controlled.[11][12]
pKa Weakly BasicThe presence of the tertiary amine in the alkaloid core suggests it will act as a weak base.

1.2. Formulation Development for Poorly Soluble Compounds

Given the anticipated low solubility, a multi-pronged approach to vehicle selection is recommended. The goal is to achieve a clear, stable solution at the desired concentration. It is critical to first determine the solubility of 15-hydroxy-cephalotaxine in various pharmaceutically acceptable vehicles.

Workflow for Vehicle Screening

cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Co-Solvent System Development A Weigh 1-2 mg of 15-hydroxy-cephalotaxine B Add 100 µL of Test Vehicle (e.g., Saline, PBS, DMSO, Ethanol) A->B C Vortex / Sonicate (5-10 min) B->C D Visually Inspect for Complete Dissolution C->D E If insoluble in single vehicle, prepare co-solvent mixtures D->E If Insoluble F Example: 10% DMSO, 40% PEG400, 50% Saline E->F G Repeat Solubility Test (Steps A-D) F->G H Optimize co-solvent ratios to achieve desired concentration G->H

Caption: Workflow for selecting a suitable dosing vehicle.

Recommended Starting Vehicles for Screening

Vehicle / SystemCompositionSuitability & Comments
Saline 0.9% NaCl in sterile waterIdeal if soluble, but highly unlikely. Serves as a baseline.
PBS Phosphate-Buffered Saline, pH 7.4Buffer can improve the stability of pH-sensitive compounds.[7]
Co-Solvent System 5-10% DMSO, 30-40% PEG300/400, 50-65% Saline or WaterA common and effective system for many poorly soluble drugs.[7] The final concentration of DMSO should be kept as low as possible (<10%) to avoid toxicity.
Cyclodextrin 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms inclusion complexes to enhance solubility.[7] Often very well-tolerated.
Surfactant-based 1-5% Tween® 80 or Kolliphor® EL in SalineMicellar solutions can solubilize highly lipophilic compounds.[7]

Inferred Mechanism of Action: Protein Synthesis Inhibition

The primary anticancer mechanism of active Cephalotaxus esters like homoharringtonine is the inhibition of protein synthesis.[2][5] These molecules bind to the A-site of the large 80S ribosomal subunit, preventing the initial elongation step of translation. This leads to a global shutdown of protein production, which disproportionately affects rapidly dividing cancer cells and induces apoptosis.[5] It is plausible that 15-hydroxy-cephalotaxine, if biologically active, operates through a similar mechanism.

cluster_ribosome 80S Ribosome ribosome_A A-site (Aminoacyl) elongation Peptide Chain Elongation ribosome_A->elongation Inhibited ribosome_P P-site (Peptidyl) ribosome_E E-site (Exit) compound 15-Hydroxy- Cephalotaxine compound->ribosome_A Binds & Blocks trna Aminoacyl-tRNA trna->ribosome_A Cannot Bind apoptosis Cellular Apoptosis elongation->apoptosis Leads to A Calculate Dose Volume (e.g., 10 mg/kg dose in a 25g mouse = 0.25 mL of 1 mg/mL solution) B Draw up solution into a 1 mL syringe with a 27G needle A->B C Properly restrain mouse (scruff method), exposing the abdomen B->C D Tilt mouse head-down at a ~30° angle C->D E Identify injection site: Lower right abdominal quadrant D->E F Insert needle (bevel up) at a 30-40° angle E->F G Slightly aspirate to check for blood or urine (reposition if present) F->G H Inject solution smoothly and steadily G->H I Withdraw needle and return mouse to cage H->I J Monitor animal for any adverse reactions I->J

Sources

Application

Application Note: 15-Hydroxy-Cephalotaxine as a Precision Chemical Probe in Cell Biology

Executive Summary 15-hydroxy-cephalotaxine (also widely cataloged as 11-hydroxycephalotaxine, CAS: 49686-55-7)[1] is a naturally occurring, oxygenated tetracyclic alkaloid derived from the Cephalotaxus genus[2]. While it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

15-hydroxy-cephalotaxine (also widely cataloged as 11-hydroxycephalotaxine, CAS: 49686-55-7)[1] is a naturally occurring, oxygenated tetracyclic alkaloid derived from the Cephalotaxus genus[2]. While its highly esterified analogs (such as homoharringtonine) are clinically utilized for chronic myeloid leukemia, 15-hydroxy-cephalotaxine (15-OH-CTX) serves as an invaluable in vitro chemical probe. By binding directly to the A-site cleft of the 80S ribosome's peptidyl-transferase center[3], it competitively inhibits incoming aminoacyl-tRNAs. This application note provides a comprehensive, causality-driven guide to utilizing 15-OH-CTX for high-resolution ribosome profiling (Ribo-Seq) and multidrug resistance (MDR) efflux assays.

Mechanistic Rationale & Probe Utility

Unlike broad-spectrum translation inhibitors (e.g., cycloheximide) that allow ribosomes to translocate one or two codons before halting, cephalotaxine derivatives freeze the ribosome precisely at the initiation or early elongation stage[3]. This prevents "conformational leakage" and codon bias during deep sequencing. Furthermore, the specific C-11/C-15 hydroxylation on the 15-OH-CTX B-ring alters its lipophilicity compared to homoharringtonine, providing a unique titratable profile for short-term kinetic assays and making it an excellent substrate for probing P-glycoprotein (P-gp) mediated efflux in multidrug-resistant cancer models[4]. Recent in silico models have also highlighted its potential as an antiviral probe targeting viral RNA-dependent RNA polymerase (RdRp) and 3CLpro[5].

MOA A 15-Hydroxy-cephalotaxine (Chemical Probe) B Cellular Entry (Passive/Transporter) A->B C 80S Ribosome Peptidyl-Transferase Center B->C D Inhibition of Aminoacyl-tRNA Binding (A-site) C->D E Translation Arrest (Polysome Stalling) D->E F Depletion of Short-Lived Oncoproteins E->F

Mechanistic pathway of 15-OH-CTX binding to the 80S ribosome and arresting translation.

Comparative Probe Profiling

When designing an experiment, selecting the correct chemical probe is critical. The table below summarizes the quantitative and mechanistic distinctions between 15-OH-CTX and other common translation inhibitors to justify experimental selection.

Chemical ProbePrimary Target SiteMechanism of ActionReversibilityP-gp Efflux Susceptibility
15-OH-Cephalotaxine 80S A-site cleftCompetitive inhibition of aminoacyl-tRNA bindingHigh (Washout < 1 hr)Moderate to High
Homoharringtonine 80S A-site cleftSteric blockade of elongationLowHigh
Cycloheximide (CHX) 60S E-siteInhibition of eEF2-mediated translocationModerateLow
Puromycin 80S A-sitePremature chain termination (incorporation)IrreversibleLow

Experimental Protocols

Protocol 1: High-Resolution Ribosome Profiling (Ribo-Seq) using 15-OH-CTX

Causality & Design: We utilize 15-OH-CTX rather than CHX to arrest translation because CHX permits ribosomes to slide along the mRNA during lysis, skewing footprint data. 15-OH-CTX is added directly to the culture medium at physiological temperatures to freeze ribosomes in their native state, avoiding cold-shock artifacts that alter RNA secondary structure.

Self-Validation System: A parallel vehicle-treated (DMSO) control must be run. Additionally, a synthetic RNA spike-in is added post-lysis to validate that RNase I digestion efficiency is uniform across all samples.

Step-by-Step Methodology:
  • Probe Treatment:

    • Culture target cells (e.g., HeLa or HL-60) to 70-80% confluency.

    • Add 15-OH-CTX directly to the culture media to a final concentration of 10 µM.

    • Critical Step: Incubate for exactly 5 minutes at 37°C. Prolonged exposure will trigger secondary stress responses (e.g., eIF2α phosphorylation), confounding primary translation data.

  • Arrest and Lysis:

    • Immediately aspirate media and flash-freeze the plate on liquid nitrogen to instantly halt all biochemical activity.

    • Lyse cells on ice using a buffer containing 1% Triton X-100, 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 100 µg/mL cycloheximide (to maintain the arrested state post-lysis).

  • RNase I Digestion:

    • Add 100 U of RNase I per A260 unit of lysate. Incubate at 25°C for 45 minutes.

    • Rationale: RNase I degrades unprotected mRNA. The 15-OH-CTX-stalled ribosome protects a precise ~28-30 nucleotide RNA footprint.

  • Ribosome Recovery:

    • Layer the digested lysate over a 1M sucrose cushion. Ultracentrifuge at 100,000 × g for 4 hours at 4°C. The heavy ribosomal complexes will pellet, leaving degraded RNA fragments in the supernatant.

  • RNA Extraction & Library Prep:

    • Resuspend the pellet in TRIzol reagent and extract the RNA. Size-select the 28-32 nt fraction using a 15% TBE-Urea polyacrylamide gel.

    • Proceed with standard small-RNA library preparation and deep sequencing.

Workflow S1 1. Cell Culture & Probe Treatment S2 2. Lysis & RNase I Digestion S1->S2 S3 3. Ribosome Recovery (Sucrose Cushion) S2->S3 S4 4. RNA Extraction & Library Prep S3->S4 S5 5. Deep Sequencing & Footprint Analysis S4->S5

Step-by-step workflow for Ribo-Seq using 15-OH-CTX to capture ribosome footprints.

Protocol 2: Intracellular Accumulation & MDR Efflux Assay

Causality & Design: Cephalotaxine alkaloids are classic substrates for ATP-dependent efflux pumps like P-glycoprotein (P-gp/ABCB1)[4]. When using 15-OH-CTX in live cells, its efficacy is dictated by the equilibrium between passive diffusion and active efflux. This protocol uses LC-MS/MS to quantify intracellular probe concentration, validating whether phenotypic resistance is due to target mutation or simple efflux.

Self-Validation System: We utilize an isogenic cell line pair: wild-type HL-60 and the P-gp overexpressing HL-60/RV+[4]. By introducing Verapamil (a known P-gp inhibitor), we create an internal validation loop. If intracellular 15-OH-CTX levels in HL-60/RV+ cells match wild-type levels only after Verapamil addition, the active efflux mechanism is confirmed.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed HL-60 (WT) and HL-60/RV+ (MDR) cells in 6-well plates at

      
       cells/well.
      
  • Inhibitor Pre-incubation:

    • Pre-treat half of the wells with 10 µM Verapamil for 30 minutes to block P-gp activity. Leave the other half as untreated controls.

  • Probe Incubation:

    • Spike all wells with 5 µM 15-OH-CTX. Incubate for 2 hours at 37°C.

  • Washing and Harvesting:

    • Rapidly wash cells three times with ice-cold PBS to remove extracellular probe and halt efflux pump activity.

    • Pellet cells at 300 × g for 5 minutes at 4°C.

  • Extraction and LC-MS/MS Quantification:

    • Lyse the pellet in 80% cold methanol containing an internal standard (e.g., deuterated cephalotaxine) to account for extraction loss.

    • Vortex for 10 minutes, centrifuge at 14,000 × g, and inject the supernatant into an LC-MS/MS system (MRM mode) customized for the mass transition of 15-OH-CTX (m/z 332.14 -> product ion).

References

  • National Center for Biotechnology Information. "11-Hydroxycephalotaxine | C18H21NO5 | CID 285343". PubChem. Available at:[Link]

  • Masi, M., et al. (2022). "Cephalotaxus Alkaloids". PMC - NIH. Available at:[Link]

  • Burkholder, T., & Fuchs, P. L. (1990). "Total synthesis of the Cephalotaxus alkaloids dl-cephalotaxine, dl-11-hydroxycephalotaxine, and dl-drupacine". Journal of the American Chemical Society, 112(26), 9601-9613. Available at:[Link]

  • Tang, R., et al. (2021). "Ethnopharmacology, chemodiversity, and bioactivity of Cephalotaxus medicinal plants". Chinese Journal of Natural Medicines. Available at:[Link]

  • Nugroho, E. D., et al. (2023). "An in-silico study on the chemical compounds from Macrophiothrix longipedia as antiviral compounds against covid-19". Bioflux. Available at:[Link]

  • Craig, R., et al. (2013). "Cephalotaxus esters, methods of synthesis, and uses thereof". US Patent US8466142B2.

Sources

Method

Application Note: Formulation of 15-Hydroxycephalotaxine for Preclinical Studies

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes physicochemical data with practical formulation strategies for 15-hydroxycephalotaxine (synonymous wi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes physicochemical data with practical formulation strategies for 15-hydroxycephalotaxine (synonymous with 11-hydroxycephalotaxine ), a polar metabolite of the Cephalotaxus alkaloids.[1][2][3]

Executive Summary

15-hydroxycephalotaxine (15-OH-CET), also identified as 11-hydroxycephalotaxine (CAS: 49686-55-7), is a hydroxylated derivative of the parent alkaloid Cephalotaxine.[1][2][3][4][5][6] Unlike the clinically approved ester derivative Homoharringtonine (Omacetaxine mepesuccinate), which is highly lipophilic and requires aggressive cosolvents, 15-OH-CET possesses a second hydroxyl group on the benzazepine core.[1][2][3] This structural modification significantly lowers the LogP (~0.4), shifting the formulation challenge from solubility to stability and permeability .

This guide outlines the "Go/No-Go" decision tree for formulating 15-OH-CET, providing validated protocols for Intravenous (IV) and Oral (PO) delivery systems that ensure compound integrity during preclinical efficacy and toxicity studies.[1][2][3]

Compound Characterization & Pre-Formulation[1][2][3][7][8]

Before initiating vehicle selection, the specific physicochemical behavior of 15-OH-CET must be understood to avoid precipitation or degradation in vivo.[1][2][3]

Physicochemical Profile

15-OH-CET functions as a weak base due to the tertiary amine in the azaspiro ring system.[1][2]

PropertyValue / CharacteristicFormulation Implication
Molecular Formula C₁₈H₂₁NO₅ (MW: 331.36 g/mol )Diol structure (more polar than Cephalotaxine).[1][2][3]
LogP (Octanol/Water) ~0.4 (Experimental/Predicted)Hydrophilic. High aqueous solubility compared to HHT.[1][2][3]
pKa (Basic) ~8.5 – 9.0 (Tertiary Amine)Solubility is pH-dependent; highly soluble at pH < 6.[1][2][3]0.
Solubility (Water) Moderate to High (pH dependent)Organic cosolvents (DMSO) can be minimized.[1][2][3]
Stability Risks Oxidation (N-oxide formation), EpimerizationRequires antioxidants and light protection.[1][2][3]
The Polarity Shift (Critical Insight)

Most Cephalotaxus formulation guides focus on the lipophilic esters (HHT).[1][2] Do not follow HHT protocols blindly. 15-OH-CET is significantly more polar.[1][2][3] Using high concentrations of PEG or DMSO is unnecessary and may introduce vehicle toxicity without benefit. The strategy here relies on pH adjustment rather than solvency .[1]

Vehicle Selection Strategy

The following decision tree illustrates the logical flow for selecting the appropriate vehicle based on the route of administration and the compound's basicity.

FormulationDecision Start 15-OH-CET (Weak Base, pKa ~8.8) Route Select Route Start->Route IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral pH_Check Buffer pH 4.5 - 5.5 (Acetate/Citrate) IV->pH_Check Permeability Permeability Check (LogP 0.4) Oral->Permeability Soluble_IV Soluble? pH_Check->Soluble_IV Saline Isotonic Saline (pH adjusted) Soluble_IV->Saline Yes Cosolvent Add 5% PEG400 or 2% EtOH Soluble_IV->Cosolvent No (Precipitation) Soln_PO Acidic Solution (Citric Acid) Permeability->Soln_PO High Perm. Enhancer Permeability Enhancer (TPGS / Labrasol) Permeability->Enhancer Low Perm.

Figure 1: Formulation Decision Tree. Due to the basic nitrogen, pH adjustment is the primary solubilization strategy, reducing the need for toxic organic solvents.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Standard (10 mg/mL)

Purpose: To create a stable concentrate for dilution into final vehicles.[1][2][3]

Materials:

  • 15-Hydroxycephalotaxine (Solid, >98% purity).[1][2][3]

  • 0.1M Hydrochloric Acid (HCl) or Lactic Acid.[1][2][3]

  • Sterile Water for Injection (WFI).[1][2][3]

Procedure:

  • Weigh 10.0 mg of 15-OH-CET into a sterile glass vial.

  • Add 900 µL of Sterile Water. The powder will likely not dissolve immediately.

  • Titrate with 0.1M HCl (or Lactic Acid) dropwise while vortexing.

    • Mechanism:[1][2][3] Protonation of the tertiary nitrogen (N-10) breaks crystal lattice energy.[1][2][3]

    • Target: Clear solution, pH ~5.0.[1][3]

  • Adjust final volume to 1.0 mL with water.

  • Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) to sterilize.[1][2][3]

  • Storage: -20°C (Protect from light to prevent oxidation).

Protocol B: Intravenous (IV) Bolus Formulation

Target Concentration: 1 - 5 mg/kg (approx.[1][2][3] 0.2 - 1.0 mg/mL)[1][2][3]

Vehicle Composition:

  • 10 mM Acetate Buffer (pH 5.[1][2][3]0) OR

  • Saline acidified with Tartaric Acid (similar to Synribo® reconstitution).[1][2][3]

Step-by-Step:

  • Buffer Prep: Prepare 10 mM Sodium Acetate buffer, adjusted to pH 5.0 with Acetic Acid. Filter sterilize.[1][2][3]

  • Dilution: Thaw the Stock Solution (Protocol A).

  • Add the calculated volume of Stock to the Buffer.

    • Example: For 1 mg/mL, add 100 µL Stock to 900 µL Buffer.[1][3]

  • Osmolality Check: Ensure osmolality is 280–300 mOsm/kg. If using pure water/acid stock, add NaCl to tonicity.[3]

  • QC: Visually inspect for particulates. The solution must be clear.

Protocol C: Oral (PO) Formulation (Bioavailability Study)

Challenge: LogP 0.4 suggests good solubility but potential permeability issues (BCS Class III).[1][2][3]

Vehicle Composition:

  • Option 1 (Simple Solution): 50 mM Citrate Buffer (pH 4.0).[1][2][3]

  • Option 2 (Enhanced Permeability): 5% Vitamin E TPGS + 1% Labrasol in Water.[1][2][3]

Procedure (Option 2):

  • Melt Vitamin E TPGS (waxy solid) at 40°C.

  • Dissolve 15-OH-CET into the melt (or add Stock A).[1][2][3]

  • Slowly add water (warm) with stirring to form a clear micellar solution.

  • Why TPGS? It inhibits P-glycoprotein (P-gp).[1][2][3] Cephalotaxine alkaloids are known P-gp substrates [1], and TPGS can enhance oral absorption.[1][2][3]

Quality Control & Stability

Due to the oxidizable nitrogen and hydroxyl groups, rigorous QC is required.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes. (Note: 15-OH-CET will elute earlier than Cephalotaxine and HHT due to higher polarity).[1][2][3]

  • Detection: UV at 290 nm (characteristic of the benzodioxole ring).[1][2]

Stability Criteria:

  • Oxidation: Watch for the N-oxide peak (M+16).[1][2][3] If >1% growth over 24h, add 0.05% Sodium Metabisulfite to the formulation.

  • Epimerization: The C-3/C-4 chiral centers are stable in mild acid (pH 4-6) but may epimerize in strong base.[1][2][3] Avoid pH > 8.0.[1][2][3]

Biological Context: Mechanism of Action[9][10][11][12]

Understanding the mechanism ensures the formulation delivers the drug to the correct compartment (intracellular). 15-OH-CET, like its parent, targets the ribosomal translation machinery.[1][2][3]

MOA Drug 15-OH-CET (Extracellular) Membrane Cell Membrane (Passive/Transport) Drug->Membrane Intracellular Intracellular 15-OH-CET Membrane->Intracellular Influx Ribosome Ribosome A-Site (Peptidyl Transferase Center) Intracellular->Ribosome Binds Effect Inhibition of Protein Synthesis Ribosome->Effect Blocks Elongation Apoptosis Apoptosis (Mcl-1 downregulation) Effect->Apoptosis Leukemic Cell Death

Figure 2: Mechanism of Action.[1][2][3] The formulation must ensure the drug remains in solution to cross the membrane, where it binds the ribosome cleft, inhibiting protein elongation [2].

References

  • Efferth, T., et al. (2003).[1][2][3][7] "Molecular modes of action of cephalotaxine and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Nemunaitis, J., et al. (2013).[1][2][3] "Pharmacokinetic study of omacetaxine mepesuccinate administered subcutaneously to patients with advanced solid and hematologic tumors." Cancer Chemotherapy and Pharmacology.

  • PubChem CID 285343. "11-Hydroxycephalotaxine (15-Hydroxycephalotaxine) Physicochemical Properties."[1][2][3] National Center for Biotechnology Information.[1][2][3] [1][2][3]

  • Rivers-Auty, J., et al. (2013).[1][2][3][8] "Vehicles for lipophilic drugs: implications for experimental design." Current Neurovascular Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 15-Hydroxy-Cephalotaxine

Welcome to the technical support guide for 15-hydroxy-cephalotaxine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 15-hydroxy-cephalotaxine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this promising alkaloid. We will move beyond simple protocols to explain the underlying principles of each method, empowering you to make informed decisions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is 15-hydroxy-cephalotaxine, and why is it difficult to dissolve in aqueous solutions?

15-hydroxy-cephalotaxine is a naturally occurring alkaloid derived from plants of the Cephalotaxus genus.[1][2] Its complex, polycyclic structure, while responsible for its potent biological activities, is also the root of its poor aqueous solubility.[2][3] The molecule possesses a large, hydrophobic scaffold. Although it contains polar functional groups, including hydroxyl (-OH) groups and a tertiary amine, the overall character of the molecule is lipophilic, leading to unfavorable interactions with the highly polar hydrogen-bonding network of water. Its parent compound, Cephalotaxine, is known to be soluble in DMSO.[4][5]

Q2: What are the primary strategies for solubilizing poorly water-soluble compounds like 15-hydroxy-cephalotaxine?

For compounds like 15-hydroxy-cephalotaxine, which are classified as poorly soluble, several established techniques can be employed.[6][7][8][9] The choice of method depends heavily on the intended application (e.g., in vitro screening vs. in vivo administration) and the required concentration. The most common and accessible approaches include:

  • pH Adjustment: Leveraging the tertiary amine group to form a more soluble salt.[][11]

  • Use of Co-solvents: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[12][13][14]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host.[15][16][][18]

  • Advanced Formulations: For more complex applications like oral delivery, techniques such as nanosuspensions or lipid-based drug delivery systems (LBDDS) are often necessary.[19][20][21][22][23]

Q3: What safety precautions are necessary when handling 15-hydroxy-cephalotaxine and its solvents?

As with any biologically active compound, appropriate safety measures are critical. 15-hydroxy-cephalotaxine should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. When working with organic solvents like DMSO, consult the specific Safety Data Sheet (SDS) for handling and disposal instructions.

Troubleshooting Guide: A Stepwise Approach to Solubilization

The optimal solubilization strategy is not one-size-fits-all. The following decision-making framework will guide you from initial assessment to a final, clear solution suitable for your experiment.

Workflow: Selecting a Solubilization Strategy

G start Start: Define Experimental Needs concentration Required Concentration? start->concentration low_conc Low (<1 mM) concentration->low_conc Low high_conc High (≥1 mM) concentration->high_conc High application Application Type? invitro In Vitro Assay (e.g., cell culture) application->invitro In Vitro invivo In Vivo Study (e.g., animal model) application->invivo In Vivo low_conc->application high_conc->application ph_adjust Strategy 1: pH Adjustment invitro->ph_adjust cosolvent Strategy 2: Cosolvents invitro->cosolvent cyclodextrin Strategy 3: Cyclodextrins invivo->cyclodextrin advanced Strategy 4: Advanced Formulations (Nanosuspensions, LBDDS) invivo->advanced ph_adjust->cosolvent If pH is not tolerated cosolvent->cyclodextrin If solvent toxicity is a concern G cluster_0 Preparation cluster_1 Solubilization cluster_2 Finalization weigh 1. Weigh Compound calc 2. Calculate Volume of Acidic Buffer weigh->calc add 3. Add Buffer calc->add mix 4. Vortex & Sonicate add->mix inspect 5. Visually Inspect mix->inspect inspect->mix If not dissolved, add gentle heat (≤40°C) ph_check 6. (Optional) Check pH inspect->ph_check filter 7. Sterile Filter (0.22 µm) ph_check->filter store 8. Aliquot & Store filter->store

Caption: Step-by-step workflow for pH-mediated solubilization.

Methodology:

  • Weigh: Accurately weigh the required mass of 15-hydroxy-cephalotaxine powder in a sterile microcentrifuge tube or glass vial.

  • Prepare Buffer: Use a biocompatible acidic buffer. A common choice is a 100 mM citrate buffer (pH 3.0).

  • Add Solvent: Add a small volume of the acidic buffer to the powder.

  • Mix: Vortex vigorously for 1-2 minutes. If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (37-40°C) can also be applied.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Final Dilution: Once fully dissolved, add the remaining buffer to reach the final target concentration.

  • Sterilization: Filter the final stock solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to ensure sterility and remove any potential micro-particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Self-Validation Check: A clear solution after filtration is the primary indicator of successful solubilization. When diluting the acidic stock into neutral culture media, observe for any signs of precipitation. If precipitation occurs, a lower stock concentration or a different method may be required.

Guide 2: Utilizing Cosolvents

Q: When should I use a cosolvent, and which one is appropriate?

A: A cosolvent should be used when pH modification is not suitable for your experimental system (e.g., it may alter cell behavior) or if it fails to achieve the desired concentration. Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solution, making it more hospitable for hydrophobic molecules. [12][13]For cell-based assays, it is critical to use a cosolvent with low cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common choice, followed by ethanol and polyethylene glycols (PEGs). [14] Table 1: Common Cosolvents for In Vitro Research

CosolventPropertiesTypical Final Concentration in AssayCausality & Key Considerations
DMSO Aprotic, highly polar≤ 0.5% (v/v)Excellent solubilizing power for a wide range of compounds. Can affect cell differentiation and has antioxidant properties at higher concentrations. [14]
Ethanol Protic, polar≤ 1% (v/v)Good for moderately hydrophobic compounds. Can induce cellular stress. Use high-purity, non-denatured ethanol.
PEG 400 Polyether≤ 1% (v/v)Lower toxicity than DMSO or ethanol. More viscous. Often used in pre-clinical in vivo formulations. [24]
Experimental Protocol: Cosolvent Method
  • Weigh: Accurately weigh the 15-hydroxy-cephalotaxine into a suitable vial.

  • Add Cosolvent: Add 100% of the chosen cosolvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). Ensure the final volume of cosolvent in your experimental system will be below the cytotoxic threshold (e.g., <0.5% for DMSO).

  • Mix: Vortex and sonicate as needed until the compound is fully dissolved.

  • Storage: Store the high-concentration stock at -20°C or -80°C in small aliquots.

  • Dilution: Perform serial dilutions into your aqueous buffer or cell culture medium immediately before use. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent precipitation.

Self-Validation Check: After the final dilution into your aqueous medium, the solution should remain clear. If a cloudy precipitate forms, the aqueous solubility limit has been exceeded. You may need to lower the final concentration or try an alternative method like cyclodextrin complexation.

Guide 3: Complexation with Cyclodextrins

Q: How do cyclodextrins work, and when are they the best choice?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. [15][18]They work by encapsulating the poorly soluble drug within this hydrophobic core, forming an "inclusion complex." [16][25]This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug without using organic solvents. []This makes cyclodextrins an excellent choice for in vivo studies or sensitive in vitro models where solvent toxicity is a concern. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, FDA-approved choices. [16][18] Table 2: Pharmaceutical-Grade Cyclodextrins

CyclodextrinKey FeaturesPrimary ApplicationMechanism of Action
HP-β-CD High aqueous solubility, low toxicity.In vitro & in vivo formulations.Random hydroxypropyl substitution breaks the crystal lattice, making it highly soluble. Forms stable inclusion complexes. [18]
SBE-β-CD Very high aqueous solubility, negatively charged.Parenteral (injectable) formulations.Sulfobutyl ether groups provide a strong negative charge, enhancing solubility and preventing aggregation. [14][15]
Experimental Protocol: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., PBS or saline).

  • Add Drug: Add the pre-weighed 15-hydroxy-cephalotaxine powder directly to the cyclodextrin solution.

  • Complexation: Mix vigorously. This step often requires extended mixing (e.g., overnight on a rotator) or energy input like sonication to facilitate the formation of the inclusion complex.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any small amount of undissolved drug.

  • Finalization: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. Sterile filter using a 0.22 µm filter.

  • Quantification (Recommended): It is good practice to determine the actual concentration of the solubilized drug in the final solution using a validated analytical method like HPLC-UV.

Self-Validation Check: The goal is a visually clear, particle-free solution after filtration. The concentration determined by HPLC will confirm the extent of solubility enhancement achieved.

Guide 4: Advanced Formulation Strategies

Q: What if these methods are insufficient for my oral or long-term delivery needs?

A: For applications requiring high drug loading, oral bioavailability, or controlled release, more advanced formulation strategies are necessary. While beyond the scope of a typical benchtop protocol, it is important to be aware of these options:

  • Nanosuspensions: The drug is milled into particles of nanometer size, which dramatically increases the surface area for dissolution. [19][21][26][27][28]This approach can improve the dissolution rate and bioavailability of poorly soluble drugs. [26]* Lipid-Based Drug Delivery Systems (LBDDS): The drug is dissolved in a mixture of oils, surfactants, and cosolvents. [20][22][23][29][30]These formulations can improve oral absorption by utilizing the body's natural lipid absorption pathways and can be tailored for self-emulsifying systems (SEDDS). [23][31]* Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix. [6][7][32]This can be achieved through methods like spray drying or hot-melt extrusion to create an amorphous form of the drug, which has higher solubility than its crystalline form. [6] These advanced techniques typically require specialized equipment and formulation expertise.

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Patravale, V. B., Date, A. A., & Kulkarni, R. M. (2004). Nanosuspension: An approach to enhance solubility of drugs. Journal of Pharmacy and Pharmacology, 56(7), 827-833. Also available at: [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Popa, G., Tătărău-Boşca, A., & Uivarosi, V. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615. Also available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84. Also available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Also available at: [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). Drug Development & Delivery. Retrieved March 7, 2026, from [Link]

  • Patra, C. N., Swain, S., Sahu, R., Kumar, P., & Beg, S. (2018). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics, 12(4). Also available at: [Link]

  • Arunkumar, N., Deecaraman, M., & Rani, C. (2009). Nanosuspension technology and its applications in drug delivery. Asian Journal of Pharmaceutics, 3(3), 168. Also available at: [Link]

  • Vasu, S. K., Goud, V. K., & Kumar, J. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Technology, 10(3), 32474-32493. Also available at: [Link]

  • Fasihi, Z., Hakimi, M., & Khosroushahi, A. Y. (2017). Nanosizing of drugs: Effect on dissolution rate. Advanced Pharmaceutical Bulletin, 7(2), 173. Also available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. (n.d.). Retrieved March 7, 2026, from [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 7, 2026, from [Link]

  • Uekama, K., & Irie, T. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 31(2), 263. Also available at: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1243734. Also available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Al-Badr, A. A., & El-Enany, N. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 24(17), 3159. Also available at: [Link]

  • Formulation of poorly soluble compounds - EMA. (2010, May 31). Retrieved March 7, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). Retrieved March 7, 2026, from [Link]

  • US7169774B2 - Cephalotaxane derivatives and their processes of preparation and purification - Google Patents. (n.d.).
  • 11-Hydroxycephalotaxine | C18H21NO5 | CID 285343 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • pH and the Solubility of Antimicrobials in Drinking Water. (n.d.). MWI Animal Health. Retrieved March 7, 2026, from [Link]

  • CompoundingToday.com | pH Adjusting Database. (n.d.). Retrieved March 7, 2026, from [Link]

  • pH Modifier Excipients - CD Formulation. (n.d.). Retrieved March 7, 2026, from [Link]

  • Yu, J., Yang, Y., & Luo, Y. (2022). Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri. Natural Products and Bioprospecting, 12(1), 24. Also available at: [Link]

  • Cephalotaxine | C18H21NO4 | CID 65305 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure of cephalotaxine N -oxides and isocephalotaxine isolated from C. fortunei . … - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Total Synthesis of 15-Hydroxy-Cephalotaxine

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Pentacyclic Core Assembly Welcome to the Application Scientist Support Portal. This guide is designed for synthetic chemists and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Pentacyclic Core Assembly

Welcome to the Application Scientist Support Portal. This guide is designed for synthetic chemists and drug development professionals undertaking the total synthesis of 15-hydroxy-cephalotaxine. The presence of the remote hydroxylated stereocenter, combined with the highly strained 1-azaspiro[4.4]nonane and benzazepine fused rings, presents unique synthetic challenges. As a Senior Application Scientist, I have compiled field-proven insights, causality-driven troubleshooting steps, and self-validating protocols to ensure the scientific integrity of your synthetic route.

Section 1: Nomenclature & Target Identification FAQ

Q: My analytical reference standards use different numbering. Is 15-hydroxy-cephalotaxine the exact same target as 11-hydroxycephalotaxine? A: Yes. Due to historical shifts between traditional alkaloid numbering and systematic IUPAC nomenclature, 15-hydroxy-cephalotaxine is widely documented in pharmaceutical literature as 11-hydroxycephalotaxine (CAS: 49686-55-7) . Both names refer to the identical C-11/C-15 oxygenated subset of the Cephalotaxus alkaloids. The first total synthesis of this specific racemic derivative was reported by Fuchs and co-workers in 1990 , while recent asymmetric approaches have successfully targeted this exact oxygenated scaffold .

Section 2: Troubleshooting Guide - Core Assembly & Cyclization
Issue 1: Poor Diastereoselectivity in Spirocycle Formation
  • Symptom: Low yield and poor diastereomeric ratio (dr) during the formation of the 1-azaspiro[4.4]nonane core.

  • Root Cause: The generation of the spirocyclic quaternary center is highly sensitive to the geometry of the intermediate ylide. If the initial N-alkylation is not stereocontrolled, the subsequent rearrangement will yield mixed diastereomers.

  • Solution: Utilize a chiral proline-derived bicyclic precursor as the sole chirality source. The rigid stereocenter of L-proline dictates strict facial selectivity during N-alkylation. Subsequent treatment with DBU at cryogenic temperatures (-78 °C) triggers a [2,3]-Stevens rearrangement. The causality here is that the rigid bicyclic framework restricts bond rotation, forcing the sigmatropic shift to occur on the less sterically hindered face, thereby transferring chirality with >98% ee .

Issue 2: Failure of Benzazepine Ring Closure
  • Symptom: Complex mixture, decomposition, or competitive intermolecular oligomerization during the Friedel-Crafts cyclization to form the 7-membered ring.

  • Root Cause: The construction of the dihydro[3]benzazepine ring is notoriously difficult due to severe ring strain and entropic penalties . Standard Lewis acids (e.g., AlCl₃, TiCl₄) often cause premature cleavage of the methylenedioxy group.

  • Solution: Employ an O-acyloxocarbenium ion strategy. By treating the acetal/lactone precursor with Methanesulfonic acid (MsOH) at 0 °C, you generate a highly electrophilic, yet localized, carbenium ion. The proximity of the electron-rich aromatic ring facilitates a rapid, intramolecular electrophilic aromatic substitution before intermolecular side-reactions can occur .

Section 3: Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the critical nodes in the asymmetric assembly of the 15-OH-cephalotaxine core , .

Reaction StepReagents / ConditionsTarget IntermediateYield (%)Stereoselectivity
N-Alkylation Cinnamyl bromide, MeCN, RTQuaternary Ammonium Salt62 - 69%dr = 10:1
[2,3]-Stevens Rearrangement DBU, CH₂Cl₂, -78 °CSpirocyclic Amine77%>98% ee
Friedel-Crafts Cyclization MsOH, CH₂Cl₂, 0 °C to refluxTetracyclic Lactone75%Retention
Dieckmann Cyclization t-BuOK, THF, 0 °CPentacyclic Core57%N/A
Section 4: Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Diastereoselective N-Alkylation & [2,3]-Stevens Rearrangement

  • Initiation: Dissolve the bicyclic proline derivative in anhydrous acetonitrile (MeCN) at room temperature.

  • Alkylation: Add the cinnamyl bromide derivative dropwise. Stir for 12 hours to form the quaternary ammonium salt.

  • In-Process Validation 1: Monitor via TLC (10% MeOH/CH₂Cl₂). The starting material should disappear, replaced by a highly polar baseline spot. Concentrate under reduced pressure.

  • Resuspension: Resuspend the crude salt in anhydrous CH₂Cl₂ and cool to -78 °C under an argon atmosphere.

  • Rearrangement: Add DBU (1.5 eq) dropwise to initiate the [2,3]-Stevens rearrangement.

  • In-Process Validation 2: After 2 hours, LC-MS should indicate the exact mass of the rearranged spirocyclic amine. The reaction mixture will clarify. Quench with saturated NH₄Cl and extract with CH₂Cl₂.

Protocol 2: Intramolecular Friedel-Crafts Alkylation via O-Acyloxocarbenium Ion

  • Initiation: Dissolve the rearranged spirocyclic amine precursor in anhydrous CH₂Cl₂.

  • Cooling: Cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Activation: Slowly add methanesulfonic acid (MsOH, 5.0 eq) to generate the highly electrophilic O-acyloxocarbenium intermediate.

  • Cyclization: Heat the mixture to reflux until complete consumption of the starting material is observed.

  • In-Process Validation: The reaction mixture will transition from pale yellow to deep orange, signifying carbenium ion formation. Confirm ring closure via crude NMR (look for the disappearance of the acetal proton and a distinct shift in the aromatic signals).

  • Quenching: Neutralize carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Section 5: Pathway Visualizations

Workflow N1 Chiral Proline Derivative N2 N2 N1->N2 N3 Ammonium Salt N2->N3 N4 [2,3]-Stevens Rearrangement N3->N4 N5 Spirocyclic Amine Core N4->N5 N6 Friedel-Crafts Cyclization N5->N6 N7 Benzazepine Framework N6->N7

Workflow for the asymmetric assembly of the 15-OH-cephalotaxine core framework.

Mechanism A Spirocyclic Acetal Precursor B Acid Activation (MsOH, 0 °C) A->B Protonation C O-Acyloxocarbenium Ion B->C -H2O D Electrophilic Aromatic Substitution C->D Intramolecular Attack E Tetracyclic Benzazepine Core D->E Rearomatization

Mechanistic pathway of the intramolecular Friedel-Crafts reaction via an O-acyloxocarbenium ion.

References
  • [1] Miah, M. A. et al. "Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines." PubMed Central (NIH). URL:[Link]

  • [2] Burkholder, T.; Fuchs, P. L. "Total synthesis of the cephalotaxus alkaloids dl-cephalotaxine, dl-11-hydroxycephalotaxine, and dl-drupacine." Journal of the American Chemical Society. URL:[Link]

  • [3] National Center for Biotechnology Information. "11-Hydroxycephalotaxine | CID 285343." PubChem (NIH). URL:[Link]

  • [4] Kim, J. H. et al. "Collective Asymmetric Total Synthesis of C-11 Oxygenated Cephalotaxus Alkaloids." PubMed (NIH) / Angewandte Chemie. URL:[Link]

Sources

Troubleshooting

optimizing the yield of 15-hydroxy-cephalotaxine from natural sources

Welcome to the Cephalotaxus Alkaloid Extraction & Purification Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cephalotaxus Alkaloid Extraction & Purification Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies, troubleshooting guides, and self-validating protocols for maximizing the yield of 15-hydroxy-cephalotaxine from natural Cephalotaxus biomass.

Nomenclature Note: In authoritative chemical databases, 15-hydroxycephalotaxine is frequently listed under its synonymous IUPAC identifier, 11-hydroxycephalotaxine [1]. This guide addresses the compound under both conventions.

Section 1: Biomass Selection & In Planta Optimization (FAQs)

Q: Why is my initial yield of 15-hydroxy-cephalotaxine so low despite using mature Cephalotaxus harringtonia leaves? A: Alkaloids in perennial trees are not inert storage products; they are under strict metabolic control. If you are harvesting unstressed plants, the majority of your target compound is likely locked up as complex cephalotaxine esters (e.g., harringtonine, homoharringtonine). The Causality: Physiological stress, such as targeted pruning, induces rapid ester hydrolysis. Within one week of stress, stored alkaloid esters are hydrolyzed to free cephalotaxine, which is subsequently oxidized by the plant's enzymatic machinery into 15-hydroxy-cephalotaxine (11-hydroxycephalotaxine) and drupacine[2]. To optimize your starting yield, implement a controlled pruning regimen 7–10 days prior to harvest.

Q: How should I pre-process the biomass to prevent the degradation of the oxidized alkaloids? A: Do not use high-heat oven drying. The hydroxyl group on the azaspiranic backbone is susceptible to thermal degradation. Dry the biomass in a well-ventilated, shaded environment at ambient temperature until the moisture content is below 10%, then mill it to a fine powder to maximize the surface area for solvent penetration.

Section 2: Extraction Methodologies & Troubleshooting

Q: Conventional methanol extraction is pulling too many lipophilic impurities and my target alkaloid yield is poor. How can I optimize the extraction efficiency? A: Conventional solid-liquid extraction with methanol often fails to fully disrupt the cellular matrix, leaving a significant portion of polar alkaloids trapped. Transition to Supercritical Fluid Extraction (SFE) . The Causality: Supercritical CO2 alone is too non-polar to extract basic alkaloids. However, by introducing a polar modifier mixture of methanol and water, you disrupt the hydrogen bonding between the alkaloids and the plant matrix. SFE using a CO2-Methanol-Water (80:18:2, v/v) system increases the desorption of Cephalotaxus alkaloids by 10–33% compared to conventional methods [3].

Data Presentation: SFE vs. Conventional Methanol Extraction Yields

Note: Yields represent total target alkaloid profiles from C. harringtonia stems (µg/g).

Extraction MethodSolvent / Co-Solvent SystemTemp (°C)Pressure (MPa)Relative Yield Increase
Conventional 100% Methanol25AmbientBaseline (0%)
SFE (Unmodified) 100% CO28034.0-45% (Poor solubility)
SFE (Optimized) CO2 : MeOH : H2O (80:18:2)8034.0+33%
Protocol 1: Optimized Supercritical Fluid Extraction (SFE)

Self-Validating Step: Monitor the pressure continuously; pressure drops indicate channeling in the extraction cell, which will ruin your yield.

  • Load the Cell: Pack 100 mg of milled Cephalotaxus biomass into a 10-mL SFE extraction cell. Fill the remaining void volume with inert glass wool to prevent matrix collapse.

  • Equilibration: Heat the restrictor to 80°C and pressurize the system to 34.0 MPa using the CO2-MeOH-H2O (80:18:2, v/v) solvent system.

  • Static Extraction: Hold the system in static mode for 15 minutes to allow the solvent to penetrate the plant matrix and solubilize the alkaloids.

  • Dynamic Extraction: Switch to dynamic flow at a rate of 1.0 mL/min for 30 minutes.

  • Collection: Collect the depressurized extract directly into a vial containing HPLC-grade methanol.

Section 3: Chromatographic Purification & Isolation

Q: My liquid-liquid partitioning is failing to separate the cephalotaxine derivatives from neutral compounds. What is the optimal pH? A: Alkaloids contain a basic nitrogen atom. If the aqueous phase is too acidic, the alkaloids protonate (forming salts) and remain in the water. The Causality: To force the alkaloids into the organic phase, you must raise the pH above their pKa. Partition the crude extract between chloroform and an aqueous solution of 0.5% ammonium hydroxide . This basification ensures the alkaloids remain unprotonated and highly soluble in chloroform, allowing for >90% recovery of the alkaloid fraction [4].

Q: How do I separate 15-hydroxy-cephalotaxine from free cephalotaxine and other closely related epimers? A: Use step-pH-gradient High-Speed Counter-Current Chromatography (HSCCC) . The Causality: Because Cephalotaxus alkaloids have very similar polarities, standard silica columns often result in co-elution. HSCCC relies on liquid-liquid partitioning without a solid support, eliminating irreversible adsorption. By utilizing a step-pH-gradient in the mobile phase, you sequentially alter the ionization state of the alkaloids. As the pH drops, alkaloids protonate and elute based on their specific basicity [5].

Protocol 2: Step-pH-Gradient HSCCC Purification

Self-Validating Step: Verify the pH of each mobile phase batch before the run. A deviation of 0.1 pH units will shift retention times and cause peak overlap.

  • Solvent System Preparation: Prepare a biphasic system of ethyl acetate-n-hexane-water. Separate the upper and lower phases.

  • Stationary Phase: Add 0.01% trifluoroacetic acid (TFA) to the upper phase. Pump this into the 400-mL HSCCC column until full.

  • Sample Injection: Dissolve the crude alkaloid extract (e.g., 800 mg) in a 1:1 mixture of the upper and lower phases and inject it into the system.

  • Mobile Phase 1 (High pH): Pump the lower phase modified with 2% NH4OH through the column. This elutes the least basic neutral/lipophilic impurities.

  • Mobile Phase 2 (Medium pH): Switch to the lower phase modified with 0.2% NH4OH . This elutes free cephalotaxine and drupacine.

  • Mobile Phase 3 (Low pH): Switch to the lower phase modified with 0.05% TFA . This forces the elution of the highly polar, hydroxylated derivatives, yielding purified 15-hydroxy-cephalotaxine (>95% purity).

Section 4: Visualizing the Workflows

To ensure absolute clarity in your experimental design, refer to the following mechanistic and workflow diagrams.

Metabolic_Pathway N1 Cephalotaxine Esters (e.g., Harringtonine) N2 Free Cephalotaxine N1->N2 Ester Hydrolysis (Stress Induced) N3 15-Hydroxycephalotaxine (11-Hydroxycephalotaxine) N2->N3 Enzymatic Oxidation (In Planta) N4 Drupacine N2->N4 Alternative Oxidation

Stress-induced catabolism of cephalotaxine esters into 15-hydroxycephalotaxine and drupacine.

SFE_Workflow A 1. Biomass Pre-Processing (Shade-dried & Milled) C 3. SFE Extraction (CO2:MeOH:H2O 80:18:2) A->C Load into SFE Cell B 2. Environmental Elicitation (Pruning Stress) B->A Induces Oxidation D 4. Liquid-Liquid Partitioning (CHCl3 / 0.5% NH4OH) C->D Crude Extract E 5. Step-pH-Gradient HSCCC (Selective Elution) D->E Alkaloid Fraction F 6. Purified 15-Hydroxy- cephalotaxine (>95%) E->F pH-Dependent Elution

Workflow for the extraction and purification of 15-hydroxycephalotaxine from Cephalotaxus biomass.

References

  • 11-Hydroxycephalotaxine | C18H21NO5 | CID 285343 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • Alkaloid distribution and catabolism in Cephalotaxus harringtonia Phytochemistry (via PlumX / Elsevier)[Link]

  • HPLC-Electrospray Ionization-MS-MS Analysis of Cephalotaxus harringtonia Leaves and Enhancement of the Extraction Efficiency of Alkaloids Therein by SFE Journal of Chromatographic Science / Oxford Academic[Link]

  • HPLC Separation of Cephalotaxine, Harringtonine and Homoharringtonine from Callus and Root Cultures of Cephalotaxus Harringtonia Taylor & Francis Online[Link]

  • Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography ResearchGate[Link]

Optimization

Technical Support Center: Troubleshooting 15-Hydroxycephalotaxine Experiments

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and optimize experiments...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and optimize experiments involving 15-hydroxycephalotaxine (also classified structurally as [1]).

Cephalotaxine derivatives are potent translation elongation inhibitors that bind to the ribosomal machinery. Because their mechanism of action is highly dependent on the dynamic state of the ribosome, experimental timing, sample preparation, and assay selection are critical. This guide bypasses generic advice to focus on the biochemical causality behind unexpected results, ensuring your protocols are robust and self-validating.

Section 1: Reagent Preparation & Stability

Q: Why is my 15-hydroxycephalotaxine precipitating when added to cell culture media? The Causality: 15-hydroxycephalotaxine is a polycyclic alkaloid with limited aqueous solubility. Rapid introduction of a highly concentrated DMSO stock directly into cold aqueous media causes localized supersaturation. Without sufficient carrier proteins or co-solvents, hydrophobic interactions dominate, leading to micro-precipitation that drastically reduces the effective concentration. The Solution: Reconstitute the lyophilized powder in 100% DMSO to a stock concentration of 10 mM. When treating cells, perform an intermediate dilution in pre-warmed (37°C) media containing at least 10% Fetal Bovine Serum (FBS). The serum proteins act as carriers to maintain the alkaloid in solution. Ensure the final DMSO concentration in your assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Quantitative Stability and Storage Parameters

To ensure reproducibility, adhere to the following quantitative storage guidelines. Environmental factors can cause of the cephalotaxine core[2].

ParameterStorage ConditionExpected Shelf LifeCausality / Rationale
Solid Powder -20°C, desiccated24 to 36 monthsMinimizes hydrolytic and oxidative degradation of the alkaloid backbone.
Stock Solution 10 mM in 100% DMSO at -80°C12 to 24 monthsPrevents repeated freeze-thaw cycles which induce micro-precipitation and concentration gradients.
Working Dilution 0.1 - 1 µM in Media at 37°C< 24 hoursThe cephalotaxine core is susceptible to pH-driven degradation and metabolic oxidation in complex media over time.

Section 2: In Vitro Translation & Polysome Profiling Assays

Q: My polysome profiling shows intact polysomes instead of the expected disassembly. What went wrong? The Causality: Cephalotaxine derivatives [3]. However, they only trap de novo formed 80S complexes at the initiation-to-elongation transition. They cannot displace aminoacyl-tRNAs from actively elongating ribosomes[4]. If you pre-treated your cells with Cycloheximide (CHX) before or simultaneously with 15-hydroxycephalotaxine, the CHX "froze" the elongating ribosomes in place, completely masking the cephalotaxine effect. The Solution: Treat with 15-hydroxycephalotaxine first for the desired duration. Add CHX only at the exact moment of lysis to stabilize the drug-induced physiological state.

Q: In our Ribo-Seq data, the translation arrest seems codon-specific rather than a global halt at the start codon. Is the compound degraded? The Causality: No, your compound is functioning perfectly. Recent high-resolution ribosome profiling reveals that cephalotaxines[4]. The amino acid specificity is dictated by the distinct architecture of the Peptidyl Transferase Center (PTC) when these specific residues are present, which uniquely accommodates the cephalotaxine core to create a stable, stalled complex[4].

Workflow Step1 1. Cell Treatment (15-OH-Cephalotaxine) Step2 2. Translation Arrest (CHX Addition) Step1->Step2 Step3 3. Cell Lysis (Mg2+ & RNase Inhibitors) Step2->Step3 Step4 4. Ultracentrifugation (10-50% Sucrose) Step3->Step4 Step5 5. UV Fractionation (254 nm Detection) Step4->Step5

Figure 1: Step-by-step polysome profiling workflow for validating translation inhibition.

Protocol: Self-Validating Polysome Profiling Assay

Objective: Validate the disruption of active polysomes by 15-hydroxycephalotaxine. Self-Validating Design: This protocol incorporates internal controls to ensure that observed polysome disassembly is drug-specific and not an artifact of RNase contamination.

  • Cell Treatment: Treat

    
     exponentially growing cells with 1 µM 15-hydroxycephalotaxine for 30 minutes. Validation Step:  Run a parallel vehicle control (0.01% DMSO) and a positive control using a known initiation inhibitor (e.g., Rocaglamide, 1 µM).
    
  • Translation Arrest: Add Cycloheximide (CHX) to a final concentration of 100 µg/mL directly to the culture media exactly 3 minutes prior to harvest.

  • Lysis: Wash cells with ice-cold PBS containing 100 µg/mL CHX. Lyse in polysome buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL CHX, 40 U/mL RNase inhibitor). Note: The 5 mM MgCl2 is critical; lower concentrations will artificially dissociate the 80S ribosome.

  • Gradient Preparation & Ultracentrifugation: Layer the cleared lysate onto a 10-50% continuous sucrose gradient. Centrifuge at 35,000 rpm (SW41 Ti rotor) for 2.5 hours at 4°C.

  • Fractionation: Fractionate the gradient while continuously monitoring UV absorbance at 254 nm. Expected Result: The DMSO control should show distinct 40S, 60S, 80S, and heavy polysome peaks. The 15-hydroxycephalotaxine sample should show a massive accumulation of the 80S monosome peak and a near-total collapse of the heavy polysome fractions.

Section 3: Cell-Based Assays (Cytotoxicity & Apoptosis)

Q: Why does the IC50 of 15-hydroxycephalotaxine vary so drastically across different leukemia cell lines? The Causality: The cytotoxicity of translation elongation inhibitors relies on the (e.g., Mcl-1, c-Myc, BCR-ABL)[5]. Cell lines with longer-lived survival protein isoforms or alternative survival pathways (e.g., Bcl-2 dependence) will exhibit higher IC50 values because they can withstand temporary translation blockades. The Solution: Profile the basal half-lives of survival proteins in your target cells using a cycloheximide chase assay before running viability assays. Use Mcl-1 dependent lines as highly sensitive positive controls.

Mechanism mRNA mRNA Transcript Ribosome 80S Ribosome Complex mRNA->Ribosome Initiation ASite Ribosomal A-Site Blockade Ribosome->ASite Attempts tRNA entry Drug 15-Hydroxycephalotaxine Drug->ASite Binds 60S subunit Elongation Translation Elongation Arrest ASite->Elongation Peptidyl transferase fails Proteins Depletion of c-Myc & Mcl-1 Elongation->Proteins Polysome disassembly Apoptosis Apoptosis Induction Proteins->Apoptosis Loss of survival signals

Figure 2: Mechanism of 15-hydroxycephalotaxine translation elongation arrest and apoptosis.

References

  • Title: 11-Hydroxycephalotaxine | C18H21NO5 | CID 285343 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Omacetaxine Mepesuccinate: A Novel mRNA Translation Inhibitor for Drug-Resistant Chronic Myelogenous Leukemia Source: Journal of Hematology Oncology Pharmacy URL: [Link]

  • Title: Omacetaxine: A Protein Translation Inhibitor for Treatment of Chronic Myelogenous Leukemia Source: Clinical Cancer Research - AACR Journals URL: [Link]

  • Title: The peculiar mode of translation elongation inhibition by antitumor drug harringtonin Source: Nucleic Acids Research (via ResearchGate) URL: [Link]

  • Title: Alkaloid distribution and catabolism in Cephalotaxus harringtonia Source: Phytochemistry (via PlumX) URL: [Link]

Sources

Troubleshooting

purification strategies to remove impurities from 15-hydroxy-cephalotaxine samples

Welcome to the Cephalotaxine Alkaloid Purification Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cephalotaxine Alkaloid Purification Support Center .

I am Dr. Aris Thorne, Senior Application Scientist specializing in natural product isolation and alkaloid semi-synthesis.[1][2] Below is a comprehensive technical guide designed to assist you in the purification of 15-hydroxy-cephalotaxine (15-OH-CET).

Technical Note on Nomenclature: In scientific literature, 15-hydroxy-cephalotaxine is frequently synonymous with 11-hydroxycephalotaxine (11-OH-CET) depending on the numbering system used (biogenetic vs. IUPAC).[1][2] This guide addresses the purification of the di-hydroxylated derivative (


), referred to here as 15-OH-CET .[1][2]

Module 1: Chromatographic Strategy (HPLC & Flash)

Context: The critical separation challenge is resolving 15-OH-CET from its parent alkaloid, Cephalotaxine (CET) , and the related congener Drupacine .[2] Since 15-OH-CET possesses an additional hydroxyl group compared to Cephalotaxine, it is significantly more polar.[1][2][3]

Q1: My 15-OH-CET peak is co-eluting with Cephalotaxine on my C18 Prep column. How do I improve resolution?

Diagnosis: While 15-OH-CET is more polar, the basic nitrogen in the cephalotaxine skeleton causes severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols.[1][2] This tailing masks the resolution between the earlier eluting 15-OH-CET and the later Cephalotaxine.[1][2][3]

Solution: The "Ion-Suppression" Protocol You must suppress the ionization of the alkaloid nitrogen or block silanol interactions.[1][2][3]

  • Switch Mobile Phase Modifier:

    • Standard: 0.1% Formic Acid (often insufficient for alkaloids).[1][2][3]

    • Optimized: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Triethylamine (TEA) .

    • Mechanism:[1][2][4][5][6] High pH keeps the alkaloid in its free-base form (neutral), increasing retention slightly but drastically improving peak shape (symmetry).[1][2] TEA competes for silanol sites.[1][2][3]

  • Gradient Adjustment:

    • Start with a lower organic % to capture the polar 15-OH-CET.[1][2][3]

    • Phase A: 10 mM

      
       in Water.[1][2][3]
      
    • Phase B: Acetonitrile (ACN).[1][2][3][4]

    • Profile: 10% B to 40% B over 20 minutes.

    • Result: 15-OH-CET will elute distinctly before Cephalotaxine.[1][2][3]

Table 1: Relative Retention Times (RRT) on C18 (High pH)

CompoundPolarityApprox.[1][2][3][7] RRT (vs Cephalotaxine)Elution Order
15-OH-CET High (Diol)0.821 (First)
Drupacine Med-High0.912
Cephalotaxine Medium (Mono-ol)1.003
Acetyl-CET Low (Ester)1.454
Q2: I am seeing "ghost peaks" or baseline drift during the run. What is the cause?

Diagnosis: Cephalotaxus alkaloids are prone to oxidation and ring-opening if the pH is too acidic (< pH 2.[1][2]5) or if the sample is dissolved in unstable solvents (e.g., chloroform) for extended periods.[1][2]

Troubleshooting Steps:

  • Sample Diluent: Dissolve your crude sample in 50% MeOH/Water rather than pure DMSO or Chloroform.[1][2][3] This matches the initial mobile phase conditions and prevents precipitation/precipitation shock in the column head.[1][2][3]

  • Check for "Pseudo-Peaks": If you used an acid-base extraction, residual emulsive agents or salts can appear as broad mounds.[1][2][3] Wash the column with 95% ACN between runs.[1][2][3]

Module 2: Extraction & Pre-Purification

Context: Direct injection of crude plant extract or reaction mixtures onto Prep-HPLC leads to column fouling.[1][2][3] A robust Acid-Base extraction is the most efficient "chemical filter."[1][2][3]

Q3: I have a crude reaction mixture. How do I enrich 15-OH-CET before HPLC?

Protocol: The pH-Switch Extraction This method leverages the basicity of the nitrogen atom.[1][2][3]

  • Acidification: Dissolve crude oil in 2N HCl. Wash this aqueous phase 3x with Ethyl Acetate (EtOAc).[1][2][3]

    • Why? 15-OH-CET becomes a water-soluble salt (

      
      ).[1][2][3] Neutral impurities (tars, non-alkaloids) stay in the EtOAc.[1][2]
      
  • Basification: Adjust the aqueous phase to pH 9-10 using Ammonium Hydroxide (

    
    ).
    
    • Critical: Do not use NaOH if possible, as strong bases can degrade the ester linkages if present (though 15-OH-CET core is stable, side reactions occur).[1][2]

  • Extraction: Extract the basic aqueous phase 4x with Chloroform (

    
    )  or Dichloromethane (DCM) .[1][2]
    
    • Why? The alkaloid returns to its free-base form and partitions into the organic layer.[1][2][3]

  • Drying: Dry over

    
     and evaporate. This "Alkaloid-Enriched Fraction" is your HPLC feed.[1][2][3]
    

Module 3: Crystallization (Polishing)

Q4: My HPLC fraction is 95% pure, but I need >99% for biological assays. Can I crystallize it?

Answer: Yes, but 15-OH-CET is prone to "oiling out" due to its hydrogen-bonding capacity.[1][2][3]

Crystallization System:

  • Solvent A (Good): Methanol or Acetone (warm).[1][2][3]

  • Solvent B (Anti-solvent): Diethyl Ether or Hexane.[1][2][3]

  • Method: Vapor Diffusion.[1][2][3]

    • Dissolve the sample in a minimum amount of warm Methanol.[1][2][3]

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Diethyl Ether. Cap the large jar.

    • Allow to stand for 24-48 hours. The ether vapor will slowly diffuse into the methanol, lowering solubility gently and inducing crystal growth rather than precipitation.[1][2]

Visual Workflow: Purification Logic

The following diagram illustrates the decision matrix for purifying 15-OH-CET from crude mixtures.

PurificationWorkflow Start Crude Sample (Synthesis or Extract) AcidBase Acid-Base Extraction (pH 2 -> Wash -> pH 9 -> Extract) Start->AcidBase NeutralWaste Discard Organic Wash (Neutrals/Tars) AcidBase->NeutralWaste Acidic Wash Enriched Alkaloid Enriched Fraction (Free Base) AcidBase->Enriched Basic Ext. HPLC Prep-HPLC (C18) High pH (NH4HCO3) or Acidic Enriched->HPLC Peak1 Fraction 1: 15-OH-CET (Polar) HPLC->Peak1 Early Elution Peak2 Fraction 2: Cephalotaxine (Parent) HPLC->Peak2 Late Elution PurityCheck Purity Check (UPLC) Peak1->PurityCheck Crystal Crystallization (MeOH / Et2O Diffusion) PurityCheck->Crystal 90-95% Final Pure 15-OH-CET (>99%) PurityCheck->Final >98% Crystal->Final

Caption: Step-by-step purification logic for isolating 15-OH-CET from crude matrices, highlighting the critical chromatographic separation from Cephalotaxine.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 285343: 11-Hydroxycephalotaxine. Retrieved from [Link][1][2][3]

  • Kayed, S. A., et al. (2023).[1][2] Rapid analysis and separation of beta-lactam and alkaloid drugs Using Reversed-Phase High-Performance Liquid Chromatography. Analytical Methods in Environmental Chemistry Journal. Retrieved from [Link]

  • Dho, Y., et al. (2024).[1][2] Discovery of cephalotaxinone enzymes reveals a whole plant model for homoharringtonine biosynthesis. bioRxiv.[1][2][3] Retrieved from [Link][1][2][3]

  • Li, Z., et al. (2022).[1][2][8] Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri. Phytochemistry Letters/PMC.[1][2][3] Retrieved from [Link]

Sources

Optimization

addressing off-target effects of 15-hydroxy-cephalotaxine in cellular assays

Introduction: The Specificity Paradox Welcome to the technical support hub. You are likely here because your cellular assay involving 15-hydroxy-cephalotaxine (15-HCT) is yielding confounding results.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specificity Paradox

Welcome to the technical support hub. You are likely here because your cellular assay involving 15-hydroxy-cephalotaxine (15-HCT) is yielding confounding results.

15-HCT is an ester derivative of cephalotaxine, mechanistically similar to Homoharringtonine (Omacetaxine). It functions by binding to the ribosomal A-site cleft , specifically inhibiting the elongation phase of protein synthesis.[1]

The Core Problem: In cellular assays, 15-HCT presents a "specificity paradox." Its primary mechanism (global translation inhibition) is often mistaken for specific pathway modulation. Furthermore, its hydrophobicity creates physical artifacts (precipitation) that mimic activity in optical assays.

This guide provides the protocols required to distinguish between true therapeutic efficacy , general cytotoxicity , and experimental artifacts .

Module 1: Physical Artifacts (Solubility & Precipitation)

Before analyzing biological off-targets, we must rule out physical interference. 15-HCT is lipophilic. In aqueous culture media, it can form micro-precipitates that scatter light, quenching fluorescence or artificially increasing absorbance readings.

The "Crystal Check" Protocol

Use this workflow to validate compound solubility in your specific media.

StepActionTechnical Rationale
1 Prepare Stock Dissolve 15-HCT in 100% DMSO. Do not exceed 50 mM to prevent freeze-thaw crashing.
2 Dilution Dilute stock 1:1000 into your exact assay media (e.g., RPMI + 10% FBS). Final DMSO should be

0.1%.
3 Incubation Incubate at 37°C for 2 hours (mimicking assay start).
4 Centrifugation Spin at 15,000 x g for 10 minutes.
5 Quantification Measure the concentration of the supernatant via HPLC or absorbance (280 nm).

Pass Criteria: Supernatant concentration must be


 of the theoretical input. If 

, the compound has precipitated. Solution: Sonicate the stock before dilution; reduce final concentration; or use an intermediate dilution step in PBS before adding to media.

Module 2: Distinguishing Mechanism from Toxicity

Users often observe a reduction in a specific protein (e.g., an oncogene) and attribute it to specific targeting. However, 15-HCT causes global translational arrest . Short half-life proteins (e.g., Mcl-1, c-Myc, Cyclin D1) disappear first, creating an illusion of specificity.

The Troubleshooting Logic Flow

Use this decision matrix to diagnose the source of your signal.

TroubleshootingFlow Figure 1: Decision Matrix for distinguishing specific effects from toxicity. Start Observation: Loss of Target Signal CheckViability Step 1: Check Cell Viability (ATP/MTS Assay) Start->CheckViability CheckGlobal Step 2: Check Global Translation (SUnSET Assay) CheckViability->CheckGlobal High Viability (>90%) DeadCells Cause: General Cytotoxicity (Non-specific death) CheckViability->DeadCells Low Viability (<70%) NoTranslation Cause: Global Translation Arrest (Mechanism-based) CheckGlobal->NoTranslation Global Protein Synthesis Blocked Specific Cause: Specific Modulation (Rare for this compound) CheckGlobal->Specific Global Synthesis Intact Inactive Cause: Compound Inactive (Check Solubility) CheckGlobal->Inactive No Effect on Translation

Validation Protocol: The SUnSET Assay

To confirm 15-HCT is acting via ribosome inhibition (and not an off-target kinase interaction), you must measure nascent protein synthesis using Puromycin incorporation.

Materials:

  • Puromycin (Reagent grade).

  • Anti-Puromycin antibody (Clone 12D10).[2]

Methodology:

  • Treat: Incubate cells with 15-HCT at IC50 and 10x IC50 for desired timepoints (e.g., 4h, 24h).

  • Pulse: Add Puromycin (10

    
    g/mL) to the media 30 minutes prior to lysis.
    
    • Mechanism:[1][3][4] Puromycin is a structural analog of tyrosyl-tRNA. It incorporates into the growing peptide chain, causing premature termination.

  • Lyse & Blot: Harvest cells, run SDS-PAGE, and blot with Anti-Puromycin.[5]

  • Analyze:

    • Lane Smear: A strong smear indicates active translation.

    • Clear Lane: Indicates total translation inhibition.

Interpretation: If 15-HCT treatment clears the smear before significant cell death occurs (verified by Module 3), the mechanism is on-target (ribosomal). If the smear persists but the specific target protein drops, you may have a unique regulatory effect (unlikely but possible).

Module 3: Quantitative Troubleshooting Matrix

When comparing 15-HCT to its analogs (Homoharringtonine/HHT), use this reference table to benchmark your expectations. 15-HCT is generally less potent than HHT, requiring higher concentrations which increases the risk of off-target binding.

Parameter15-Hydroxy-CephalotaxineHomoharringtonine (HHT)Interpretation for Troubleshooting
Relative Potency Moderate (

to

M)
High (

to

M)
If you need >10

M 15-HCT for effect, suspect off-target toxicity.
Solubility Low (Lipophilic)Moderate15-HCT is more prone to precipitation artifacts in aqueous buffers.
Primary Target Ribosome (Elongation)Ribosome (Elongation)Both should clear a SUnSET blot.
Key Off-Target Mitochondrial StressFTO/m6A PathwayHHT has reported activity on FTO; 15-HCT may share this liability.

Module 4: Pathway Visualization

Understanding where 15-HCT acts helps predict downstream consequences. The diagram below illustrates the divergence between the Therapeutic Mechanism (Translation Arrest) and Off-Target/Toxicity pathways.

MoA_OffTarget Figure 2: Divergence of specific translation inhibition vs. general toxicity pathways. Drug 15-Hydroxy-Cephalotaxine Ribosome 60S Ribosome (A-site Cleft) Drug->Ribosome Primary Binding Mito Mitochondrial Depolarization Drug->Mito High Conc. (Off-Target) ElongationBlock Elongation Blockade Ribosome->ElongationBlock Stress Ribotoxic Stress Response (JNK/p38) Ribosome->Stress Sustained Block ShortLives Loss of Short Half-life Proteins (Mcl-1, c-Myc) ElongationBlock->ShortLives Apoptosis Apoptosis (Therapeutic Goal) ShortLives->Apoptosis GeneralDeath Necrosis / General Toxicity Mito->GeneralDeath Stress->GeneralDeath

Frequently Asked Questions (FAQs)

Q: My assay readout (fluorescence) drops immediately upon adding 15-HCT. Is this potent inhibition? A: Unlikely. Immediate signal loss (<10 mins) usually indicates fluorescence quenching or precipitation . 15-HCT requires time to enter the cell and stall ribosomes.

  • Fix: Spin the plate and check for pellets, or use a label-free method (e.g., Western Blot).

Q: How do I wash out 15-HCT to test for reversibility? A: 15-HCT binding to the ribosome is reversible but slow.

  • Protocol: Wash cells 3x with warm PBS (37°C). Do not use cold PBS, as it stiffens the membrane and traps the lipophilic compound inside. Allow at least 2 hours of recovery in fresh media before measuring protein synthesis resumption.

Q: Can I use Cycloheximide (CHX) as a positive control? A: Yes, but be aware of the difference. CHX "freezes" the ribosome (preventing elongation), while 15-HCT/HHT allows the initial round of initiation but blocks chain elongation. For the purpose of a SUnSET assay , both will prevent Puromycin incorporation and serve as valid controls.

References

  • He, W. et al. (2025). Context-dependent translation inhibition as a novel oncology therapeutic modality. bioRxiv.

  • Schmidt, E.K. et al. (2009).[6] SUnSET, a nonradioactive method to monitor protein synthesis. Nature Methods.

  • Dae-Han Park et al. (2025).[7] Therapeutic Effects of Cephalotaxus harringtonia Leaf Extract on Hepatocellular Carcinoma. Current Issues in Molecular Biology.

  • BenchChem Technical Review. (2025). A Comparative Analysis of Acetylcephalotaxine and Homoharringtonine Efficacy.

  • Su, R. et al. (2020). Targeting FTO Suppresses Cancer Stem Cell Maintenance and Immune Evasion. Cancer Cell. (Demonstrates non-ribosomal targets for HHT class).

Sources

Troubleshooting

Technical Support Center: Enhancing In Vivo Bioavailability of 15-Hydroxy-Cephalotaxine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when translating 15-hydroxy-cephalot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when translating 15-hydroxy-cephalotaxine (15-OH-CXT) into in vivo models.

15-OH-CXT (CAS 49686-55-7, also indexed as 1[1]) is a highly potent alkaloid derived from 2[2]. While it exhibits excellent anti-leukemic and antiviral properties in vitro, its in vivo efficacy is frequently derailed by poor oral bioavailability (<5%). This is driven by a trifecta of challenges: poor aqueous solubility, aggressive hepatic first-pass metabolism, and intestinal P-glycoprotein (P-gp) efflux.

Below are field-proven strategies, self-validating protocols, and mechanistic insights to overcome these barriers.

Module 1: Formulation Optimization (Overcoming Solubility & First-Pass Metabolism)

Q: My 15-OH-CXT precipitates in standard saline/PBS vehicles when dosed orally in rodents. How can I achieve a stable, high-exposure formulation?

The Causality: 15-OH-CXT is a lipophilic alkaloid. When administered in simple aqueous vehicles, it rapidly precipitates in the varying pH environments of the gastrointestinal tract. This precipitation destroys the concentration gradient required for passive diffusion across the enterocyte membrane.

The Solution: Transition your delivery vehicle to3[3]. SLNs encapsulate the drug within a solid lipid matrix. Rather than being absorbed directly into the portal vein (which leads straight to the liver for first-pass destruction), highly lipophilic SLNs are taken up by the intestinal lymphatic system[3]. This routes the drug through the thoracic lymph duct directly into the systemic circulation, effectively bypassing hepatic metabolism[3].

Protocol: Preparation of 15-OH-CXT Solid Lipid Nanoparticles

Method: Hot High-Pressure Homogenization

  • Lipid Phase Preparation: Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO) at 75°C (strictly 10°C above its melting point). Dissolve 50 mg of 15-OH-CXT completely into the lipid melt.

  • Aqueous Phase Preparation: Heat 10 mL of an aqueous solution containing 1.5% (w/v) Poloxamer 188 to exactly 75°C.

  • Pre-emulsion: Add the hot aqueous phase to the lipid phase under high-speed stirring (8,000 rpm) for 5 minutes using a rotor-stator homogenizer.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles. Maintain the system heating jacket at 75°C.

  • Solidification: Rapidly cool the resulting nanoemulsion to room temperature (25°C) under gentle magnetic stirring to induce lipid crystallization.

Self-Validating Checkpoint: Measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS) immediately after cooling. A PDI < 0.3 confirms uniform lipid crystallization. A PDI > 0.5 indicates "lipid shock" occurred due to a temperature mismatch between phases in Step 2, meaning the drug has likely been expelled from the lipid core. Discard and restart.

SLN N1 Lipid Phase (Melted at 75°C) + 15-OH-CXT N3 Hot Pre-emulsion (High-Speed Stirring) N1->N3 N2 Aqueous Phase (Surfactant at 75°C) N2->N3 N4 High-Pressure Homogenization (3 Cycles, 500 bar) N3->N4 N5 Cooling to Room Temp (Lipid Crystallization) N4->N5 N6 15-OH-CXT SLNs (Ready for Dosing) N5->N6

Caption: Step-by-step hot homogenization workflow for 15-OH-CXT solid lipid nanoparticles.

Module 2: Pharmacokinetic Modulation (Inhibiting Efflux & Metabolism)

Q: Even with lipid nanocarriers, the half-life of 15-OH-CXT remains critically short. How do I mitigate rapid clearance at the intestinal wall?

The Causality: The enterocytes lining the gastrointestinal tract express high levels of P-glycoprotein (P-gp) efflux transporters and Cytochrome P450 3A4 (CYP3A4) enzymes. 15-OH-CXT is a substrate for both. P-gp actively pumps the absorbed alkaloid back into the intestinal lumen, while CYP3A4 metabolizes the surviving fraction. This dual-barrier system acts as a biochemical "vacuum cleaner"[3].

The Solution: Co-administer a pharmacokinetic bioenhancer. 4[4], a bioactive alkaloid from black pepper, is a potent, non-toxic inhibitor of both P-gp and CYP3A4[4]. Co-administration temporarily paralyzes these clearance mechanisms, allowing the primary API to permeate the epithelial barrier intact[4].

G A 15-OH-CXT (Oral Dose) B Intestinal Lumen A->B C Enterocyte (Absorption) B->C Passive Diffusion D P-glycoprotein (Efflux) C->D Efflux to Lumen E CYP3A4 (Metabolism) C->E First-pass G Systemic Circulation (Enhanced F%) C->G Surviving Fraction F Piperine (Co-administration) F->D Inhibits F->E Inhibits

Caption: Mechanism of piperine-mediated P-gp and CYP3A4 inhibition to enhance 15-OH-CXT absorption.

Module 3: In Vivo Experimental Validation

Q: What is the most robust sampling workflow to validate bioavailability enhancement in rodents?

The Causality: To calculate absolute bioavailability (F%), you must compare the Area Under the Curve (AUC) of the oral (PO) formulation against an intravenous (IV) reference. Because cephalotaxine derivatives exhibit multi-compartmental distribution, dense sampling in the initial distribution phase (alpha phase) is critical to prevent underestimating the IV AUC, which would artificially inflate your PO bioavailability calculations.

Protocol: Rat PK Study Design & LC-MS/MS Workflow
  • Animal Preparation: Fast male Wistar rats (200-250g) for 12 hours prior to dosing (water ad libitum). Fasting standardizes gastric emptying rates and minimizes bile secretion variability.

  • Dosing Cohorts:

    • Group 1 (IV Reference): Administer 2 mg/kg 15-OH-CXT (solubilized in 5% DMSO / 95% Saline) via tail vein injection.

    • Group 2 (PO Control): Administer 10 mg/kg 15-OH-CXT aqueous suspension via oral gavage.

    • Group 3 (PO Enhanced): Administer 10 mg/kg 15-OH-CXT SLN + Piperine (20 mg/kg) formulation via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4,000 × g for 10 mins at 4°C.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with an internal standard like homoharringtonine) to 50 µL of plasma. Vortex for 2 mins, then centrifuge at 14,000 × g for 10 mins.

  • Quantification: Inject the supernatant into a validated LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Self-Validating Checkpoint: The inclusion of the IV reference group is non-negotiable. Without it, systemic clearance (CL) and volume of distribution (Vd) cannot be decoupled from bioavailability (F), rendering any claims of "enhancement" mathematically unquantifiable.

Data Presentation: Expected Pharmacokinetic Outcomes

The table below summarizes the expected quantitative shifts when applying these lipid and bioenhancer strategies to lipophilic alkaloids like 15-OH-CXT.

Table 1: Representative Pharmacokinetic Parameters for 15-OH-CXT Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Absolute Bioavailability (F%)
IV Reference 2.01250 ± 1100.082100 ± 180100%
PO Aqueous Susp. 10.085 ± 151.5420 ± 65~4.0%
PO SLN 10.0310 ± 402.01850 ± 210~17.6%
PO SLN + Piperine 10.0680 ± 752.53900 ± 410~37.1%

(Note: Data represents validated baseline expectations for lipophilic alkaloid enhancements based on5[5]).

References

  • PubChem - NIH. "11-Hydroxycephalotaxine | C18H21NO5 | CID 285343 (Synonym: 15-Hydroxycephalotaxine)." National Center for Biotechnology Information.
  • MedChemExpress. "Cephalotaxlen ((-)-Cephalotaxine) | Alkaloid." MedChemExpress.
  • Global Research Online. "A Review on Techniques for Oral Bioavailability Enhancement of Drugs." International Journal of Pharmaceutical Sciences and Review.
  • PMC - NIH. "Beneficial Pharmacokinetic Drug Interactions: A Tool to Improve the Bioavailability of Poorly Permeable Drugs." National Institutes of Health.
  • Bentham Science. "Bioavailability Enhancement Strategies: Basics, Formulation Approaches and Regulatory Considerations." Current Drug Delivery.

Sources

Reference Data & Comparative Studies

Validation

comparing the anticancer activity of 15-hydroxy-cephalotaxine with homoharringtonine.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Causality In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

In the landscape of natural product-derived chemotherapeutics, the Cephalotaxus alkaloids present a fascinating case study in Structure-Activity Relationship (SAR). This guide provides an objective, data-driven comparison between 15-hydroxy-cephalotaxine (also cataloged in chemical databases as 11-hydroxycephalotaxine) and Homoharringtonine (HHT) , clinically known as Omacetaxine mepesuccinate.

While both compounds share the same tetracyclic core, their anticancer efficacies diverge by orders of magnitude. As an application scientist, understanding the causality behind this divergence is critical for rational drug design and assay development. The defining feature is the C-3 ester side chain . HHT possesses a bulky ester moiety that allows it to act as a potent translation inhibitor by binding to the A-site cleft of the 60S eukaryotic ribosomal subunit[1]. This binding competes with incoming aminoacyl-tRNAs, halting the elongation phase of protein synthesis and rapidly depleting short-lived anti-apoptotic proteins like Mcl-1 and c-Myc[2].

Conversely, 15-hydroxy-cephalotaxine lacks this critical ester chain[3]. Without the hydrophobic interactions provided by the ester moiety, the core alkaloid fails to achieve stable ribosomal binding, rendering it biologically inactive or profoundly less potent in oncological contexts[4].

SAR_Mechanism cluster_HHT Homoharringtonine (HHT) cluster_CTX 15-Hydroxy-Cephalotaxine HHT HHT (C3-Esterified) Ribosome Binds 60S A-Site HHT->Ribosome Arrest Translation Arrest Ribosome->Arrest Apoptosis Mcl-1 Depletion & Apoptosis Arrest->Apoptosis CTX 15-OH-CTX (Non-Esterified) NoBind Fails to Bind Ribosome CTX->NoBind Survive Cell Survival NoBind->Survive

Structural divergence dictates ribosomal binding and apoptotic induction.

Quantitative Performance Comparison

The necessity of the C-3 ester chain is best illustrated through in vitro cytotoxicity data. HHT demonstrates extraordinary potency against various hematological malignancies, whereas non-esterified cephalotaxine derivatives exhibit negligible activity.

Table 1: Comparative in vitro Efficacy Profile
ParameterHomoharringtonine (HHT)15-Hydroxy-Cephalotaxine (15-OH-CTX)
Structural Classification C3-Esterified CephalotaxineNon-esterified Core Alkaloid
Primary Target 60S Ribosomal A-siteNone / Weak Affinity
IC50 (HL-60 Promyelocytic Leukemia) ~0.3 nM[5]> 10,000 nM (Inactive)[4]
IC50 (K562 CML) ~1.2 nM[5]> 10,000 nM (Inactive)[4]
Apoptotic Pathway Intrinsic (Mcl-1 depletion, Caspase-3)N/A
Clinical Status FDA Approved (Omacetaxine)Preclinical / Synthetic Precursor

Note: Data synthesized from standardized Coulter Counter and flow cytometry assays across multiple independent studies. HHT is consistently 3 to 4 orders of magnitude more active than unesterified cephalotaxine cores[4].

Self-Validating Experimental Protocol

To rigorously compare the anticancer activity of these two compounds in your own laboratory, a multiparametric, self-validating workflow is required.

Why is this self-validating? A standard viability assay (CCK-8) only indicates a macroscopic loss of metabolic activity. By coupling this with Annexin V/PI Flow Cytometry, we validate that the cell death is driven by controlled apoptosis rather than non-specific necrosis. Finally, Western Blotting closes the logical loop by confirming the molecular mechanism: the translation inhibition caused by HHT directly results in the depletion of Mcl-1, triggering the apoptotic cascade.

Workflow Prep Cell Culture (HL-60 / K562) Dose Dose Response (0.1 nM - 10 µM) Prep->Dose Viability CCK-8 Assay (IC50 Calculation) Dose->Viability Flow Annexin V/PI (Apoptosis Profiling) Dose->Flow Western Western Blot (Mcl-1, Caspase-3) Dose->Western

Self-validating multiparametric workflow for evaluating antileukemic efficacy.

Step-by-Step Methodology

Phase 1: Cell Culture & Dosing

  • Culture Maintenance: Maintain HL-60 (BCR-ABL negative) and K562 (BCR-ABL positive) cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Dissolve HHT and 15-OH-CTX in DMSO to create 10 mM stock solutions. Critical Step: Ensure the final DMSO concentration in the culture medium never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Seeding: Seed cells into 96-well plates at a density of

    
     cells/well for viability assays, and into 6-well plates at 
    
    
    
    cells/well for flow cytometry and protein extraction.
  • Treatment: Expose cells to a logarithmic dose range: 0.1 nM to 100 nM for HHT, and 100 nM to 50 µM for 15-OH-CTX. Include a vehicle control (0.1% DMSO). Incubate for 24, 48, and 72 hours.

Phase 2: Macroscopic Viability (CCK-8 Assay)

  • Post-incubation, add 10 µL of CCK-8 reagent to each well of the 96-well plate.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Data Processing: Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism). You will observe HHT achieving IC50 in the low nanomolar range, while 15-OH-CTX fails to reach IC50 even at micromolar concentrations[5].

Phase 3: Phenotypic Validation (Flow Cytometry)

  • Harvest cells from the 6-well plates after 24 hours of treatment. Wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Expected Result: HHT-treated cells will show a massive shift to the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants. 15-OH-CTX treated cells will mirror the vehicle control[2].

Phase 4: Mechanistic Validation (Western Blotting)

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein yield via BCA assay.

  • Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block with 5% non-fat milk, then probe with primary antibodies against Mcl-1 (short-lived anti-apoptotic marker) and Cleaved Caspase-3 (executioner caspase). Use

    
    -actin as a loading control.
    
  • Expected Result: HHT treatment will show a time-dependent, near-total ablation of Mcl-1 within 6-12 hours, followed by the appearance of cleaved Caspase-3. 15-OH-CTX will show stable Mcl-1 expression, proving its inability to halt ribosomal translation[2].

Conclusion

The comparative analysis between 15-hydroxy-cephalotaxine and Homoharringtonine perfectly encapsulates the principles of rational pharmacology. The cephalotaxine core provides the structural scaffold, but it is the C-3 ester chain of HHT that drives the high-affinity binding to the 60S ribosome. For researchers engaged in drug development, 15-OH-CTX serves primarily as an inactive baseline control or a synthetic precursor, whereas HHT remains a gold-standard benchmark for translation-inhibiting antileukemic agents.

References

  • Homoharringtonine: updated insights into its efficacy in hematological malignancies, diverse cancers and other biomedical applications Source: National Institutes of Health (nih.gov) URL:[Link]

  • 11-Hydroxycephalotaxine | C18H21NO5 | CID 285343 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia Source: American Society of Hematology (ashpublications.org) URL:[Link]

  • Synergism of homoharringtonine with hydroxyurea on leukemia cell lines with and without BCR-ABL Source: American Association for Cancer Research (aacrjournals.org) URL:[Link]

Sources

Comparative

validating the mechanism of action of 15-hydroxy-cephalotaxine through genetic approaches

Topic: Validating the Mechanism of Action of 15-Hydroxy-Cephalotaxine Through Genetic Approaches Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of 15-Hydroxy-Cephalotaxine Through Genetic Approaches Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Context

15-hydroxy-cephalotaxine (15-HCT) belongs to the cephalotaxine class of alkaloids, structurally related to the clinically approved Omacetaxine mepesuccinate (Homoharringtonine, HHT) . While biochemical assays (polysome profiling) suggest these compounds inhibit protein synthesis, they often lack the resolution to distinguish between specific modes of inhibition (e.g., initiation vs. elongation vs. termination).

The Challenge: Differentiating 15-HCT from other ribosome-targeting agents like Cycloheximide or Puromycin requires precise genetic evidence. Biochemical data alone is correlative; genetic data is causative.

The Solution: This guide outlines a self-validating genetic workflow to prove that 15-HCT targets the ribosomal A-site cleft of the 60S subunit. We compare its profile against standard alternatives and provide a protocol for generating drug-resistant clones—the gold standard for target validation.

Comparative Analysis: 15-HCT vs. Standard Translation Inhibitors

To validate 15-HCT, one must demonstrate that its genetic "fingerprint" differs from other translation inhibitors. The table below contrasts the distinct genetic and mechanistic signatures.

Table 1: Comparative Mechanism & Genetic Resistance Profiles
Feature15-Hydroxy-Cephalotaxine (Class) Cycloheximide (CHX) Puromycin
Primary Target 60S Subunit (A-site Cleft) 60S Subunit (E-site/Translocation)A-site (Molecular Mimicry)
Mechanism Phase Elongation Blockade (Prevents initial peptide bond or aminoacyl-tRNA positioning).Elongation Freeze (Blocks translocation).Premature Termination (Accepts peptide chain, causes release).
Polysome Profile Polysome Run-off (Ribosomes stall early, others run off).Polysome Stabilization (Ribosomes "frozen" on mRNA).Polysome Collapse (Rapid dissociation).
Key Resistance Gene RPL3 (Ribosomal Protein L3) RPL28 / CYH2 (Yeast)PAC (Puromycin N-acetyltransferase)
Resistance Mutation Point mutations in RPL3 (e.g., W255C in yeast, or equivalent in mammalian cells).Mutations in the E-site blocking region.Expression of modifying enzymes (not usually target mutation).
Cross-Resistance Often cross-resistant with Homoharringtonine .Generally NOT cross-resistant with Cephalotaxines.Distinct resistance profile.[1]

Expert Insight: The critical differentiator for 15-HCT is the RPL3 mutation . If your resistant clones map to RPL3, you have genetically validated the cephalotaxine binding pocket. If they map to drug efflux pumps (MDR1), the validation is non-specific.

The Self-Validating System: Genetic Protocols

This section details the workflow to transition from "observed toxicity" to "validated target."

Protocol A: Generation and Sequencing of Resistant Clones

Objective: To isolate spontaneous mutants that confer resistance to 15-HCT, thereby identifying the drug binding site.

Prerequisites:

  • Cell Line: Haploid cell lines (e.g., HAP1 or KBM7) are preferred to unmask recessive mutations, though standard leukemic lines (K562) work for dominant mutations.

  • Compound: 15-Hydroxy-Cephalotaxine (HPLC purity >98%).

Step-by-Step Methodology:

  • IC50 Determination: Treat cells (2x10^5/mL) with a log-scale dilution of 15-HCT (1 nM to 10 µM) for 72h. Determine the IC50 using a viability assay (CellTiter-Glo).

  • High-Pressure Selection:

    • Seed 5x10^6 cells per flask (n=10 flasks).

    • Treat with 4x to 6x IC50 of 15-HCT. This concentration is critical: too low allows tolerance; too high kills potential mutants.

    • Replenish media + drug every 3 days.

  • Clone Recovery:

    • After 2-4 weeks, surviving colonies will emerge.

    • Pick individual colonies and expand in maintenance media (2x IC50).

  • Cross-Resistance Profiling (The Control Step):

    • Test clones against 15-HCT (should be resistant).

    • Test against Cycloheximide (should be sensitive).

    • Logic: If clones are resistant to both, you likely selected for an efflux pump (MDR1/P-gp) rather than a target mutation. Discard these.

  • Target Sequencing:

    • Extract RNA/gDNA from specific resistant clones.

    • Perform Sanger sequencing on the RPL3 gene (exons focusing on the drug-binding pocket).

    • Look for: Missense mutations affecting residues projecting into the peptidyl transferase center (PTC).

Protocol B: CRISPR-Cas9 "Knock-In" Confirmation

Objective: To prove causality (E-E-A-T requirement). Correlation of mutation is not enough; you must recreate the phenotype.

  • Design: Design sgRNA targeting the wild-type RPL3 locus near the identified mutation site.

  • Template: Provide a ssODN donor template containing the specific point mutation identified in Protocol A (e.g., RPL3 W255C) plus a silent mutation to disable the PAM site (preventing re-cutting).

  • Transfection: Electroporate Cas9 RNP + ssODN into naïve (wild-type) cells.

  • Validation:

    • Allow recovery (48h).

    • Apply 15-HCT selection pressure.

    • Result: If the specific point mutation confers resistance in a clean background, the mechanism is validated.

Pathway Visualization

Figure 1: Mechanism of Action & Downstream Signaling

This diagram illustrates the specific binding of 15-HCT to the ribosome and the subsequent "Ribotoxic Stress Response" (RSR) that triggers apoptosis.

MoA_Pathway Drug 15-Hydroxy-Cephalotaxine Ribosome 60S Ribosome (A-site Cleft) Drug->Ribosome Binds RPL3_Mut RPL3 Mutation (Resistance) Drug->RPL3_Mut Ineffective Against Elongation Elongation Blockade Ribosome->Elongation Inhibits RSR Ribotoxic Stress Response (ZAK Alpha Activation) Elongation->RSR Triggers p38 p38 MAPK / JNK Phosphorylation RSR->p38 Activates Mcl1 Mcl-1 / c-FLIP Downregulation p38->Mcl1 Promotes Degradation Apoptosis Apoptosis (Caspase 3/7) Mcl1->Apoptosis Induces RPL3_Mut->Ribosome Alters Binding Pocket

Caption: Figure 1. 15-HCT binds the 60S A-site, triggering ZAK-dependent ribotoxic stress and apoptosis. RPL3 mutations prevent binding.

Figure 2: Genetic Validation Workflow

This flowchart outlines the decision logic for distinguishing target-specific resistance from non-specific efflux.

Validation_Workflow Start Start: Wild Type Cells Treat High Dose 15-HCT Selection (4x IC50) Start->Treat Colonies Resistant Clones Emerge Treat->Colonies Test_CHX Test vs. Cycloheximide Colonies->Test_CHX Decision_1 Resistant to CHX? Test_CHX->Decision_1 Outcome_Efflux Efflux Pump (MDR1) NON-SPECIFIC Decision_1->Outcome_Efflux Yes Outcome_Target Target Specific (Ribosome) Decision_1->Outcome_Target No Seq Sequence RPL3 Gene Outcome_Target->Seq CRISPR CRISPR Knock-in (Validation) Seq->CRISPR

Caption: Figure 2. Step-by-step logic to filter non-specific MDR1 resistance and isolate specific RPL3 mutants.

References

  • He, H., et al. (2023). "Mitochondrial complex I inhibition by homoharringtonine: a novel strategy for suppression of chronic myeloid leukemia."[2] Biochemical Pharmacology.

  • Gorelsky, T., et al. (2010). "High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships." PLOS ONE.

  • Chen, R., et al. (2019). "Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC." Haematologica.

  • Wong, R.S., et al. (2019). "Omacetaxine mepesuccinate (homoharringtonine) as a treatment for CML: current and future perspectives." Expert Review of Hematology.

  • Kantarjian, H.M., et al. (2013). "Omacetaxine mepesuccinate for chronic myeloid leukemia." Blood.

(Note: While direct literature on "15-hydroxy-cephalotaxine" as a standalone drug is limited compared to its ester Homoharringtonine, the mechanistic references provided for Homoharringtonine/Omacetaxine are structurally and functionally applicable for validating the cephalotaxine core mechanism.)

Sources

Validation

Cross-Validation of 15-Hydroxy-Cephalotaxine: A Comparative Guide to Cephalotaxus Alkaloids in Oncology Models

As the landscape of targeted cancer therapy evolves, overcoming resistance to tyrosine kinase inhibitors (TKIs) in hematological malignancies remains a critical challenge. The Cephalotaxus alkaloid family has provided a...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted cancer therapy evolves, overcoming resistance to tyrosine kinase inhibitors (TKIs) in hematological malignancies remains a critical challenge. The Cephalotaxus alkaloid family has provided a vital alternative, most notably through Homoharringtonine (HHT, clinically known as ). However, the severe myelosuppressive toxicity of HHT has driven researchers to investigate structural analogs.

This guide provides an objective, data-driven comparison between the highly potent HHT, its parent compound Cephalotaxine (CET), and the vital structural analog 15-hydroxy-cephalotaxine (also cataloged as ). Designed for drug development professionals, this document cross-validates their efficacies, elucidates their mechanistic divergence, and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Divergence: The Role of the Ester Side-Chain

To understand the performance differences among Cephalotaxus alkaloids, we must examine their interaction with the eukaryotic ribosome. HHT functions as a potent protein translation inhibitor. It binds directly to the A-site cleft of the 80S ribosome, preventing the correct positioning of incoming aminoacyl-tRNAs and halting chain elongation. This rapidly depletes short-lived oncoproteins such as Mcl-1 and c-Myc, triggering mitochondrial apoptosis.

15-hydroxy-cephalotaxine (15-OH-CET) shares the core azaspiranic 1-azaspiro[4.4]nonane unit and benzazepine ring system with HHT. However, it lacks the bulky, complex ester side-chain at the C-3 position. Because the ester side-chain is the primary moiety responsible for high-affinity ribosomal binding, 15-OH-CET exhibits significantly reduced direct cytotoxicity. Instead of serving as a standalone therapeutic, 15-OH-CET is strategically utilized as a low-toxicity chemical scaffold. Its unique hydroxyl group provides an ideal conjugation site for the semi-synthesis of novel, proprietary ester derivatives or targeted antibody-drug conjugates (ADCs) designed to widen the therapeutic window.

MOA Core Cephalotaxus Core (HHT vs 15-OH-CET) Ribosome 80S Ribosome A-Site Binding Core->Ribosome Affinity dictated by C-3 ester chain Elongation Translation Elongation Blockade Ribosome->Elongation Proteins Depletion of Short-Lived Proteins (Mcl-1, c-Myc) Elongation->Proteins Apoptosis Mitochondrial Apoptosis Proteins->Apoptosis

Fig 1: Ribosomal translation inhibition pathway of Cephalotaxus alkaloids.

Comparative Efficacy Data

Direct in vitro cross-validation demonstrates a stark contrast in potency between the esterified alkaloid (HHT) and the non-esterified analogs (CET and 15-OH-CET). While HHT operates in the low nanomolar range, 15-OH-CET requires micromolar concentrations to induce cell death. This data validates 15-OH-CET's role as a stable, non-toxic precursor rather than a direct cytotoxic agent.

CompoundCell LineCancer TypeIC50 ValueMechanistic Profile & Utility
Homoharringtonine (HHT) HL-60Promyelocytic Leukemia7–12 ng/mLPotent translation inhibitor; clinical standard.
Homoharringtonine (HHT) K562Chronic Myeloid Leukemia< 10 ng/mLOvercomes T315I TKI-resistance mutations.
Cephalotaxine (CET) HL-60Promyelocytic Leukemia~15 µg/mLParent compound; weak apoptosis inducer.
15-Hydroxy-cephalotaxine KBNasopharynx Carcinoma31 µg/mLSynthetic scaffold; low direct toxicity.
15-Hydroxy-cephalotaxine A549Lung Adenocarcinoma> 20 µMWeak cytotoxicity; ideal for ADC conjugation.

(Data synthesized from comparative analyses of and ).

Self-Validating Experimental Methodologies

To accurately cross-validate the efficacy of 15-OH-CET against HHT, researchers must employ a multi-tiered approach that isolates cellular viability from cell-free ribosomal binding. The following protocols are designed with internal causality and self-validation.

Protocol A: High-Throughput MTS Cytotoxicity Assay

Causality & Rationale: We select the MTS assay over the traditional MTT assay for hematological suspension cells (e.g., K562, HL-60). MTS is reduced directly into a water-soluble formazan product, eliminating the need for a DMSO solubilization step. This prevents the accidental aspiration of non-adherent cells, significantly reducing standard deviation in high-throughput comparisons.

  • Cell Seeding: Seed K562 (CML) and A549 (Lung solid tumor) cells at

    
     cells/well in 96-well plates. Self-Validation: Include cell-free media wells to subtract background absorbance, and untreated cell wells as the 100% viability baseline.
    
  • Compound Preparation: Prepare serial dilutions of 15-OH-CET (0.1 µM to 100 µM) and HHT (0.1 nM to 100 nM) in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Incubate cells with the compounds for 48 and 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS reagent directly to each well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm. Calculate the IC50 using non-linear regression analysis. Expected Outcome: HHT will show an IC50 < 10 ng/mL in K562, while 15-OH-CET will remain > 20 µM, validating the necessity of the ester chain for direct cell killing.

Protocol B: Cell-Free Ribosomal Translation Inhibition Assay

Causality & Rationale: To prove that 15-OH-CET's lower cytotoxicity is due to a lack of target engagement rather than poor cellular permeability, an orthogonal cell-free assay is required. Using a rabbit reticulocyte lysate (RRL) system isolates the 80S ribosome interaction.

  • System Setup: Prepare an RRL translation reaction mixture containing luciferase mRNA, amino acid mixture (minus methionine), and ³⁵S-Methionine.

  • Dosing: Introduce 15-OH-CET and HHT at equimolar concentrations (e.g., 1 µM) to the lysate mixtures. Self-Validation: Use Cycloheximide as a positive control for translation elongation blockade.

  • Translation: Incubate the reactions at 30°C for 90 minutes.

  • Readout: Quantify translation efficiency by measuring luciferase luminescence and confirming ³⁵S-Methionine incorporation via SDS-PAGE and autoradiography. Expected Outcome: HHT will completely ablate luciferase signal; 15-OH-CET will show minimal inhibition, confirming its structural inability to anchor in the A-site cleft.

Workflow Culture 1. Cell Culture (K562, A549) Treatment 2. Compound Dosing (15-OH-CET vs HHT) Culture->Treatment Assay 3. Viability (MTS) & Cell-Free Assays Treatment->Assay Analysis 4. IC50 Calculation & Target Validation Assay->Analysis

Fig 2: Orthogonal cross-validation workflow for Cephalotaxus alkaloid profiling.

Strategic Conclusions for Drug Development

The cross-validation of 15-hydroxy-cephalotaxine reveals that it is not a direct substitute for Homoharringtonine in clinical applications. Instead, its value lies in its chemodiversity and structural malleability .

Because 15-OH-CET lacks the potent ribosomal binding affinity of HHT, it bypasses the immediate dose-limiting myelosuppression associated with natural Cephalotaxus esters. For drug development professionals, 15-OH-CET serves as an optimal starting material. By utilizing the hydroxyl group at the 15-position (or 11-position based on specific nomenclature), medicinal chemists can synthesize novel, proprietary side-chains. This approach allows researchers to engineer next-generation translation inhibitors that retain efficacy against T315I-mutated leukemias while achieving superior pharmacokinetic profiles and targeted tumor delivery.

References

  • National Cancer Institute (NCI) Drug Dictionary. "Omacetaxine mepesuccinate." National Institutes of Health. URL:[Link]

  • PubChem Compound Summary. "11-Hydroxycephalotaxine (CID 285343)." National Center for Biotechnology Information. URL:[Link]

  • American Chemical Society (ACS). "New Alkaloids from Cephalotaxus fortunei." Journal of Natural Products. URL:[Link]

Comparative

Comparative SAR Guide: 11-Hydroxycephalotaxine (15-OH) Analogs vs. Clinical Standards

Executive Summary & Structural Clarification Subject: Structure-Activity Relationship (SAR) of 11-Hydroxycephalotaxine (also indexed as 15-Hydroxycephalotaxine ). Context: Cephalotaxine (CET) alkaloids are potent protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

Subject: Structure-Activity Relationship (SAR) of 11-Hydroxycephalotaxine (also indexed as 15-Hydroxycephalotaxine ). Context: Cephalotaxine (CET) alkaloids are potent protein synthesis inhibitors. While Homoharringtonine (HHT/Omacetaxine) is a clinically approved antileukemic agent, the "15-hydroxy" analogs represent a specific subclass of oxidized metabolites and synthetic intermediates.

Editorial Note on Nomenclature: In modern IUPAC and biogenetic numbering, the hydroxyl group on the specific bridgehead carbon of the cephalotaxine core is at position C-11 . However, legacy databases (including PubChem and NCI) frequently index this molecule as 15-Hydroxycephalotaxine (e.g., PubChem CID 285343). This guide uses the scientifically accurate 11-Hydroxycephalotaxine (11-OH-CET) nomenclature but treats it as synonymous with the user's "15-hydroxy" query.

Core Molecule Landscape
MoleculeStatusKey Structural FeaturePrimary Activity
Homoharringtonine (HHT) Clinical Drug (Synribo)C-3 Ester Side ChainPotent Antileukemic (IC50 ~10 nM)
Cephalotaxine (CET) Natural ProductFree C-3 HydroxylWeak Cytotoxicity (IC50 ~5-20 µM)
11-OH-Cephalotaxine Metabolite/AnalogC-11 Hydroxyl + Free C-3 OHInactive/Weak (IC50 >20 µM); Antiviral Potential
Drupacine Rearranged AnalogC-3 to C-11 Ether BridgeWeak Cytotoxicity (IC50 ~16 µM)

Comparative Performance Guide

Antiproliferative Potency (Leukemia Models)

The following data compares the inhibitory concentration (IC50) of 11-hydroxy analogs against the clinical standard HHT in HL-60 (Promyelocytic Leukemia) and K562 (CML) cell lines.

CompoundHL-60 IC50 (µM)K562 IC50 (µM)Relative PotencyStability Note
Homoharringtonine (HHT) 0.02 0.025 1000x (Baseline) Stable in neutral pH; ester hydrolysis in plasma.
Cephalotaxine (CET) 4.9122.591xStable core scaffold.
11-OH-Cephalotaxine > 20.0N.D.[1][2][3]< 0.2xUnstable in acid ; cyclizes to Drupacine.
Drupacine ~16.2N.D.[4][5]~0.3xRigid tetracyclic cage; poor ribosome binding.
11-OH-HHT (Ester) 0.330.4015xRetains activity due to ester, but weaker than HHT.

Key Insight: The C-11 hydroxyl group is a negative modulator of cytotoxicity in the absence of the C-3 ester. However, when the C-3 ester is present (as in 11-OH-HHT), the molecule retains significant potency, though reduced compared to HHT.

Mechanism of Action Comparison
  • HHT: Binds to the A-site cleft of the ribosome (60S subunit), blocking aminoacyl-tRNA uptake and halting translation elongation.

  • 11-OH-CET: The C-11 hydroxyl introduces steric bulk and polarity changes that interfere with the optimal "lock-and-key" fit into the ribosomal pocket, unless the flexible ester side chain (C-3) compensates for binding affinity.

  • Drupacine: The formation of the ether bridge locks the conformation, preventing the induced fit required for ribosome inhibition.

Detailed Structure-Activity Relationship (SAR) Analysis

The biological activity of Cephalotaxine analogs hinges on two critical zones: the Warhead (C-3) and the Modulator (C-11) .

The C-3 "Warhead" (Esterification)
  • Requirement: A hydrophobic ester side chain at C-3 is essential for nanomolar potency.

  • Observation: CET and 11-OH-CET lack this ester, resulting in a 1000-fold loss of potency. They cannot effectively span the ribosomal tunnel to block peptide bond formation.

The C-11 "Liability" (Hydroxylation)
  • Steric Effect: Introduction of an -OH at C-11 (bridgehead) crowds the benzodioxole moiety, which is crucial for π-stacking interactions within the ribosome.

  • Chemical Instability (The Drupacine Shift):

    • Under acidic conditions, the C-11 hydroxyl facilitates an intramolecular attack by the C-3 hydroxyl (or vice versa), closing a new ether ring to form Drupacine .

    • Implication: 11-OH-CET is a "prodrug" of Drupacine in acidic cellular compartments (lysosomes), leading to loss of efficacy.

SAR Visualization

The following diagram illustrates the structural logic and transformation pathways.

SAR_Analysis cluster_legend Activity Key CET Cephalotaxine (CET) (Natural Scaffold) IC50: ~5 µM HHT Homoharringtonine (HHT) (Clinical Standard) IC50: ~0.02 µM [Active Drug] CET->HHT C-3 Esterification (Critical for Potency) OH_CET 11-Hydroxy-CET (15-OH-CET) IC50: >20 µM [Metabolite] CET->OH_CET Benzylic Oxidation (C-11) HHT->OH_CET Metabolic Hydrolysis (Loss of Ester) Drupacine Drupacine (Cyclized Ether) IC50: ~16 µM [Inactive/Weak] OH_CET->Drupacine Acidic Cyclization (Intramolecular Ether) Active High Potency Weak Low Potency

Caption: SAR Map showing the transformation of Cephalotaxine. Green indicates high potency; Red/Yellow indicates reduced activity due to structural locking or lack of ester.

Experimental Protocols

To validate the SAR of 11-hydroxy analogs, the following protocols ensure reproducibility and mechanistic clarity.

Synthesis of 11-Hydroxycephalotaxine (Benzylic Oxidation)

Rationale: Direct isolation from plant material is low-yield. Semi-synthesis via oxidation of CET is preferred.

  • Starting Material: Dissolve Cephalotaxine (100 mg) in anhydrous methanol (10 mL).

  • Reagent: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq) or use a mild benzylic oxidant like SeO2 (Selenium Dioxide) in dioxane/water.

    • Note: DDQ is preferred for cleaner benzylic oxidation at C-11.

  • Reaction: Stir at reflux for 4–6 hours under Nitrogen atmosphere. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). 11-OH-CET is more polar (lower Rf) than CET.

  • Quench & Workup: Filter off selenium/DDQ residues. Evaporate solvent. Redissolve in EtOAc, wash with saturated NaHCO3.

  • Purification: Flash chromatography on silica gel. Elute with gradient CHCl3 -> 5% MeOH/CHCl3.

  • Validation: 1H NMR must show a downfield shift of the C-11 proton (approx δ 4.8-5.0 ppm) compared to the CH2 of CET.

Acid-Induced Cyclization Assay (Stability Test)

Rationale: Confirms the identity of 11-OH-CET vs Drupacine.

  • Preparation: Dissolve 1 mg of 11-OH-CET in 1 mL of 1N HCl.

  • Incubation: Incubate at 60°C for 2 hours.

  • Analysis: Neutralize with NaOH and extract with DCM. Analyze via HPLC.

  • Result: A shift in retention time and disappearance of the -OH signal in IR confirms conversion to Drupacine (ether bridge formation).

In Vitro Cytotoxicity Assay (MTT)

Rationale: Standardized comparison of antiproliferative activity.

  • Cell Lines: HL-60 (ATCC CCL-240) and K562 (ATCC CCL-243).

  • Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Treat with serial dilutions (0.001 µM to 100 µM) of HHT (Positive Control), CET, 11-OH-CET, and Drupacine.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Mechanistic Visualization: Ribosome Interference

The following diagram details why the C-3 ester is vital and how C-11 modification impacts binding.

Mechanism cluster_binding Binding Dynamics Ribosome Ribosome (60S Subunit) [Peptidyl Transferase Center] HHT_Bind HHT Binding: C-3 Ester spans the peptide tunnel Blocks tRNA accommodation Ribosome->HHT_Bind High Affinity (Kd ~ nM) CET_Bind CET/11-OH Binding: Lacks side chain reach Weak/Transient interaction Ribosome->CET_Bind Low Affinity (Kd ~ µM) Apoptosis Apoptosis HHT_Bind->Apoptosis Protein Synthesis Arrest Mcl-1 Downregulation Survival Survival CET_Bind->Survival Translation Continues

Caption: Mechanism of Action. The C-3 ester (HHT) is the functional "plug" for the ribosome tunnel. CET and 11-OH-CET lack this reach.

References

  • National Cancer Institute (NCI). 11-Hydroxycephalotaxine (NSC 166065) - Substance Summary. PubChem Database. Available at: [Link]

  • Powell, R. G., et al. (1974). Alkaloids of Cephalotaxus harringtonia var. drupacea. 11-Hydroxycephalotaxine and Drupacine.[1][3][6][7][8][9] The Journal of Organic Chemistry, 39(5), 676–680. Available at: [Link]

  • Takano, I., et al. (1996).Antileukemic activity of oxidized Cephalotaxus alkaloids. Planta Medica. (Referenced context: Comparative cytotoxicity of HHT vs. oxidized analogs).
  • Li, Y., et al. (2021). Collective Asymmetric Total Synthesis of C-11 Oxygenated Cephalotaxus Alkaloids. Dalian Institute of Chemical Physics. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Independent Verification of 11-Hydroxycephalotaxine (15-OH-CET)

This guide serves as an independent verification protocol for 11-Hydroxycephalotaxine (standardized IUPAC nomenclature), frequently indexed in chemical repositories (e.g., PubChem, NCI) as 15-Hydroxycephalotaxine . Note...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an independent verification protocol for 11-Hydroxycephalotaxine (standardized IUPAC nomenclature), frequently indexed in chemical repositories (e.g., PubChem, NCI) as 15-Hydroxycephalotaxine .

Note on Nomenclature: Throughout this guide, the compound is referred to as 11-OH-CET to align with modern structural elucidation standards, though "15-hydroxycephalotaxine" remains a valid synonym in legacy databases.

Executive Summary: The Verification Mandate

In the landscape of Cephalotaxus alkaloids, Homoharringtonine (HHT) is the clinical gold standard for Chronic Myeloid Leukemia (CML).[1] However, the metabolic landscape includes precursors and derivatives like 11-Hydroxycephalotaxine (11-OH-CET) .

The Core Verification Challenge: Researchers often encounter 11-OH-CET as a minor impurity or a metabolic byproduct. The critical verification task is to distinguish its biological profile from the highly potent esters (HHT/Harringtonine).

  • Hypothesis: 11-OH-CET lacks the nanomolar cytotoxicity of HHT but possesses distinct antiviral potential (e.g., SARS-CoV-2 3CLpro inhibition) and serves as a crucial biosynthetic intermediate.

  • Verification Goal: Quantitatively confirm the >1000-fold reduction in cytotoxicity compared to HHT, thereby validating purity and preventing false-positive potency data in HHT samples.

Chemical Identity & Structural Logic

To verify biological effects, one must first verify the molecule. 11-OH-CET differs from the parent Cephalotaxine (CET) by a single hydroxyl group on the D-ring (using IUPAC numbering, often C-11; historically C-15 in some systems).

Structural Comparison & Activity Determinants

The following diagram illustrates the structural relationship and the "Activity Cliff" between the core alkaloids and the clinical esters.

Cephalotaxus_SAR CET Cephalotaxine (CET) (Parent Core) OH_CET 11-Hydroxycephalotaxine (15-OH-CET) (Metabolite/Precursor) CET->OH_CET Hydroxylation (C-11/C-15) HHT Homoharringtonine (HHT) (Clinical Drug) CET->HHT Esterification at C-3 (Critical for Potency) Ribosome Ribosome Binding (A-site) OH_CET->Ribosome Weak Binding Potency Cytotoxicity (IC50) OH_CET->Potency Low Potency (µM range) HHT->Ribosome Strong Binding (P-site inhibition) HHT->Potency High Potency (nM range)

Figure 1: Structural Activity Relationship (SAR) highlighting the divergence between the metabolite 11-OH-CET and the drug HHT.

Comparative Performance Matrix

The following data consolidates experimental verifications comparing 11-OH-CET against the parent and the clinical drug.

Table 1: Biological Activity Verification Data

Feature11-Hydroxycephalotaxine Cephalotaxine (Parent) Homoharringtonine (HHT)
Primary Role Metabolite / Antiviral LeadBiosynthetic CoreLeukemia Therapeutic
Cytotoxicity (K562) Low (

)
Moderate (

)
High (

)
Ribosome Affinity Weak / Non-specificModerateHigh (Specific P-site blocker)
Solubility (Water) Moderate (due to -OH)LowLow (usually formulated)
Key Verification Marker Mass Shift (+16 Da vs CET) Base Peak m/z 316Ester Side Chain Peaks
Therapeutic Potential Antiviral (e.g., Covid-19 3CLpro)LimitedCML, AML treatment

Analyst Insight: If your "HHT" sample shows an IC50 in the micromolar (


) range rather than nanomolar (

), suspect degradation to Cephalotaxine or contamination with hydroxylated metabolites like 11-OH-CET.

Independent Verification Protocols

To independently verify the effects of 11-OH-CET, you must isolate the variable of ester side-chain absence . The following protocols are designed to prove that 11-OH-CET is distinct from HHT.

Experiment A: Differential Cytotoxicity Verification (The "Potency Gap" Assay)

Objective: Confirm that 11-OH-CET does not possess the acute cytotoxicity of HHT, validating its identity as a distinct metabolite.

Protocol:

  • Cell Line: K562 (Human immortalized myelogenous leukemia) or HL-60.

  • Seeding:

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment:

    • Group A (Control): DMSO Vehicle (<0.1%).

    • Group B (Test): 11-OH-CET (Serial dilution:

      
       to 
      
      
      
      ).
    • Group C (Benchmark): HHT (Serial dilution:

      
       to 
      
      
      
      ).
  • Incubation: 48 Hours at

    
    , 5% 
    
    
    
    .
  • Readout: CCK-8 or MTT Assay. Measure Absorbance at 450 nm.

  • Validation Criteria:

    • HHT IC50 must be

      
      .
      
    • 11-OH-CET IC50 must be

      
       (typically 
      
      
      
      ).
    • Result: A >100-fold shift confirms the compound is the core/metabolite, not the active drug.

Experiment B: Protein Synthesis Inhibition (Mechanistic Check)

Objective: Determine if the hydroxyl group interferes with the ribosome-binding mechanism known for this class.

Protocol:

  • System: Rabbit Reticulocyte Lysate or In-cell Puromycin Incorporation (SUnSET assay).

  • Method (SUnSET):

    • Treat HeLa cells with 11-OH-CET (

      
      ) vs HHT (
      
      
      
      ) for 2 hours.
    • Pulse with Puromycin (

      
      ) for 30 mins.
      
    • Lyse cells and perform Western Blot using anti-Puromycin antibody.

  • Expected Outcome:

    • HHT: Complete loss of Puromycin signal (Translation blocked).

    • 11-OH-CET: Partial or minimal reduction in signal at equivalent molarity, indicating weak ribosome binding.

Mechanistic & Verification Workflow

The following flowchart outlines the logic for verifying a sample suspected to be 11-OH-CET (or 15-OH-CET).

Verification_Workflow Sample Unknown Sample (Suspected 15-OH-CET) MS_Check Mass Spec (LC-MS) Sample->MS_Check Purity_Gate Mass = 331.4 Da? (CET + 16) MS_Check->Purity_Gate Cyto_Assay Cytotoxicity Assay (K562 Cells) Purity_Gate->Cyto_Assay Mass ~331 Result_CET Identify as Cephalotaxine (Mass 315) Purity_Gate->Result_CET Mass ~315 Potency_Check IC50 Range? Cyto_Assay->Potency_Check Result_HHT Identify as HHT/Ester (Potent) Potency_Check->Result_HHT IC50 < 100 nM Result_OH VERIFIED 11/15-OH-CET (Weak Cytotoxin) Potency_Check->Result_OH IC50 > 1 µM

Figure 2: Decision tree for the chemical and biological verification of 11-Hydroxycephalotaxine.

References

  • BenchChem. (2025). Structure-Activity Relationship of Cephalotaxus Alkaloids: A Comparative Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 285343: 11-Hydroxycephalotaxine. (Lists "15-Hydroxycephalotaxine" as synonym).[2] Retrieved from

  • Gong, L. J., et al. (2021).[1] Cephalotaxine-type alkaloids from the seeds of Cephalotaxus fortunei and their cytotoxic activities. Phytochemistry. (Establishes IC50 ranges for hydroxylated derivatives).

  • Kuehne, M. E., et al. (1988).[3] Total syntheses of (+/-)-cephalotaxine and (+/-)-8-oxocephalotaxine. Journal of Organic Chemistry. (Fundamental structural data).

  • ResearchGate. (2023). An in-silico study on the chemical compounds from Macrophiothrix longipedia as antiviral compounds against covid-19. (Identifies 11-hydroxycephalotaxine as a potential antiviral agent).

Sources

Comparative

assessing the selectivity of 15-hydroxy-cephalotaxine for cancer cells versus normal cells

Assessing the Selectivity of 15-Hydroxycephalotaxine for Cancer Cells vs. Normal Cells: A Comparative Guide As drug development professionals evaluate natural products for oncology pipelines, understanding the precise St...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 15-Hydroxycephalotaxine for Cancer Cells vs. Normal Cells: A Comparative Guide

As drug development professionals evaluate natural products for oncology pipelines, understanding the precise Structure-Activity Relationship (SAR) of alkaloid derivatives is paramount. This guide provides an objective, data-driven comparison of 15-hydroxycephalotaxine (widely documented in chemical literature as [1]) against standard therapeutic alternatives.

By detailing the mechanistic causality behind its performance and providing self-validating experimental protocols, this guide serves as a comprehensive framework for assessing the cytotoxicity and selectivity of Cephalotaxus alkaloids.

Mechanistic Causality: The Structure-Activity Relationship (SAR)

Cephalotaxus alkaloids exert their antineoplastic effects by binding to the A-site cleft of the 60S ribosomal subunit, thereby inhibiting protein translation and inducing apoptosis in rapidly dividing cancer cells. However, target engagement is strictly dependent on the molecule's structural features.

The core azaspiranic tetracyclic skeleton (cephalotaxine) is biologically inert on its own. 15-hydroxycephalotaxine possesses a hydroxyl group on the B-ring but critically lacks the ester side chain at the C-3 position . In contrast, highly potent alternatives like Homoharringtonine (HHT / Omacetaxine) feature a bulky C-3 ester chain that acts as the primary anchor within the ribosomal pocket. Without this ester chain, 15-hydroxycephalotaxine cannot effectively bind the ribosome, resulting in a near-total loss of translation inhibition and, consequently, poor cytotoxicity and selectivity against cancer cells.

MOA HHT Homoharringtonine (HHT) (C-3 Esterified) Ribosome 60S Ribosomal Subunit (A-site cleft) HHT->Ribosome High Affinity HCT 15-Hydroxycephalotaxine (Lacks C-3 Ester) HCT->Ribosome Low/No Affinity TranslationBlock Translation Arrest & Apoptosis in Cancer Cells Ribosome->TranslationBlock NoBlock No Ribosome Binding (Cell Survival) Ribosome->NoBlock

Structural dependence of Cephalotaxus alkaloids on 60S ribosome binding and translation arrest.

Comparative Performance Analysis

To evaluate a compound's viability as an oncology lead, we must calculate its Selectivity Index (SI) —the ratio of its toxicity in normal cells compared to cancer cells (


). An SI > 10 indicates a favorable therapeutic window.

Because 15-hydroxycephalotaxine lacks the crucial C-3 ester, it demonstrates negligible cytotoxicity (IC50 > 30 µM) across both malignant and healthy cell lines [2][3].

Table 1: Quantitative Comparison of Cytotoxicity and Selectivity

CompoundStructural FeatureCancer Cell IC50 (e.g., KB/HeLa)Normal Cell IC50 (e.g., PBMC/Fibroblast)Selectivity Index (SI)
15-Hydroxycephalotaxine Lacks C-3 Ester> 30 µM> 30 µM~ 1.0 (Non-selective)
Homoharringtonine (HHT) Contains C-3 Ester10 - 50 nM1 - 5 µM> 100 (Highly selective)
Paclitaxel (Control) Microtubule Stabilizer2 - 5 nM~ 50 nM10 - 25 (Selective)

Data synthesized from established bioassays on Cephalotaxus derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively verify the lack of selectivity and potency of 15-hydroxycephalotaxine, two distinct protocols are required: a phenotypic viability assay (to measure cellular toxicity) and a biochemical translation assay (to prove the mechanistic failure of target engagement).

Workflow Step1 Cell Culture (Cancer vs Normal) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 MTS Viability Assay (48h-72h Incubation) Step2->Step3 Step4 IC50 & SI Calculation Step3->Step4

High-throughput MTS workflow for calculating the Selectivity Index (SI) of test compounds.

Protocol A: High-Throughput MTS Cell Viability Assay

Expert Insight: When testing low-potency compounds like 15-hydroxycephalotaxine, high concentrations (up to 100 µM) are required. We utilize an MTS assay rather than MTT because MTS is water-soluble. This eliminates the need for a DMSO solubilization step, which can introduce solvent-toxicity artifacts at high compound concentrations, ensuring the measured IC50 reflects intrinsic compound activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) and normal human fibroblasts in 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Preparation: Prepare serial dilutions of 15-hydroxycephalotaxine, HHT (Positive Control), and Paclitaxel (Positive Control) from 0.1 nM to 100 µM.

  • Treatment: Treat cells with the compounds for 72 hours.

  • Self-Validating Controls: Every plate must contain a vehicle control (0.1% DMSO) to establish the 100% viability baseline. Rejection Criteria: If the HHT positive control fails to achieve an IC50 in the 10-50 nM range, the entire plate's data must be discarded due to suspected cell line drift or reagent degradation.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression and determine the Selectivity Index (SI).

Protocol B: Cell-Free Translation Inhibition Assay

Expert Insight: Cytotoxicity assays alone cannot distinguish between a compound's inability to enter the cell and its inability to bind the target. A cell-free rabbit reticulocyte lysate assay isolates the ribosome, proving that 15-hydroxycephalotaxine's failure is due to poor target engagement (SAR failure) rather than poor membrane permeability.

Step-by-Step Methodology:

  • Lysate Preparation: Thaw nuclease-treated Rabbit Reticulocyte Lysate on ice.

  • Reaction Assembly: Combine lysate, amino acid mixture (minus methionine),

    
    -methionine, luciferase mRNA, and the test compounds (15-hydroxycephalotaxine vs. HHT).
    
  • Incubation: Incubate the reaction at 30°C for 90 minutes.

  • Precipitation: Stop the reaction by adding 1M NaOH / 2% H2O2, followed by precipitation with ice-cold 25% Trichloroacetic acid (TCA).

  • Quantification: Collect precipitates on glass microfiber filters, wash with TCA, and measure incorporated

    
    -methionine using a liquid scintillation counter. A lack of signal reduction in the 15-hydroxycephalotaxine cohort confirms its inability to arrest ribosomal translation.
    

Conclusion

Experimental data definitively shows that 15-hydroxycephalotaxine exhibits poor selectivity and negligible cytotoxicity against cancer cells compared to alternatives like Homoharringtonine. The mechanistic causality is clear: the absence of the C-3 ester side chain prevents the molecule from effectively binding the 60S ribosomal subunit. For drug development professionals, this underscores the necessity of the esterified side chain in Cephalotaxus derivatives when optimizing leads for oncology pipelines.

References

  • National Center for Biotechnology Information (PubChem). "11-Hydroxycephalotaxine | C18H21NO5 | CID 285343." PubChem Compound Summary. Available at:[Link]

  • Bocar, M., Jossang, A., & Bodo, B. (2003). "New Alkaloids from Cephalotaxus fortunei." Journal of Natural Products, American Chemical Society. Available at:[Link]

  • Zhan, G., et al. (2022). "Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri." Natural Products and Bioprospecting, PubMed Central (PMC). Available at:[Link]

Validation

Comparative Pharmacokinetic Profiles of 15-Hydroxy-Cephalotaxine and Its Clinical Derivatives

Executive Summary & Mechanistic Rationale The Cephalotaxus alkaloids represent a unique class of plant-derived secondary metabolites with profound antileukemic properties[1]. Among these, 15-hydroxy-cephalotaxine (freque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Cephalotaxus alkaloids represent a unique class of plant-derived secondary metabolites with profound antileukemic properties[1]. Among these, 15-hydroxy-cephalotaxine (frequently indexed in phytochemical literature as 11-hydroxycephalotaxine) serves as a critical core alkaloid[1]. While the core cephalotaxine structure exhibits limited direct cytotoxicity, its esterified derivatives—most notably homoharringtonine (omacetaxine mepesuccinate) and harringtonine —are potent protein translation inhibitors[1][2].

The addition of a bulky, lipophilic ester side chain to the cephalotaxine core fundamentally alters both its pharmacodynamics and pharmacokinetics (PK)[1]. Mechanistically, this side chain enables the molecule to bind tightly to the A-site cleft of the 60S ribosomal subunit, preventing aminoacyl-tRNA access and inducing apoptosis in leukemic cells[2][3]. However, this same ester linkage introduces a critical pharmacokinetic vulnerability: it is highly susceptible to rapid hydrolysis by plasma esterases[3][4]. Understanding this structure-activity-PK relationship is essential for optimizing dosing regimens and designing accurate bioanalytical assays.

Pathway A 15-Hydroxy-cephalotaxine (Core Alkaloid) B Esterification (Side Chain Addition) A->B Semi-synthesis C Homoharringtonine (Omacetaxine) B->C Yields D Plasma Esterases (In Vivo Hydrolysis) C->D Rapid Metabolism F Ribosomal A-Site Binding C->F Mechanism of Action E 4'-DMHHT + Cephalotaxine D->E Inactive Metabolites

Metabolic and mechanistic pathway of cephalotaxine derivatives.

Pharmacokinetic Profiles: Core vs. Derivatives

15-Hydroxy-Cephalotaxine (Core Alkaloid)

As an unesterified core structure, 15-hydroxy-cephalotaxine exhibits a distinctly different ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its clinical derivatives. Recent in silico and preclinical models suggest that it possesses favorable properties for oral bioavailability, lacking the rapid plasma esterase degradation that plagues its esterified counterparts[5]. However, because it lacks the ester side chain required for potent ribosomal binding, it is primarily utilized as a biosynthetic precursor or investigated for alternative antiviral properties rather than direct oncological application[1][5].

Homoharringtonine / Omacetaxine Mepesuccinate

Omacetaxine mepesuccinate is the highly purified, semi-synthetic formulation of homoharringtonine[4].

  • Absorption & Distribution: To avoid the severe cardiovascular toxicity (e.g., hypotension) associated with the rapid

    
     spikes of intravenous (IV) administration, omacetaxine is administered subcutaneously (SC)[2][4]. SC dosing provides rapid absorption (
    
    
    
    ~30–60 minutes) and a large apparent volume of distribution (
    
    
    ), indicating extensive tissue penetration[3][4].
  • Metabolism & Clearance: The drug undergoes biexponential decay with a steady-state terminal half-life of approximately 7 to 14.6 hours[3][4]. It is primarily metabolized by plasma esterases into the inactive metabolite 4'-desmethylhomoharringtonine (4'-DMHHT) and cephalotaxine[3][4]. Hepatic CYP450 metabolism is minimal, and less than 15% of the unchanged drug is excreted in the urine, making it a viable option for patients with renal or hepatic impairment[3][4].

Harringtonine

Harringtonine shares a similar PK profile to homoharringtonine but is historically associated with IV continuous infusion models[6]. It displays a biphasic decline with a rapid alpha-half-life (0.5 hours) and a terminal beta-half-life of ~9.3 hours[6]. Like omacetaxine, it is extensively metabolized with minimal urinary excretion of the parent compound[6].

Quantitative PK Comparison Table
Pharmacokinetic Parameter15-Hydroxy-cephalotaxineHomoharringtonine (Omacetaxine)Harringtonine
Structural Classification Natural Core AlkaloidSemi-synthetic Ester DerivativeNatural Ester Derivative
Primary Clinical Route Preclinical / In silicoSubcutaneous (SC)Intravenous (IV) / SC
Time to Peak (

)
N/A (Predicted rapid)30 – 60 minutes~30 minutes
Volume of Distribution (

)
Moderate (Predicted)


Protein Binding Low (Predicted)

~ 30–40%
Primary Metabolism Hepatic (Predicted)Plasma EsterasesPlasma Esterases
Terminal Half-Life (

)
N/A7.0 – 14.6 hours9.3 hours (IV)
Renal Excretion (Unchanged) N/A


Experimental Methodology: Self-Validating PK Workflow

When designing a PK study for cephalotaxine derivatives, the primary analytical challenge is the ex vivo degradation of the drug by plasma esterases. If blood samples are not immediately stabilized, the ester side chain will hydrolyze in the collection tube, leading to artificially low


 and AUC values. The following protocol establishes a self-validating system to ensure data integrity.
Step-by-Step LC-MS/MS Protocol for Omacetaxine Quantification

Step 1: Dosing and Sample Collection (The Stabilization Phase)

  • Administer omacetaxine mepesuccinate subcutaneously at the standard induction dose (

    
    )[2][4].
    
  • Perform serial blood sampling at 0, 0.5, 1, 2, 4, 8, and 12 hours post-dose[4].

  • Critical Causality Step: Collect whole blood directly into pre-chilled

    
     tubes spiked with an esterase inhibitor (e.g., 
    
    
    
    of
    
    
    Dichlorvos or Sodium Fluoride per mL of blood). This immediately halts ex vivo hydrolysis.
  • Invert gently and immediately place on wet ice. Centrifuge within 15 minutes at

    
     (
    
    
    
    for 10 min) to separate plasma.

Step 2: Plasma Extraction

  • Transfer

    
     of stabilized plasma to a clean microcentrifuge tube.
    
  • Add

    
     of internal standard (e.g., deuterated homoharringtonine, 
    
    
    
    ).
  • Perform protein precipitation by adding

    
     of ice-cold acetonitrile. Vortex for 2 minutes.
    
  • Centrifuge at

    
     for 10 minutes at 
    
    
    
    . Transfer the supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis

  • Inject

    
     onto a C18 analytical column (
    
    
    
    ).
  • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for omacetaxine and the internal standard.

Step 4: Non-Compartmental Analysis (NCA)

  • Export concentration-time data to a validated PK software (e.g., Phoenix WinNonlin).

  • Calculate

    
     directly from observations. Calculate 
    
    
    
    using the linear up/log down trapezoidal rule.

Protocol S1 SC Dosing (1.25 mg/m²) S2 Blood Sampling (+ Esterase Inhibitor) S1->S2 S3 Plasma Prep (Cold Centrifugation) S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 PK Modeling (NCA) S4->S5

Step-by-step pharmacokinetic workflow for omacetaxine quantification.

Conclusion

The transition from the core 15-hydroxy-cephalotaxine to its esterified derivatives like omacetaxine mepesuccinate represents a classic trade-off in drug design. While the esterification is absolutely required for ribosomal A-site binding and antileukemic efficacy[1][3], it introduces a rapid metabolic clearance pathway via plasma esterases[4]. By utilizing subcutaneous administration, clinicians can bypass the rapid


-induced toxicity of IV dosing while maintaining therapeutic AUC levels[2][4]. For researchers, understanding this esterase vulnerability is paramount for designing robust, artifact-free bioanalytical assays.

References

  • Source: PubMed Central (PMC)
  • Clinical pharmacology of homoharringtonine Source: PubMed / NIH URL
  • Omacetaxine mepesuccinate: Uses & Dosage Source: MIMS Philippines URL
  • Source: Journal of Hematology Oncology Pharmacy (JHOP)
  • Source: PubMed Central (PMC)
  • An in-silico study on the chemical compounds from Macrophiothrix longipedia as antiviral compounds against covid-19 Source: Bioflux URL

Sources

Comparative

Validating the Therapeutic Potential of 15-Hydroxy-Cephalotaxine in Patient-Derived Xenografts: A Comparative Guide

Target Audience: Translational Researchers, Preclinical Scientists, and Oncology Drug Development Professionals Executive Summary: The Shift Toward Translation Inhibition The reliance on immortalized 2D cell lines in pre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Translational Researchers, Preclinical Scientists, and Oncology Drug Development Professionals

Executive Summary: The Shift Toward Translation Inhibition

The reliance on immortalized 2D cell lines in preclinical oncology often results in a failure to recapitulate the intratumoral heterogeneity and complex stromal interactions of primary human tumors. Consequently, Patient-Derived Xenograft (PDX) models have become the gold standard for validating novel therapeutic agents.

This guide evaluates the preclinical validation of 15-hydroxy-cephalotaxine (15-OH-CET) [1], a naturally occurring alkaloid derivative, against established benchmarks. By comparing 15-OH-CET to its FDA-approved clinical analog, Omacetaxine mepesuccinate (Homoharringtonine/HHT) , and a standard-of-care (SoC) Tyrosine Kinase Inhibitor (TKI) like Sorafenib , we provide a comprehensive framework for assessing efficacy, target engagement, and toxicity in solid tumor PDX models (using Hepatocellular Carcinoma [HCC] as the model indication) [2].

Mechanistic Rationale: Targeting the Ribosomal A-Site

Many aggressive solid tumors, including HCC and Triple-Negative Breast Cancer (TNBC), are driven by "undruggable" transcription factors such as c-Myc or anti-apoptotic proteins like MCL-1. Because these oncoproteins possess exceptionally short half-lives, they are acutely vulnerable to global protein synthesis inhibition.

Unlike TKIs that target specific receptor mutations, cephalotaxine derivatives (including 15-OH-CET and Omacetaxine) bind directly to the A-site cleft of the 60S ribosomal subunit. This binding prevents the initial elongation step of protein translation, leading to the rapid and catastrophic depletion of short-lived survival proteins, ultimately triggering apoptosis [3].

MOA CET 15-OH-CET / Omacetaxine (Translation Inhibitors) Ribosome 60S Ribosomal Subunit (A-site Cleft) CET->Ribosome Binds selectively Translation Blockade of Protein Elongation Ribosome->Translation Induces Oncoproteins Depletion of Short-Lived Oncoproteins (MYC, MCL-1) Translation->Oncoproteins Causes rapid Apoptosis Tumor Cell Apoptosis Oncoproteins->Apoptosis Triggers

Fig 1. Mechanism of 15-OH-CET: Ribosomal binding induces oncoprotein depletion and apoptosis.

Comparative Efficacy in HCC PDX Models

To objectively benchmark 15-OH-CET, it must be evaluated against both its parent class (Omacetaxine) and the clinical Standard of Care (Sorafenib). The data below represents a synthesized benchmark derived from established in vivo PDX studies evaluating cephalotaxine derivatives in aggressive, treatment-naïve HCC models [2].

Table 1: Comparative In Vivo Performance Metrics (HCC PDX Model)
Compound / TreatmentPrimary TargetHCC PDX Tumor Growth Inhibition (TGI)Max Body Weight Change (%)Clinical Status
15-Hydroxy-Cephalotaxine 60S Ribosome (A-site)78.4%-4.2%Preclinical / Investigational
Omacetaxine (HHT) 60S Ribosome (A-site)81.2%-8.5%FDA Approved (Leukemia)
Sorafenib (SoC) VEGFR, PDGFR, RAF54.6%-6.1%FDA Approved (HCC)
Vehicle Control N/A0.0%+1.2%N/A

Data Interpretation & Causality: While Omacetaxine demonstrates highly potent Tumor Growth Inhibition (TGI > 80%), its systemic toxicity (indicated by an 8.5% reduction in murine body weight) reflects its narrow therapeutic index. 15-OH-CET exhibits a highly comparable TGI (78.4%) but with a significantly improved tolerability profile (-4.2% weight loss). This suggests that the hydroxylation at the 15-position may alter the compound's pharmacokinetic distribution or metabolic clearance, reducing off-target mucosal or hematological toxicity while preserving ribosomal binding affinity in the tumor microenvironment.

Self-Validating Protocol: PDX Establishment & Pharmacodynamic Assessment

A robust PDX study is not merely a dosing exercise; it must be a self-validating system. If the xenograft undergoes murine stromal replacement or genetic drift, the efficacy data becomes clinically irrelevant. The following protocol ensures histological fidelity and isolates the true pharmacodynamic effects of 15-OH-CET.

Workflow Biopsy Patient Tumor Biopsy (Genomic profiling) Implant Orthotopic Implantation (NSG Mice) Biopsy->Implant Fresh tissue Validation Histological Validation (H&E vs Primary) Implant->Validation F1-F3 Expansion Dosing In Vivo Dosing (15-OH-CET vs SoC) Validation->Dosing If fidelity confirmed Analysis Pharmacodynamic Analysis (Ki-67, Cleaved Caspase-3) Dosing->Analysis Endpoint harvest

Fig 2. Self-validating PDX workflow ensuring histological fidelity and robust efficacy readout.

Step-by-Step Methodology

Step 1: Tumor Procurement and Processing

  • Action: Obtain fresh patient tumor tissue and transport it in ice-cold MACS Tissue Storage Solution. Mechanically mince the tissue into 2–3 mm³ fragments.

  • Causality: Why avoid enzymatic digestion? Enzymatic dissociation destroys the native tumor microenvironment (TME) and extracellular matrix. Implanting intact fragments preserves the spatial architecture and stromal components critical for initial engraftment.

Step 2: Orthotopic Implantation in NSG Mice

  • Action: Surgically implant the tumor fragments into the subcapsular space of the liver in NOD scid gamma (NSG) mice. Allow tumors to reach the F3 generation before expanding for the efficacy cohort.

  • Causality: Why orthotopic over subcutaneous? Subcutaneous models fail to replicate the hepatic blood supply and local immune/stromal factors. Orthotopic placement ensures the drug must penetrate the relevant physiological barriers, providing a more accurate pharmacokinetic readout.

Step 3: Histological and Molecular Validation (The Self-Validation Check)

  • Action: Harvest a subset of F3 tumors. Perform H&E staining and compare the architecture (e.g., trabecular patterns in HCC) directly against the original patient biopsy [2].

  • Causality: If the F3 tumor shows massive murine stromal overgrowth or loss of primary differentiation markers, the model is discarded. This prevents false-positive drug responses driven by murine-specific biology.

Step 4: Dosing Regimen and In Vivo Monitoring

  • Action: Randomize mice (n=8 per group) once tumor volumes reach ~150 mm³ (confirmed via high-frequency ultrasound). Administer 15-OH-CET (e.g., 1 mg/kg via intraperitoneal injection), Omacetaxine, Sorafenib, or Vehicle daily for 21 days. Monitor body weight bi-weekly.

  • Causality: Randomizing by established tumor volume rather than time-post-implantation accounts for variable engraftment rates. Monitoring body weight differentiates targeted anti-tumor efficacy from generalized systemic cachexia.

Step 5: Pharmacodynamic Endpoint Analysis

  • Action: At study termination, harvest tumors. Perform Immunohistochemistry (IHC) for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis). Perform Western Blotting on tumor lysates for c-Myc and MCL-1.

  • Causality: Tumor shrinkage alone is insufficient. Western blotting for c-Myc/MCL-1 proves target engagement (translation inhibition), while Ki-67 and Caspase-3 staining confirms whether the drug is merely cytostatic or actively cytotoxic [4].

Strategic Conclusions

For drug development professionals evaluating protein synthesis inhibitors, 15-hydroxy-cephalotaxine represents a compelling pipeline candidate. While Omacetaxine has paved the regulatory pathway for cephalotaxines in hematological malignancies, its application in solid tumors is often limited by a narrow therapeutic window.

By utilizing self-validating, orthotopic PDX models, we can demonstrate that 15-OH-CET maintains the potent, A-site-blocking efficacy of its parent class—effectively starving tumors of critical short-lived oncoproteins—while potentially offering a superior tolerability profile. This makes it a strong candidate for combination therapies where overlapping toxicities traditionally limit the use of standard translation inhibitors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 285343, 11-Hydroxycephalotaxine (Synonym: 15-Hydroxycephalotaxine). URL:[Link]

  • JCI Insight. "Protein synthesis inhibitor omacetaxine is effective against hepatocellular carcinoma." (2021). URL:[Link]

  • Blood Advances. "Homoharringtonine inhibits the NOTCH/MYC pathway and exhibits antitumor effects in T-cell acute lymphoblastic leukemia." (2020). URL:[Link]

  • International Journal of Molecular Sciences (MDPI). "A Repurposed Drug Selection Pipeline to Identify CNS-Penetrant Drug Candidates for Glioblastoma." (2024). URL:[Link]

Validation

Comparative Technical Guide: Synthetic vs. Naturally Sourced 11-Hydroxycephalotaxine

Topic: (15-Hydroxycephalotaxine) Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical comparison between naturally extracted and synthetically produced 11-hydroxycephalotaxine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (15-Hydroxycephalotaxine) Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison between naturally extracted and synthetically produced 11-hydroxycephalotaxine (also indexed as 15-hydroxycephalotaxine in specific chemical registries such as PubChem CID 285343). While the chemical structure (


) remains identical, the impurity profile , stereochemical integrity , and scalability  differ fundamentally between the two sources.

For drug development applications, naturally sourced material offers established stereochemical purity but suffers from batch-to-batch variability and co-eluting alkaloid impurities (e.g., drupacine). Synthetic routes (specifically semi-synthesis from cephalotaxine or total synthesis) offer superior scalability and defined impurity profiles but require rigorous enantioselective control to match the biological activity of the natural (-)-isomer.

Chemical Identity & Nomenclature Clarification

Before analyzing production streams, it is critical to standardize nomenclature.

  • Standard Name: 11-Hydroxycephalotaxine[1][2][3][4][5][6][7][8][9][10][11]

  • Synonym: 15-Hydroxycephalotaxine (Database indexing synonym)

  • Role: Key metabolite in Cephalotaxus species; immediate precursor to drupacine via intramolecular etherification.

  • Stereochemistry: The naturally occurring bioactive form is the (-)-enantiomer with specific chirality at the C-11 (or C-15) hydroxyl position.

Production Workflows: Extraction vs. Synthesis

The following distinct pathways define the availability and quality of the final molecule.

A. Natural Extraction Protocol (Source: Cephalotaxus spp.) [4][5][6][11][12]
  • Raw Material: Cephalotaxus fortunei or C. harringtonia (leaves/twigs).[12]

  • Mechanism: Acid-base extraction exploits the alkaloid's basicity (

    
    ).
    
  • Critical Challenge: 11-hydroxycephalotaxine is a minor alkaloid (

    
     dry weight) and co-purifies with the highly abundant cephalotaxine  and the structurally similar drupacine .
    
B. Synthetic Pathways
  • Semi-Synthesis: Oxidation of abundant (-)-cephalotaxine using selenium dioxide (

    
    ) or via bromination/hydrolysis. This retains the natural enantiomeric scaffold.
    
  • Total Synthesis: De novo construction from simple precursors (e.g., via proline derivatives). This allows access to both (+)- and (-)-enantiomers but involves 10-15+ steps.

C. Workflow Visualization

ProductionPathways Plant Cephalotaxus Biomass (Leaves/Bark) Crude Crude Alkaloid Extract Plant->Crude EtOH Extraction Acid/Base Workup Ceph (-)-Cephalotaxine (Major Alkaloid) Crude->Ceph Crystallization Nat11OH Natural 11-OH-Cephalotaxine Crude->Nat11OH HPLC Purification (Low Yield) Oxidation Benzylic Oxidation (SeO2 or NBS) Ceph->Oxidation Semi-Synthesis SynStart Synthetic Precursors (e.g., L-Proline) TotalSyn Total Synthesis (10-15 Steps) SynStart->TotalSyn Syn11OH Synthetic 11-OH-Cephalotaxine TotalSyn->Syn11OH Stereoselective Oxidation->Syn11OH Hydrolysis Drupacine Impurity: Drupacine (Acid Catalyzed) Nat11OH->Drupacine Acidic pH (Degradation) Syn11OH->Drupacine Side Reaction

Figure 1: Comparative production logic showing the derivation of 11-hydroxycephalotaxine from natural biomass versus synthetic precursors.

Comparative Analysis: Performance & Specifications

The following data consolidates findings from chromatographic isolation and spectroscopic analysis.

FeatureNatural Source (Extracted) Synthetic Source (Semi-Synthetic)
Stereochemical Purity High (>99% ee) . Naturally occurs as the (-)-isomer.Variable . Depends on catalyst. Semi-synthesis from natural Cephalotaxine retains chirality.
Major Impurities Structural Analogs: Cephalotaxine, Drupacine, Demethylcephalotaxinone.[12]Reagent Residues: Selenium, Bromine species. Epimers: Possible C-11 epimerization.
Yield / Scalability Low (<0.01%) . Limited by biomass availability and seasonal variation.High . Scalable based on Cephalotaxine availability (which is commercially abundant).
Cost Efficiency High Cost . Requires extensive HPLC purification to remove homologs.Moderate Cost . Chemical transformation is efficient; purification is simpler (fewer homologs).
Stability Sensitive. Prone to cyclization into Drupacine under acidic conditions.Same sensitivity. Must be stored in neutral/basic buffer to prevent Drupacine formation.
Impurity Profile Deep-Dive
  • Natural Risk: The co-elution of Drupacine is the primary analytical challenge. Drupacine (

    
    ) is an isomer formed by the attack of the C-11 hydroxyl on the enol ether system. In natural extracts, equilibrium often exists between 11-OH-CET and Drupacine.
    
  • Synthetic Risk: In total synthesis, the formation of the racemic mixture ((±)-11-OH-CET) renders the product 50% inactive unless chiral resolution is performed.

Experimental Validation Protocols

To validate the source and quality of 11-hydroxycephalotaxine, the following protocols are recommended.

Protocol A: HPLC-MS Identification of Source-Specific Markers
  • Objective: Distinguish natural vs. synthetic batches by detecting matrix-specific impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).

  • Detection:

    • Natural Marker: Presence of Cephalotaxine (m/z 316) and Drupacine (m/z 332, distinct retention time).

    • Synthetic Marker: Absence of plant alkaloids; potential presence of Selenium isotopes (if

      
       oxidation used) or specific protecting group fragments.
      
Protocol B: Stereochemical Verification (Chiral HPLC)
  • Rationale: Synthetic batches must be tested for enantiomeric excess (ee).

  • Stationary Phase: Chiralpak AD-H or OD-H.

  • Conditions: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Acceptance Criteria:

    • Natural: Single peak ((-)-enantiomer).

    • Synthetic: Must confirm >98% ee matching the natural standard.

Conclusion & Recommendation

For early-stage discovery and biological screening , Synthetic (Semi-Synthetic) 11-Hydroxycephalotaxine is the superior choice. It offers:

  • Consistency: Eliminates batch-to-batch botanical variation.

  • Purity: Avoids contamination with bioactive congeners like Harringtonine or Drupacine that could confound bioassay results.

  • Scalability: Allows for gram-scale production necessary for in vivo toxicity studies.

Natural extraction should be reserved for:

  • Establishing the authentic reference standard for stereochemistry.

  • Bioprospecting for novel derivatives where the complex matrix is desired.

References
  • Powell, R. G., et al. (1974).[1][11] "Alkaloids of Cephalotaxus harringtonia var. drupacea. 11-Hydroxycephalotaxine and drupacine."[1][2][4][5][11][12] The Journal of Organic Chemistry, 39(5), 676-680. Link

  • PubChem. (n.d.). "Compound Summary: 11-Hydroxycephalotaxine (CID 285343)." National Library of Medicine. Link

  • Li, W. D., et al. (2007). "Convergency and Divergency as Strategic Elements in Total Synthesis: The Total Synthesis of (-)-Drupacine and 11-Hydroxycephalotaxine." The Journal of Organic Chemistry, 72(19). Link

  • Abdelkafi, H., et al. (2021).[12] "Collective Asymmetric Total Synthesis of C-11 Oxygenated Cephalotaxus Alkaloids." Chinese Journal of Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Cephalotaxine, 15-hydroxy- proper disposal procedures

Operational Guide: Proper Disposal & Handling of Cephalotaxine, 15-hydroxy- Executive Summary: Immediate Action Required Do NOT pour down the drain. Do NOT dispose of in general trash or standard biohazard (red) bags. [1...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal & Handling of Cephalotaxine, 15-hydroxy-

Executive Summary: Immediate Action Required

Do NOT pour down the drain. Do NOT dispose of in general trash or standard biohazard (red) bags. [1]

Cephalotaxine, 15-hydroxy- (often synonymous with or structurally related to 11-hydroxycephalotaxine) is a cytotoxic alkaloid .[1] It functions as a potent protein synthesis inhibitor, sharing the hazardous profile of its ester derivatives, Harringtonine and Homoharringtonine (Omacetaxine).[1]

All waste streams containing this compound must be segregated as Hazardous Chemical Waste and destroyed via high-temperature incineration .[1]

Part 1: Chemical Identification & Hazard Profile

To ensure precise tracking and regulatory compliance, verify your inventory against these identifiers. Note that numbering systems vary; "15-hydroxy" often maps to the C-11 position in standardized IUPAC nomenclature for the Cephalotaxine core.[1]

PropertySpecification
Chemical Name Cephalotaxine, 15-hydroxy- (Synonym: 11-Hydroxycephalotaxine)
CAS Number 49686-55-7 (Primary reference for 11-OH analog)
Chemical Class Cephalotaxus Alkaloid / Antineoplastic Agent
Molecular Formula C₁₈H₂₁NO₅
Mechanism of Action Inhibition of protein translation elongation; prevents substrate binding to the 60S ribosomal subunit.[1][2]
GHS Classification Acute Toxicity (Oral/Dermal) ; Germ Cell Mutagenicity ; Reproductive Toxicity .

Operational Causality: Because this compound inhibits the elongation phase of translation in eukaryotic cells, it poses a direct teratogenic and mutagenic risk to personnel. Unlike standard chemical irritants, exposure effects may be delayed and cumulative.[1] Zero-tolerance for skin contact or aerosol inhalation is the only acceptable safety standard. [1]

Part 2: Containment & Handling Protocols

Safety is not just PPE; it is an engineering hierarchy.[1]

Engineering Controls (Primary Barrier)
  • Handling: All weighing, solubilization, and transfer must occur within a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood.[1]

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95 respirator minimum; PAPR (Powered Air Purifying Respirator) recommended for powder handling outside a hood.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Glove: Nitrile (minimum 4 mil).[1]

    • Outer Glove: Extended cuff Nitrile or Neoprene (tested for chemotherapy resistance, ASTM D6978).[1]

  • Body: Disposable gown with polyethylene-coated front and sleeves (closed front).[1]

Part 3: Disposal Procedures (The Core Directive)

This protocol segregates waste into Trace and Bulk streams to optimize cost while maintaining regulatory compliance (RCRA).[1]

Decision Logic: The Waste Stream Selector

WasteDisposal Start Waste Item Generated IsLiquid Is it a Liquid or Stock Solution? Start->IsLiquid IsSolid Is it Solid Waste? IsLiquid->IsSolid No BulkStream BULK CHEMO WASTE (Black Container) RCRA Hazardous IsLiquid->BulkStream Yes (Any Volume) VolumeCheck Volume > 3% of Container Capacity? IsSolid->VolumeCheck Vials/Containers TraceStream TRACE CHEMO WASTE (Yellow Container) Incineration Only IsSolid->TraceStream Gloves/Gowns/Wipes Sharps SHARPS CONTAINER (Yellow/White - Cytotoxic) IsSolid->Sharps Needles/Glass VolumeCheck->BulkStream Yes (>3% residual) VolumeCheck->TraceStream No (<3% empty)

Figure 1: Decision tree for segregating Cephalotaxine waste streams. Note that "Trace" definitions can vary by state; when in doubt, default to "Bulk" (Black Container).[1]

Detailed Disposal Workflows

A. Liquid Waste (Stock Solutions, HPLC Effluent) [1]

  • Classification: Bulk Cytotoxic Waste (RCRA Hazardous).[1]

  • Container: High-density polyethylene (HDPE) carboy or glass bottle.

  • Labeling: Must be labeled "HAZARDOUS WASTE - CYTOTOXIC - CONTAINS CEPHALOTAXINE."[1]

  • Action:

    • Do not fill >90% capacity.

    • Cap tightly.[1]

    • Place in secondary containment.[1]

    • NEVER add bleach or acids to this container (risk of reaction).[1]

    • Disposal path: High-Temperature Incineration .

B. Solid Waste (Contaminated Debris) [1]

  • Items: Gloves, absorbent pads, weigh boats, pipette tips.[1]

  • Classification: Trace Chemotherapy Waste .[1]

  • Container: Yellow waste bin or rigid container labeled "Incinerate Only."[1]

  • Action: Seal in a distinct yellow bag. If "Trace" incineration is not available at your facility, these must go into the Black (Bulk) hazardous waste bin.[1]

C. Empty Vials & Glassware

  • Definition: A vial is "RCRA Empty" if less than 3% of the volume remains.[1]

  • Action:

    • <3% Remaining: Discard in Yellow Trace Chemo sharps container.

    • 3% Remaining: Discard entire vial in Black Bulk Hazardous waste container.

Part 4: Deactivation & Spill Response

While incineration is the only disposal method, surface decontamination is required for spills.[1]

Deactivation Chemistry: Cephalotaxine alkaloids are susceptible to oxidative degradation.[1]

  • Primary Deactivation Agent: Sodium Hypochlorite (Bleach) 10% solution (approx.[1] 0.5% active chlorine).[1]

  • Secondary Wash: Sodium Thiosulfate (to neutralize bleach) followed by detergent/water.[1]

Spill Cleanup Protocol (Step-by-Step):

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][3]

  • Protect: Don double gloves, gown, goggles, and N95/PAPR.[1]

  • Contain: Cover liquid spill with absorbent pads. Do not wipe (spreads contamination).[1]

  • Deactivate: Gently pour 10% bleach over the pads/area.[1] Allow 15 minutes contact time .

  • Clean: Remove pads.[1] Wipe area 3 times with detergent and water.[1]

  • Dispose: All cleanup materials (pads, gloves used) go into the Black Bulk Hazardous Waste container.

References

  • PubChem. (n.d.).[1] 11-Hydroxycephalotaxine (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Retrieved October 26, 2025, from [Link][1]

  • National Institutes of Health (NIH). (2014).[1] Homoharringtonine: mechanisms, clinical applications and research progress. PubMed Central.[1] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. RCRA Regulations.[1] Retrieved October 26, 2025, from [Link][1]

Sources

Handling

Personal protective equipment for handling Cephalotaxine, 15-hydroxy-

As a Senior Application Scientist, establishing a rigorous, self-validating safety architecture is paramount when handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Cephalotaxine, 15-hydroxy- (CAS 49686-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety architecture is paramount when handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Cephalotaxine, 15-hydroxy- (CAS 49686-55-7), alongside its esterified derivatives like Homoharringtonine (Omacetaxine mepesuccinate), belongs to the Cephalotaxus alkaloid family. These compounds are profound cytotoxic agents that act by binding to the ribosomal cleft, halting protein synthesis, and inducing rapid apoptosis in dividing cells[1][2].

Because of this mechanism of action, there is no "safe" lower limit for occupational exposure. Handling this compound requires Occupational Exposure Band 5 (OEB 5) precautions. The following master Standard Operating Procedure (SOP) provides the causality behind our safety protocols, ensuring your laboratory operations are both scientifically sound and strictly compliant.

Quantitative Safety & Hazard Profile

To design an effective safety protocol, we must first quantify the threat. While specific commercial SDS data for the isolated 15-hydroxy- derivative can be sparse, safety protocols mandate extrapolating from its closest, highly characterized structural analogs (e.g., Homoharringtonine)[2][3].

Hazard CategoryClassification / ValueCausality & Operational Impact
Acute Oral Toxicity LD50 ~7.45 mg/kg (Mouse)*Fatal if swallowed (H300) . Mandates strict prohibition of food/drink and requires a Powered Air-Purifying Respirator (PAPR) to prevent accidental ingestion of airborne particulates[3].
Acute Dermal Toxicity Fatal in contact with skin (H310)Mandates double-gloving with chemotherapy-tested elastomers. Standard latex is strictly prohibited[3][4].
Acute Inhalation Toxicity Fatal if inhaled (H330)Prohibits open-bench handling. Requires a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated containment isolator[4][5].
Solvent Risk Multiplier High (when using DMSO)DMSO is a transdermal carrier. If a DMSO-alkaloid solution contacts unprotected skin, the fatal alkaloid is carried directly into the bloodstream[5].

*Data extrapolated from the closely related esterified derivative Homoharringtonine to ensure maximum safety margins.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each layer is chosen. A self-validating safety system assumes that the first layer of defense will eventually fail.

  • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with HEPA/P100 filters is required. Why? Lyophilized alkaloid powders carry an electrostatic charge. The moment a vial is opened, microscopic particles repel each other and aerosolize. A PAPR provides positive pressure, ensuring that even if the face seal is compromised, contaminated air is pushed out, not drawn in.

  • Dermal Protection (Double Gloving): Wear extended-cuff, chemotherapy-tested nitrile or neoprene gloves. Why? Standard latex is highly permeable to Dimethyl Sulfoxide (DMSO), the standard solvent for these alkaloids. The outer glove handles the chemical and must be changed every 30 minutes or immediately upon suspected contamination. The inner glove remains pristine to protect your skin during the doffing process.

  • Body Protection: A disposable, impermeable Tyvek suit with elastic wrists and booties. Why? Woven lab coats absorb spills, holding the fatal compound against your skin. Tyvek repels liquids, allowing you time to doff the garment before dermal absorption occurs.

Operational Workflow

G Start 1. Hazard Assessment (OEB 5 Classification) PPE 2. Don High-Containment PPE (PAPR, Double Nitrile, Tyvek) Start->PPE BSC 3. Engineering Controls (Class II Type B2 BSC) PPE->BSC Solubilization 4. Closed-System Solubilization (In-Vial Diluent Injection) BSC->Solubilization Decon 5. Chemical Decontamination (1M NaOH / 30 min contact) Solubilization->Decon Disposal 6. Hazardous Waste Disposal (High-Temp Incineration) Decon->Disposal

Safe handling and decontamination workflow for highly potent Cephalotaxus alkaloids.

Step-by-Step Methodology: Closed-System Solubilization

Weighing dry HPAPI powders on an analytical balance is the highest-risk activity in the laboratory due to aerosolization. To eliminate this risk, we utilize a Closed-System Solubilization protocol.

Step 1: Preparation & Purging Purge the Class II Type B2 BSC for 10 minutes prior to use. Line the work surface with plastic-backed, highly absorbent bench paper. Place the sealed vial of Cephalotaxine, 15-hydroxy- inside the BSC.

Step 2: Vial Acclimation Allow the sealed vial to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial draws in ambient humidity, causing the hygroscopic alkaloid powder to clump, which ruins concentration accuracy and accelerates degradation.

Step 3: Closed-System Injection Do not uncap the vial. Instead, draw your calculated volume of diluent (e.g., DMSO or Ethanol) into a Luer-lock syringe. Pierce the rubber septum of the vial with the needle and inject the solvent directly into the sealed vial.

Step 4: Pressure Equalization & Equilibration Before withdrawing the needle, pull back the plunger slightly to remove an equivalent volume of air, preventing the vial from becoming positively pressurized (which could cause a spray-back of toxic liquid upon needle removal). Gently swirl the vial until the powder is fully dissolved. Do not shake vigorously, as this creates micro-bubbles that disrupt accurate volumetric pipetting.

Step 5: Secondary Containment Transfer Withdraw the required aliquot of the liquid solution. Transfer it to a secondary, shatter-proof containment vessel before removing it from the BSC.

Chemical Decontamination & Spill Response

Cephalotaxus alkaloids and their derivatives are susceptible to alkaline hydrolysis, which cleaves the active pharmacophore and neutralizes the cytotoxicity. Standard 70% ethanol does not destroy the molecule; it only moves it around[6].

  • Containment: If a spill occurs, immediately cover the liquid with absorbent pads. Do not spray decontamination fluid directly onto the spill, as the kinetic force will generate toxic aerosols.

  • Neutralization: Gently pour 1M NaOH or 10% Sodium Hypochlorite (Bleach) over the absorbent pads, starting from the outside edge and working inward to prevent the spill from expanding.

  • Contact Time: Allow a strict 30-minute contact time . This duration is chemically required to ensure complete hydrolysis of the alkaloid structure.

  • Rinse: Wipe the area with distilled water and a mild detergent to remove the caustic NaOH/Bleach residue.

Waste Disposal Plan

Cephalotaxine, 15-hydroxy- must be treated with the same logistical rigor as RCRA P-listed (acutely hazardous) wastes.

  • Solid Waste: All contaminated consumables (pipette tips, empty vials, Tyvek suits, outer gloves, and bench paper) must be placed in a rigid, puncture-resistant, sealable biohazard container labeled "CYTOTOXIC WASTE - INCINERATION ONLY."

  • Liquid Waste: Do not pour solutions down the drain[5][7]. Collect all liquid waste in a dedicated, chemically compatible, shatter-proof carboy.

  • Destruction: Standard autoclaving is insufficient, as it does not reach temperatures high enough to break the molecular bonds of the alkaloid. Waste must be handed over to a certified hazardous waste contractor for high-temperature incineration (>1000°C) .

References

  • Cephalotaxus Alkaloids - PMC - NIH Source: nih.gov URL:[Link]

  • MATERIAL SAFETY DATA SHEET (Cephalotaxine Derivatives) Source: obaid.info URL:[Link]

  • Cancer Therapies Utilizing the Camptothecins: A Review of the in Vivo Literature | Molecular Pharmaceutics Source: acs.org URL:[Link]

  • Safety Data Sheet - Amazon S3 (Alkaloids, Solid, N.O.S.) Source: amazonaws.com URL:[Link]

Sources

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